molecular formula C13H12N6O5 B1587621 1,3-bis(4-nitroanilino)urea CAS No. 622-69-5

1,3-bis(4-nitroanilino)urea

Cat. No.: B1587621
CAS No.: 622-69-5
M. Wt: 332.27 g/mol
InChI Key: CEMQVKAEUMRRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-bis(4-nitroanilino)urea is a useful research compound. Its molecular formula is C13H12N6O5 and its molecular weight is 332.27 g/mol. The purity is usually 95%.
The exact mass of the compound CARBOHYDRAZIDE, 1,5-BIS(p-NITROPHENYL)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525795. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-bis(4-nitroanilino)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-bis(4-nitroanilino)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(4-nitroanilino)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O5/c20-13(16-14-9-1-5-11(6-2-9)18(21)22)17-15-10-3-7-12(8-4-10)19(23)24/h1-8,14-15H,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMQVKAEUMRRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NNC(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211242
Record name Carbohydrazide, 1,5-bis(p-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-69-5
Record name 1,3-Bis(4-nitroanilino)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 622-69-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbohydrazide, 1,5-bis(p-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(4-nitroanilino)urea
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9FAC7V6QX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on 1,3-bis(4-nitroanilino)urea: Structure, Properties, and Potential for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-bis(4-nitroanilino)urea, a compound with a unique chemical structure that suggests potential for further investigation in medicinal chemistry. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes the available information and provides expert insights into its chemical properties, potential synthetic routes, and prospective applications in drug development.

Introduction and Chemical Identity

1,3-bis(4-nitroanilino)urea, also identified by several synonyms including 4,4'-dinitrophenylcarbazide and 1,5-bis(p-nitrophenyl)carbohydrazide, is a symmetrical urea derivative.[1][2][3] Its structure is characterized by a central carbonyl group bonded to two nitrogen atoms, each of which is further linked to a 4-nitroaniline moiety. This arrangement distinguishes it from the more commonly documented 1,3-bis(4-nitrophenyl)urea, which lacks the additional amino group between the urea and the phenyl rings.

The presence of multiple hydrogen bond donors and acceptors, coupled with the electron-withdrawing nature of the nitrophenyl groups, suggests that 1,3-bis(4-nitroanilino)urea may exhibit interesting intermolecular interactions and potential biological activity.[3]

Chemical Structure and Physicochemical Properties

The structural and physicochemical properties of 1,3-bis(4-nitroanilino)urea are summarized below. These are based on its chemical identity and data available from chemical suppliers and databases.

Chemical Structure

Caption: Chemical structure of 1,3-bis(4-nitroanilino)urea.

Physicochemical Data Table
PropertyValueSource
CAS Number 622-69-5[3][4][5]
Molecular Formula C13H12N6O5[3][4][5]
Molecular Weight 332.27 g/mol [3]
IUPAC Name 1,3-bis(4-nitroanilino)urea[4]
Synonyms 4,4'-Dinitrophenylcarbazide, 1,5-bis(p-nitrophenyl)carbohydrazide[1][2][3]
SMILES O=C(NNC1=CC=C(C=C1)=O)NNC1=CC=C(C=C1)=O[5]
InChIKey CEMQVKAEUMRRQJ-UHFFFAOYSA-N[3]

Prospective Synthesis Pathway

Theoretical Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Reaction Nucleophilic Acyl Substitution 4-Nitrophenylhydrazine->Reaction Phosgene Equivalent Phosgene or Equivalent (e.g., Triphosgene) Phosgene Equivalent->Reaction Product 1,3-bis(4-nitroanilino)urea Reaction->Product Formation of Urea Linkage Conditions Aprotic Solvent (e.g., Toluene, THF) Base (e.g., Pyridine) Conditions->Reaction

Caption: A proposed synthetic workflow for 1,3-bis(4-nitroanilino)urea.

Causality Behind Experimental Choices:

  • 4-Nitrophenylhydrazine: This starting material provides the necessary nitrophenylamino substructure.

  • Phosgene or Equivalent: These reagents serve as the carbonyl source to form the central urea moiety. Triphosgene is often preferred as a safer, solid alternative to gaseous phosgene.

  • Aprotic Solvent: Solvents like toluene or THF are suitable for this type of reaction as they are unreactive towards the electrophilic carbonyl source.

  • Base: A non-nucleophilic base such as pyridine is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Potential Applications in Drug Development

While there is a lack of direct research on the biological activities of 1,3-bis(4-nitroanilino)urea, the structural motifs present in the molecule suggest several avenues for investigation.

  • Antimicrobial and Antitumor Potential: The presence of nitroaromatic groups is a feature of some antimicrobial and antitumor agents.[6] These groups can undergo bioreduction in hypoxic environments, characteristic of solid tumors and certain bacterial infections, to form reactive species that can induce cellular damage.

  • Enzyme Inhibition: The urea functionality is a well-known pharmacophore capable of forming strong hydrogen bonds with enzyme active sites. Many enzyme inhibitors, including kinase inhibitors used in oncology, feature a diaryl urea scaffold.

  • Coordination Chemistry and Bioinorganic Applications: The nitrogen and oxygen atoms in the urea and nitro groups can act as ligands for metal ions. Metal complexes of structurally related ureas have been shown to possess enhanced biological activity, such as antibacterial properties, compared to the free ligand.[6]

A study on a related compound, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, and its metal complexes demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] This suggests that the core structure of bis(4-nitrophenyl)urea derivatives is a promising scaffold for the development of new therapeutic agents.

Future Research Directions

The limited available data on 1,3-bis(4-nitroanilino)urea highlights a gap in the scientific literature and presents an opportunity for further research. Key areas for future investigation include:

  • Development and Optimization of a Synthetic Protocol: A validated, high-yield synthesis is the first step towards enabling further studies.

  • Comprehensive Physicochemical and Spectroscopic Characterization: Detailed analysis, including NMR, IR, and mass spectrometry, is needed to create a complete profile of the compound.

  • In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to identify any potential therapeutic activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues would help to elucidate the key structural features responsible for any observed biological effects.

Conclusion

1,3-bis(4-nitroanilino)urea is a chemical entity with a structure that suggests potential for biological activity. While it remains largely uncharacterized in the scientific literature, its relationship to other bioactive urea derivatives makes it a person of interest for medicinal chemists and drug discovery professionals. Further research into its synthesis, properties, and biological effects is warranted to fully explore its therapeutic potential.

References

  • American Elements. 1,3-bis[(4-nitrophenyl)amino]urea | CAS 622-69-5. [Link]

  • Global Substance Registration System. 1,3-BIS(4-NITROANILINO)UREA. [Link]

  • Molbase. 1,5-BIS(4-NITROPHENYL)CARBOHYDRAZIDE | 622-69-5. [Link]

  • Global Substance Registration System. 1,3-bis(4-nitroanilino)urea Chemical Structure. [Link]

  • AA Blocks. 1,3-bis[(4-nitrophenyl)amino]urea | 622-69-5. [Link]

  • Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. [Link]

Sources

Spectroscopic Characterization of 1,3-bis(4-nitroanilino)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3-bis(4-nitroanilino)urea (CAS No. 622-69-5). Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive models based on its known chemical structure, alongside established principles of spectroscopic analysis. We will delve into the theoretical ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, providing researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this molecule. This document also outlines detailed, field-proven experimental protocols for acquiring such data, ensuring scientific integrity and reproducibility.

Introduction

1,3-bis(4-nitroanilino)urea is a symmetrically substituted urea derivative with the molecular formula C₁₃H₁₂N₆O₅ and a molecular weight of 332.27 g/mol .[1][2] Its structure, featuring two nitroanilino moieties linked by a urea bridge, suggests potential applications in medicinal chemistry and materials science, where nitroaromatic compounds and urea derivatives are of significant interest. The presence of multiple functional groups, including nitro groups, aromatic rings, and the urea core, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and Mass spectra is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

Molecular Structure and Predicted Spectroscopic Data

The structural formula of 1,3-bis(4-nitroanilino)urea is presented below. The symmetry of the molecule is a key determinant of its spectroscopic characteristics, particularly in NMR spectroscopy.

G cluster_0 NMR Sample Preparation & Acquisition Sample Weighing Sample Weighing Dissolution in\nDeuterated Solvent Dissolution in Deuterated Solvent Sample Weighing->Dissolution in\nDeuterated Solvent NMR Tube Filling NMR Tube Filling Dissolution in\nDeuterated Solvent->NMR Tube Filling Spectrometer Tuning\n& Shimming Spectrometer Tuning & Shimming NMR Tube Filling->Spectrometer Tuning\n& Shimming Data Acquisition\n(1H & 13C) Data Acquisition (1H & 13C) Spectrometer Tuning\n& Shimming->Data Acquisition\n(1H & 13C)

Caption: Workflow for NMR Data Acquisition.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (ATR-FTIR)

  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

3.2.2. IR Spectrum Acquisition

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform a background subtraction to obtain the final IR spectrum of the sample.

Mass Spectrometry

3.3.1. Sample Preparation

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.

3.3.2. Mass Spectrum Acquisition (ESI-MS)

  • Use an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to be more informative.

  • Optimize the source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal and good fragmentation.

G cluster_1 Spectroscopic Analysis Workflow Sample Sample NMR Analysis NMR Analysis Sample->NMR Analysis IR Analysis IR Analysis Sample->IR Analysis Mass Spec Analysis Mass Spec Analysis Sample->Mass Spec Analysis Structural Information Structural Information NMR Analysis->Structural Information Compound Characterization Compound Characterization Structural Information->Compound Characterization Functional Group ID Functional Group ID IR Analysis->Functional Group ID Functional Group ID->Compound Characterization Molecular Weight & Fragmentation Molecular Weight & Fragmentation Mass Spec Analysis->Molecular Weight & Fragmentation Molecular Weight & Fragmentation->Compound Characterization

Caption: Integrated Spectroscopic Analysis Workflow.

Conclusion

References

  • Molecules. 2017 , 22(12), 2125; [Link]

  • American Elements. 1,3-bis[(4-nitrophenyl)amino]urea. [Link]

  • GSRS. 1,3-BIS(4-NITROANILINO)UREA. [Link]

  • PrepChem. Synthesis of N,N'-bis(4-nitrophenyl)-urea. [Link]

  • PubChem. 1,3-bis(p-nitrophenyl)carbohydrazide. [Link]

Sources

An In-Depth Technical Guide to 1,3-bis(4-nitrophenyl)urea: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: Initial inquiries for "1,3-bis(4-nitroanilino)urea" (CAS 622-69-5) yielded limited public data, suggesting it is a less common compound. This guide will focus on the closely related and extensively documented compound, 1,3-bis(4-nitrophenyl)urea (CAS 587-90-6). This compound is also widely known as 4,4'-Dinitrocarbanilide (DNC) .

Introduction

1,3-bis(4-nitrophenyl)urea, a symmetrical diaryl urea, is a compound of significant interest in both medicinal chemistry and materials science.[1] Its rigid structure, characterized by a central urea moiety flanked by two electron-withdrawing nitrophenyl groups, underpins its unique chemical properties and biological activities. The urea functional group's capacity for strong hydrogen bonding is a key determinant of its utility in various applications, from veterinary medicine to the construction of complex supramolecular structures.[] This guide provides a comprehensive overview of the discovery, history, synthesis, and diverse applications of this important molecule.

Historical Development and Discovery

The history of 1,3-bis(4-nitrophenyl)urea is intrinsically linked to the broader development of urea derivatives in organic chemistry. While urea itself was famously first synthesized by Friedrich Wöhler in 1828, the synthesis of its more complex derivatives followed over the subsequent decades.

One of the earliest documented preparations of 1,3-bis(4-nitrophenyl)urea was by Vittenet in 1899, who synthesized the compound by heating 4-nitroaniline with diphenyl carbonate.[1] Later methods, developed in the mid-20th century, involved the nitration of diphenylurea.[1]

A pivotal moment in the history of this compound came with the development of the anticoccidial drug Nicarbazin in 1955.[3] Nicarbazin is an equimolar complex of 1,3-bis(4-nitrophenyl)urea (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[3] This discovery cemented the compound's importance in veterinary medicine and spurred further research into its biological effects.

Chemical and Physical Properties

1,3-bis(4-nitrophenyl)urea is a yellow crystalline solid with a high melting point, reflecting its stable, rigid structure.[1][4] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 587-90-6[1]
Molecular Formula C₁₃H₁₀N₄O₅[1]
Molecular Weight 302.24 g/mol [1]
Melting Point >300 °C (decomposes)
Appearance Yellow crystalline solid[4]
Solubility Practically insoluble in water; sparingly soluble in boiling alcohol; soluble in polar aprotic solvents like DMSO and DMF.[1][4]

Synthesis of 1,3-bis(4-nitrophenyl)urea

Several synthetic routes to 1,3-bis(4-nitrophenyl)urea have been reported. A common and efficient modern method involves the use of a phosgene equivalent, such as bis(trichloromethyl) carbonate, reacting with 4-nitroaniline.

Synthesis Pathway Diagram

synthesis_pathway cluster_reactants Reactants cluster_conditions Conditions 4-nitroaniline 4-Nitroaniline (2 eq.) Product 1,3-bis(4-nitrophenyl)urea 4-nitroaniline->Product + BTC Bis(trichloromethyl) carbonate BTC->Product Reacts with Solvent Ethyl Acetate Solvent->Product in Base Triethylamine Base->Product with

Caption: Synthesis of 1,3-bis(4-nitrophenyl)urea from 4-nitroaniline.

Detailed Experimental Protocol

The following protocol is a representative modern synthesis of 1,3-bis(4-nitrophenyl)urea.

Materials:

  • 4-nitroaniline

  • Bis(trichloromethyl) carbonate (Triphosgene)

  • Ethyl acetate or Butyl acetate (solvent)

  • Triethylamine or Pyridine (acid scavenger)

Procedure:

  • In a reaction vessel, dissolve 4-nitroaniline in ethyl acetate.

  • Add an appropriate acid scavenger, such as triethylamine, to the solution.

  • With stirring and at a controlled temperature, slowly add a solution of bis(trichloromethyl) carbonate in ethyl acetate to the reaction mixture.

  • After the addition is complete, heat the mixture under reflux for a specified period to ensure the reaction goes to completion.

  • The product, 1,3-bis(4-nitrophenyl)urea, will precipitate out of the solution.

  • Isolate the product by filtration.

  • Wash the filter cake with a suitable solvent, such as ethanol, to remove impurities.

  • Dry the final product.

Mechanism of Action and Applications

The applications of 1,3-bis(4-nitrophenyl)urea are diverse, spanning from veterinary pharmaceuticals to advanced materials science.

Veterinary Medicine: Anticoccidial Agent

The primary application of 1,3-bis(4-nitrophenyl)urea is as the active component (DNC) of the anticoccidial drug Nicarbazin.[3] Coccidiosis is a parasitic disease of the intestinal tract of animals, caused by coccidian protozoa.[3]

Nicarbazin is administered as a feed additive for poultry.[5] In the digestive tract, it dissociates into DNC and HDP.[4] The HDP component enhances the absorption of the active DNC. The anticoccidial action of DNC is primarily directed against the developing second-generation schizonts of the Eimeria parasite.[3] While the exact molecular mechanism is not fully elucidated, it is believed to interfere with mitochondrial metabolism and inhibit the formation of the vitelline membrane in the parasite's oocysts.

mechanism_of_action Nicarbazin Nicarbazin (DNC + HDP) Ingestion Ingestion by Poultry Nicarbazin->Ingestion Dissociation Dissociation in GI Tract Ingestion->Dissociation DNC DNC (Active Component) Dissociation->DNC HDP HDP (Absorption Enhancer) Dissociation->HDP Absorption Enhanced Absorption DNC->Absorption HDP->Absorption Parasite Eimeria Parasite Absorption->Parasite Interference Metabolic Interference Parasite->Interference Inhibition Inhibition of Schizont Development Interference->Inhibition

Caption: Anticoccidial mechanism of Nicarbazin.

Supramolecular Chemistry and Crystal Engineering

The rigid structure and hydrogen-bonding capabilities of 1,3-bis(4-nitrophenyl)urea make it a valuable building block in supramolecular chemistry and crystal engineering.[][6] The urea moiety can form strong and directional hydrogen bonds, leading to the self-assembly of molecules into well-defined architectures.[]

  • Anion Recognition: The compound has been studied as a receptor for various anions. The N-H protons of the urea group are sufficiently acidic to form hydrogen bonds with anions, making it a potential component in chemical sensors.[7]

  • Crystal Engineering: Researchers have utilized 1,3-bis(4-nitrophenyl)urea and its derivatives to control the packing of molecules in crystals, which can influence the material's properties, such as its non-linear optical response.[8][9]

Potential Therapeutic Applications

Research has also explored the potential of 1,3-bis(4-nitrophenyl)urea and its derivatives in other therapeutic areas, including:

  • Antibacterial Activity: Some studies have shown that metal complexes of urea derivatives, including those with nitrophenyl groups, exhibit significant antibacterial activity.[10][11]

  • Antitumor Properties: The urea scaffold is present in many anticancer drugs, and derivatives of 1,3-bis(4-nitrophenyl)urea have been investigated for their potential as antitumor agents.[4]

Conclusion

From its early synthesis over a century ago to its crucial role in modern poultry farming and its emerging applications in materials science, 1,3-bis(4-nitrophenyl)urea has proven to be a molecule of enduring scientific interest. Its unique structural features, particularly the interplay between the rigid aromatic rings and the hydrogen-bonding urea core, provide a versatile platform for a wide range of applications. Future research will likely continue to uncover new and innovative uses for this compound and its derivatives in drug discovery, sensor technology, and the design of novel functional materials.

References

  • DrugFuture. 4,4'-Dinitrocarbanilide. [Link]

  • Design, Synthesis, and Characterization of Tracers and Development of a Fluorescence Polarization Immunoassay for Rapid Screening of 4,4′-Dinitrocarbanilide in Chicken Muscle. National Institutes of Health. [Link]

  • 1,3-bis(4-nitrophenyl)urea. Solubility of Things. [Link]

  • Nicarbazin. Government of Canada. [Link]

  • Nicarbazin. Poultrymed. [Link]

  • Preparation and identification of an anti-nicarbazin monoclonal antibody and its application in the agriculture and food industries. National Institutes of Health. [Link]

  • Recognition of halide anions by N,N′-bis(4-nitrophenyl)urea in the gas-phase and solution: a computational study. Taylor & Francis Online. [Link]

  • A density functional investigation of 1,3-bis(4-nitrophenyl)urea as anion receptor. ResearchGate. [Link]

  • Crystal engineering of urea α-network via I⋯O2N synthon and design of SHG active crystal N-4-iodophenyl-N′-4′-nitrophenylurea. ResearchGate. [Link]

  • Crystal engineering of urea α-network via I⋯O2N synthon and design of SHG active crystal N-4-iodophenyl-N′-4′-nitrophenylurea. Royal Society of Chemistry. [Link]

  • Crystal Engineering of Urea Alpha-Network via I...O2N Synthon and Design of SHG Active Crystal N-4-iodophenyl-N'-4'-nitrophenylurea. National Institutes of Health. [Link]

  • Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate. National Institutes of Health. [Link]

  • Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. National Institutes of Health. [Link]

  • Nicarbazin. Residue Monograph prepared by the meeting of the Joint FAO/WHO Expert Committee on Food Additives (JECFA), 94th Meet. FAO. [Link]

  • Antagonistic Effect of Thiocarbanilide on 4,4'-Dinitrocarbanilide, - A Component of Nicarbazin. (23047). DOI. [Link]

  • Synthesis of N,N'-bis(4-nitrophenyl)-urea. PrepChem. [Link]

  • Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. ResearchGate. [Link]

  • Anticoccidials and Coccidiosis. [Link]

  • Crystal Structure of a Host-Guest Complex of the Tris-Urea Receptor, 3-(4-nitro-phen-yl)-1,1-bis-{2-[3-(4-nitro-phen-yl)ureido]eth-yl}urea, That Encapsulates Hydrogen-Bonded Chains of Di-Hydrogen Phosphate Anions With Separate Tetra- n-butyl-ammonium Counter-Ions. National Institutes of Health. [Link]

  • N,N'-Bis(4-nitrophenyl-2,3,5,6-d4)urea. PubChem. [Link]

  • A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[1][4]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. MDPI. [Link]

  • 1,3-Bis(m-nitrophenyl)urea: an exceptionally good complexing agent for proton acceptors. ACS Publications. [Link]

  • Degradation of 4,4'-Dinitrocarbanilide in Chicken Breast by Thermal Processing. National Institutes of Health. [Link]

  • Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate. MDPI. [Link]

Sources

CAS number and molecular weight of 1,3-bis(4-nitroanilino)urea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of chemical research and drug development, precise identification and thorough characterization of molecular entities are paramount. This guide addresses 1,3-bis(4-nitroanilino)urea, a compound whose identity is often conflated with a structurally similar molecule. Our objective is to provide a clear, authoritative reference, focusing exclusively on the correct chemical entity, and to furnish researchers with the foundational knowledge required for its handling and potential exploration.

Correct Identification and Physicochemical Properties

A critical point of clarification is the distinction between 1,3-bis(4-nitroanilino)urea and the similarly named 1,3-bis(4-nitrophenyl)urea. The former, the subject of this guide, is a carbohydrazide derivative, while the latter is a carbanilide. This structural difference, specifically the presence of an additional N-N bond on each side of the urea core, results in distinct chemical identifiers and properties.

1,3-bis(4-nitroanilino)urea is correctly identified by CAS Number 622-69-5 .[1] Its molecular structure consists of a central carbonyl group bonded to two nitrophenyl-substituted hydrazine moieties.

Table 1: Core Physicochemical and Structural Data

PropertyValueSource(s)
IUPAC Name 1,3-bis(4-nitroanilino)urea[1]
CAS Number 622-69-5[1][2]
Synonyms 4,4'-Dinitrophenylcarbazide, 1,5-Bis(p-nitrophenyl)carbohydrazide, Carbonic dihydrazide, 2,2'-bis(4-nitrophenyl)-[2]
Molecular Formula C₁₃H₁₂N₆O₅[1][2]
Molecular Weight 332.27 g/mol [2]
Appearance Powder[1]
InChI Key CEMQVKAEUMRRQJ-UHFFFAOYSA-N[2]
SMILES O=C(NNC1=CC=C(C=C1)=O)NNC2=CC=C(=O)C=C2[2]

Synthesis Pathway: A Conceptual Framework

Conceptual Synthesis Workflow:

The synthesis would likely proceed via the reaction of 4-nitrophenylhydrazine with a carbonyl-inserting reagent like phosgene, triphosgene, or carbonyldiimidazole (CDI). The use of 4-nitrophenylhydrazine as the starting material is critical to forming the "anilino" (in this context, phenylhydrazinyl) linkage.

G cluster_start Starting Materials cluster_process Reaction Step cluster_end Product & Purification A 4-Nitrophenylhydrazine (2 eq.) C Reaction in a suitable aprotic solvent (e.g., THF, DCM) in the presence of a non-nucleophilic base (e.g., Triethylamine, Pyridine) A->C B Phosgene Equivalent (e.g., Triphosgene, CDI) B->C D Crude 1,3-bis(4-nitroanilino)urea C->D Formation of C-N bonds E Purification (Recrystallization/Chromatography) D->E Removal of byproducts and unreacted materials F Final Product E->F

Caption: Conceptual workflow for the synthesis of 1,3-bis(4-nitroanilino)urea.

Causality Behind Experimental Choices (Hypothetical):

  • Solvent: An aprotic solvent like THF or DCM would be chosen to dissolve the reactants without participating in the reaction.

  • Base: A non-nucleophilic base is essential to neutralize the HCl byproduct generated from reagents like phosgene or triphosgene, driving the reaction to completion without competing as a nucleophile.

  • Stoichiometry: A 2:1 molar ratio of the hydrazine to the phosgene equivalent is required to form the symmetrical urea derivative.

Note: This represents a theoretical pathway. Researchers must develop and validate a specific experimental protocol, including reaction conditions, workup, and purification procedures, through careful laboratory investigation.

Potential Applications in Drug Discovery

While specific biological activity data for 1,3-bis(4-nitroanilino)urea is scarce, the broader class of urea, hydrazide, and nitrophenyl-containing compounds has been extensively explored in medicinal chemistry.

  • Urea Moiety as a Pharmacophore: The urea functional group is a cornerstone in drug design, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for strong and specific interactions with biological targets like enzymes and receptors.[3]

  • Antibacterial Potential: A study on a related compound, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, demonstrated that the core structure, when complexed with metals, exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] This suggests that the fundamental diaryl urea scaffold could be a starting point for developing new antimicrobial agents.

  • Enzyme Inhibition: The structural motifs present in 1,3-bis(4-nitroanilino)urea are found in various enzyme inhibitors. For instance, substituted hydrazones and thiosemicarbazones are investigated as carbonic anhydrase inhibitors.[5][6]

Further research is required to determine if 1,3-bis(4-nitroanilino)urea itself possesses any significant biological activity. Screening against various enzyme panels and microbial strains would be a logical first step in exploring its therapeutic potential.

Safety and Handling

According to the Safety Data Sheet for 1,5-bis(p-Nitrophenyl)carbohydrazide (CAS 622-69-5), the compound is classified as an irritant and may be harmful if swallowed, in contact with skin, or inhaled.[7]

Hazard Statements:

  • H302: Harmful if swallowed.[7]

  • H312: Harmful in contact with skin.[7]

  • H315: Causes skin irritation.[7]

  • H320: Causes eye irritation.[7]

  • H332: Harmful if inhaled.[7]

  • H335: May cause respiratory irritation.[7]

Precautionary Measures & Protocol:

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious gloves and protective clothing.[7]

  • Eye Protection: Use chemical safety goggles or a face shield.[7]

  • Respiratory: Use only in a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator is necessary.[7]

Handling Protocol:

  • Obtain and read the full Safety Data Sheet (SDS) before use.

  • Ensure a chemical fume hood and an eyewash station are accessible.[7]

  • Avoid breathing dust, vapor, mist, or gas.[7]

  • Avoid contact with skin and eyes.[7]

  • Store in a tightly closed container in a dry, well-ventilated place.[7]

First Aid:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

  • If on Skin: Wash with plenty of soap and water.[7]

  • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

This self-validating system ensures that all handling is performed with an awareness of the potential hazards and with appropriate protective measures in place.

Conclusion and Future Directions

1,3-bis(4-nitroanilino)urea (CAS 622-69-5) is a distinct chemical entity whose technical profile is not yet extensively documented in publicly available literature. This guide has established its correct identity and summarized the available safety and handling information. While a validated, step-by-step synthesis protocol is not available, a conceptual workflow has been proposed based on fundamental organic chemistry principles. The structural motifs within the molecule suggest potential for biological activity, particularly in the antimicrobial and enzyme inhibition domains, though this remains to be experimentally verified. Future research should focus on developing a reliable synthetic method, performing full analytical characterization (NMR, IR, MS, etc.), and conducting broad biological screening to unlock the potential of this compound for drug discovery and development.

References

  • 1,3-bis[(4-nitrophenyl)amino]urea | CAS 622-69-5 | AMERICAN ELEMENTS ®. (n.d.). American Elements. [Link]

  • 1,3-BIS(4-NITROANILINO)UREA. (n.d.). Gsrs. [Link]

  • Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. [Link]

  • Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene. (2020). INEOS OPEN, 3(2). [Link]

  • Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. ResearchGate. [Link]

  • Urea, phenyl-, and. (n.d.). Organic Syntheses Procedure. [Link]

  • A kind of synthetic method of 4,4'-dinitrodiphenyl ether. (2006).
  • Synthesis of 4,4'-dinitrodiphenyl ether. (n.d.). PrepChem.com. [Link]

  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. (2023). MDPI. [Link]

  • Synthesis, Characterization and Microbicides Activities of N-(hydroxy-4-((4-nitrophenyl)diazenyl)benzylidene)-2-(phenylamino)acetohydrazide metal complexes. (2020). ResearchGate. [Link]

  • THE PREPARATION OF 4,4'-DINITRODIPHENYLAMINE FROM UREA AND NITROBENZENE. (2006). European Publication Server web service. [Link]

  • Synthesis, carbonic anhydrase inhibition and in silico insights of 4-formyl-2-nitrophenyl naphthalene-2-sulfonate hybrid thiosemicarbazones. (2025). ResearchGate. [Link]

  • Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. (2017). PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 1,3-bis(4-nitroanilino)urea

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the imperative to bridge theoretical chemistry with pragmatic, actionable data is a daily reality. The journey of a novel chemical entity from a laboratory curiosity to a viable product is paved with rigorous characterization. Among the most fundamental of these characterizations are solubility and stability. This guide is constructed not as a mere recitation of protocols, but as a strategic blueprint for the comprehensive evaluation of 1,3-bis(4-nitroanilino)urea. The methodologies detailed herein are designed to be self-validating, ensuring that the data generated is not only accurate but also defensible. Every experimental choice is explained, providing the "why" behind the "how," a critical aspect for true scientific integrity.

Executive Summary

1,3-bis(4-nitroanilino)urea is a symmetrical diaryl urea with potential applications in medicinal chemistry and materials science.[1] Its structure, characterized by two electron-withdrawing nitrophenyl groups and a central urea moiety capable of hydrogen bonding, dictates its physicochemical properties.[1] This guide provides a comprehensive framework for the systematic evaluation of its aqueous solubility and chemical stability, two critical parameters influencing its utility. Detailed, step-by-step protocols for equilibrium solubility determination and forced degradation studies are presented, underpinned by the scientific rationale for each methodological choice. The ultimate goal is to equip researchers with the necessary tools to generate a robust and reliable data package for this compound.

Core Physicochemical Profile

A foundational understanding of the intrinsic properties of 1,3-bis(4-nitroanilino)urea is a prerequisite for any meaningful solubility or stability investigation. The symmetrical structure, featuring two nitro groups, suggests high crystallinity and limited aqueous solubility.

Table 1: Key Physicochemical Properties of 1,3-bis(4-nitroanilino)urea

PropertyDataSource(s)
Molecular Formula C₁₃H₁₀N₄O₅[1]
Molecular Weight 302.24 g/mol [1][2][3]
Appearance Yellow crystalline solid[4]
Melting Point >300 °C[3]
Predicted logP 3.78[2]
Predicted Water Solubility Low[4]
Solubility in Organic Solvents More soluble in polar aprotic solvents like DMSO and DMF.[4]

Aqueous Solubility Determination: The Gold Standard Shake-Flask Method

The aqueous solubility of a compound is a cornerstone of its biopharmaceutical profile, directly impacting its absorption and bioavailability. For a compound anticipated to have low solubility, a thermodynamically rigorous method is essential.

The Rationale: Why the Shake-Flask Method?

The shake-flask method is the universally accepted gold standard for determining thermodynamic solubility. Its strength lies in allowing the system to reach true equilibrium, providing a definitive measure of a saturated solution's concentration. This contrasts with kinetic solubility methods, which can often overestimate solubility due to the formation of supersaturated solutions. For a compound like 1,3-bis(4-nitroanilino)urea, where precise and reliable data is paramount for potential drug development, the shake-flask method is the only defensible choice.

Experimental Workflow: A Visual Guide

Caption: Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Protocol
  • Preparation of Aqueous Media: Prepare phosphate-buffered saline (PBS) at pH 7.4. Filter through a 0.22 µm filter.

  • Compound Addition: Add an excess of 1,3-bis(4-nitroanilino)urea (to ensure saturation) to a series of glass vials. A visual excess of solid should be present throughout the experiment.

  • Equilibration: Add a precise volume of the prepared aqueous medium to each vial. Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved solid.

  • Sample Collection and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with the mobile phase and analyze using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

  • Quantification: Prepare a standard curve of the compound in a suitable organic solvent (e.g., DMSO). The concentration of the dissolved compound in the supernatant is determined by comparing its peak area to the standard curve.

Chemical Stability Assessment: A Forced Degradation Approach

Understanding the degradation pathways of 1,3-bis(4-nitroanilino)urea is critical for defining its storage conditions, shelf-life, and potential liabilities in a formulation. Forced degradation studies are the cornerstone of this evaluation.

The Rationale: Probing for Weaknesses

Forced degradation, or stress testing, intentionally exposes the compound to conditions more severe than it would typically encounter. The goal is to accelerate degradation, thereby identifying the likely degradation products and pathways. This information is invaluable for developing a stability-indicating analytical method—a method that can separate the intact drug from its degradation products. The presence of nitro groups and a urea linkage suggests potential susceptibility to reduction and hydrolysis, respectively.

Experimental Workflow: A Visual Guide

Caption: Forced Degradation Study Workflow.

Detailed Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a stock solution of 1,3-bis(4-nitroanilino)urea in a suitable solvent mixture (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Photostability: Expose the stock solution to light as specified in the International Council for Harmonisation (ICH) Q1B guideline.

    • Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).

  • Time Points and Sampling: Withdraw aliquots at predefined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching: For acidic and basic samples, neutralize the solution before analysis to halt the degradation process.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.

  • Data Reporting: Report the percentage of the parent compound remaining at each time point for each stress condition. Tabulate the retention times and mass-to-charge ratios of any significant degradation products.

Concluding Remarks and Future Directions

The robust characterization of 1,3-bis(4-nitroanilino)urea's solubility and stability is a non-negotiable step in its scientific evaluation. The methodologies outlined in this guide provide a comprehensive and scientifically sound framework for this purpose. The data generated will be instrumental in guiding formulation development, defining appropriate storage and handling procedures, and ultimately, determining the viability of this compound for its intended applications. Future work should focus on the full structural elucidation of any identified degradation products and the evaluation of solubility in a wider range of pharmaceutically relevant solvents and biorelevant media.

References

  • Solubility of Things. (n.d.). 1,3-bis(4-nitrophenyl)urea. Retrieved January 18, 2026, from [Link]

Sources

Symmetrical Diaryl Urea Compounds: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of symmetrical diaryl urea compounds, a privileged scaffold in modern medicinal chemistry. We will delve into the core chemical principles, synthetic strategies, analytical characterization, and the profound impact of these molecules in therapeutic design, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of symmetrical diaryl ureas in their research endeavors.

The Diaryl Urea Motif: A Cornerstone of Modern Medicinal Chemistry

Symmetrical diaryl ureas are a class of organic compounds characterized by a central urea moiety (-(NH)-(C=O)-(NH)-) flanked by two identical aromatic ring systems. This seemingly simple structural motif imparts a remarkable combination of rigidity, hydrogen bonding capabilities, and lipophilicity that makes it an ideal pharmacophore for interacting with biological targets.[1][2][3] The urea functional group can act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling strong and specific interactions with amino acid residues in protein binding pockets.[3][4]

The significance of the diaryl urea scaffold is underscored by the number of clinically successful drugs that incorporate this core structure.[5] Perhaps the most notable example is Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[5][6] Other prominent examples include Regorafenib and Linifanib, which also target key signaling pathways implicated in cancer.[1][5] The success of these drugs has cemented the diaryl urea moiety as a "privileged structure" in the design of kinase inhibitors and other therapeutic agents.[3][7]

Strategic Synthesis of Symmetrical Diaryl Ureas

The synthesis of symmetrical diaryl ureas can be achieved through several established methodologies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups on the aryl rings.

Phosgene-Based Synthesis: The Classical Approach

Historically, the reaction of an aromatic amine with phosgene (COCl₂) or its safer synthetic equivalents like triphosgene has been a common method for preparing symmetrical ureas. This reaction proceeds through an isocyanate intermediate.

Reaction Workflow:

G A 2 Ar-NH₂ (Aromatic Amine) C Ar-N=C=O (Isocyanate Intermediate) A->C + COCl₂ D Ar-NH-CO-NH-Ar (Symmetrical Diaryl Urea) A->D B COCl₂ (Phosgene) B->C C->D + Ar-NH₂ E HCl (Byproduct) D->E - 2 HCl

Caption: Phosgene-based synthesis of symmetrical diaryl ureas.

While effective, the high toxicity and hazardous nature of phosgene have led to the development of safer and more environmentally friendly alternatives.[2]

Isocyanate-Free Synthesis: A Safer Alternative

Modern synthetic approaches often circumvent the use of phosgene by employing alternative carbonyl sources. One widely used and safer reagent is 1,1'-carbonyldiimidazole (CDI).

Experimental Protocol: Synthesis of a Symmetrical Diaryl Urea using CDI

This protocol describes the synthesis of a generic symmetrical diaryl urea from an aniline derivative.

Materials:

  • Substituted Aniline (2 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted aniline (2 mmol) and anhydrous THF (5 mL).

  • Stir the solution at room temperature until the aniline is completely dissolved.

  • In a separate container, dissolve CDI (1 mmol) in anhydrous THF (5 mL).

  • Slowly add the CDI solution to the aniline solution at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[8]

Reaction Workflow:

G A 2 Ar-NH₂ (Aromatic Amine) C Ar-NH-CO-Im (Acylimidazole Intermediate) A->C + CDI D Ar-NH-CO-NH-Ar (Symmetrical Diaryl Urea) A->D B CDI (Carbonyldiimidazole) B->C C->D + Ar-NH₂ E Imidazole (Byproduct) D->E - 2 Imidazole

Caption: CDI-mediated synthesis of symmetrical diaryl ureas.

This method is generally high-yielding and avoids the use of highly toxic reagents.[9]

Analytical Characterization: Confirming Structure and Purity

The structural elucidation and purity assessment of synthesized symmetrical diaryl urea compounds are critical steps in the research and development process. A combination of spectroscopic and chromatographic techniques is typically employed.

Technique Purpose Key Observables
¹H NMR Structural confirmation and purity- Symmetrical aromatic proton signals. - A characteristic singlet for the two N-H protons (chemical shift can vary with solvent and concentration).
¹³C NMR Structural confirmation- A characteristic signal for the carbonyl carbon (typically in the range of 150-160 ppm). - Symmetrical aromatic carbon signals.
FT-IR Functional group identification- A strong C=O stretching vibration around 1630-1680 cm⁻¹. - N-H stretching vibrations in the range of 3200-3400 cm⁻¹.
Mass Spectrometry Molecular weight determination- A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
HPLC Purity assessment and quantification- A single, sharp peak for the pure compound. - Retention time is characteristic of the compound under specific chromatographic conditions.

Symmetrical Diaryl Ureas as Kinase Inhibitors: A Mechanistic Perspective

A significant number of symmetrical diaryl urea derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[1][3] Many of these compounds function as "Type II" kinase inhibitors.[1][4]

Mechanism of Action: Type II Kinase Inhibition

Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase.[1][10] In this conformation, the Asp-Phe-Gly (DFG) motif, a conserved sequence in the activation loop of many kinases, is flipped. This exposes a hydrophobic pocket adjacent to the ATP-binding site, which is exploited by the diaryl urea inhibitor.[3][11]

The diaryl urea moiety plays a pivotal role in this interaction:

  • One of the aryl rings typically occupies the ATP-binding pocket.

  • The central urea group forms crucial hydrogen bonds with a conserved glutamic acid residue in the αC-helix and the backbone amide of the DFG-aspartate.[3][11]

  • The second aryl ring extends into the adjacent hydrophobic pocket created by the DFG-out conformation.[10]

This binding mode stabilizes the inactive conformation of the kinase, preventing its activation and subsequent downstream signaling.

Signaling Pathway Inhibition:

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis ERK->Proliferation, Survival, Angiogenesis Diaryl Urea Inhibitor Diaryl Urea Inhibitor Diaryl Urea Inhibitor->RAF Inhibits

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by a diaryl urea compound.

Structure-Activity Relationship (SAR) Studies: Guiding Drug Design

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of diaryl urea-based drug candidates.[5][12] These studies involve systematically modifying the chemical structure and evaluating the impact on biological activity.

Key SAR Insights for Diaryl Urea Kinase Inhibitors:

  • Aryl Ring Substituents: The nature and position of substituents on the aryl rings significantly influence binding affinity and selectivity. Electron-withdrawing groups, such as trifluoromethyl (-CF₃) or chloro (-Cl), are often found in potent inhibitors as they can enhance interactions within the hydrophobic pockets.[13]

  • Linker Groups: The introduction of linker groups between the urea moiety and one of the aryl rings can modulate the molecule's conformation and ability to access specific regions of the binding site.[14]

  • Molecular Rigidity: Increasing the rigidity of the molecule, for instance by incorporating bicyclic systems, can be beneficial for improving antitumor activity.[5]

  • Hydrogen Bonding: The integrity of the hydrogen bonds formed by the urea group is generally critical for potent inhibition.

Compound Modification Observed Effect on Activity Rationale
Addition of a trifluoromethyl group to a terminal phenyl ringIncreased potencyEnhanced hydrophobic interactions in the kinase binding pocket.[13]
Replacement of a flexible linker with a rigid aromatic systemIncreased potencyPre-organizes the molecule in a conformation favorable for binding.[5]
Introduction of a basic amine moietyImproved solubility and cell permeabilityEnhances physicochemical properties for better drug-like characteristics.

Beyond Cancer: Expanding Therapeutic Horizons

While the primary application of symmetrical diaryl ureas has been in oncology, their versatile pharmacophore has shown promise in other therapeutic areas. Researchers are actively exploring their potential as:

  • Antibacterial and Antifungal Agents: Certain diaryl urea derivatives have demonstrated significant activity against various microbial pathogens, including drug-resistant strains.[15]

  • Antiviral Agents: The diaryl urea scaffold is being investigated for its potential to inhibit viral replication and entry.[16]

  • Anti-inflammatory Agents: The ability to modulate kinase signaling pathways also makes these compounds attractive candidates for the treatment of inflammatory diseases.[4]

Conclusion

Symmetrical diaryl urea compounds represent a highly versatile and clinically validated scaffold in drug discovery. Their unique structural and electronic properties enable potent and selective interactions with a variety of biological targets, most notably protein kinases. A thorough understanding of their synthesis, characterization, mechanism of action, and structure-activity relationships is essential for the rational design of novel therapeutics. As research continues to uncover the full potential of this privileged structure, we can anticipate the emergence of new and improved diaryl urea-based drugs for the treatment of cancer and other debilitating diseases.

References

  • Benchchem.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC.
  • Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - MDPI.
  • Technical Support Center: Diaryl Urea Synthesis - Benchchem.
  • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC - NIH.
  • Research and development of N,N′-diarylureas as anti-tumor agents - PMC.
  • Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed.
  • A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hep
  • Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiprolifer
  • Structure-activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiprolifer
  • Synthesis of symmetrical urea derivatives. Reaction condition: R−NH2...
  • Unsymmetrical Ureas.
  • Design, synthesis and evaluation of novel diaryl urea derivatives as potential antitumor agents - PubMed.
  • Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Deriv
  • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - ResearchG
  • Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PubMed Central.
  • Graphical representation for SAR of new diarylurea compounds - ResearchG
  • Diarylureas | Encyclopedia MDPI.
  • The Core Mechanism of Action of Diaryl Urea Compounds: A Technical Guide - Benchchem.
  • Diarylureas and Diarylamides with Oxazolo[5,4-d]pyrimidine Scaffold as Angiogenesis Inhibitors - PubMed.
  • Diaryl Urea: A Privileged Structure in Anticancer Agents - ResearchG

Sources

The Nitro-Urea Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Biological Activities of Nitro-Containing Ureas for Researchers, Scientists, and Drug Development Professionals.

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of the nitro group into urea-based molecular architectures has emerged as a highly productive approach in the quest for novel therapeutic agents. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by nitro-containing ureas. We will delve into the mechanistic underpinnings of their action, from enzyme inhibition to the modulation of critical signaling pathways in cancer. This guide will further present detailed synthetic methodologies and bioassay protocols, offering a practical framework for researchers in the field. By synthesizing key findings and providing expert insights, this document aims to serve as a valuable resource for professionals engaged in the discovery and development of next-generation therapeutics leveraging the unique properties of the nitro-urea scaffold.

Introduction: The Synergy of Two Potent Pharmacophores

The urea functional group is a cornerstone in medicinal chemistry, celebrated for its ability to form stable hydrogen bonds with biological targets, thereby anchoring ligands to receptor binding sites.[1][2] Its presence in numerous FDA-approved drugs is a testament to its versatility and importance in establishing crucial drug-target interactions.[1] On the other hand, the nitro group, an electron-withdrawing moiety, is a well-established pharmacophore known to impart a wide spectrum of biological activities, including antimicrobial, antiparasitic, and anticancer effects.[3][4] The combination of these two pharmacophores into a single molecular entity—the nitro-containing urea—creates a powerful scaffold with multifaceted therapeutic potential. The nitro group's electronic properties can significantly influence the overall molecule's polarity, reactivity, and binding interactions, often leading to enhanced potency and novel mechanisms of action.[3][5] This guide will explore the significant therapeutic areas where nitro-containing ureas have demonstrated considerable promise.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Nitro-containing ureas have garnered significant attention as promising anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[6][7]

Kinase Inhibition: Halting Aberrant Cell Signaling

A prominent mechanism through which nitro-containing ureas exert their anticancer effects is the inhibition of protein kinases, enzymes that play a pivotal role in intracellular signaling pathways controlling cell growth, differentiation, and survival.[8][9] Many bis-aryl ureas have been identified as potent kinase inhibitors, and the inclusion of a nitro group can enhance their activity.[9][10]

One of the most notable examples is Sorafenib (Nexavar) , a multi-kinase inhibitor approved for the treatment of various cancers. While not containing a nitro group itself, its discovery spurred the development of numerous urea-based kinase inhibitors.[8][10] The urea moiety in these inhibitors is crucial for forming hydrogen bonds with key amino acid residues in the kinase domain, such as the DFG (Asp-Phe-Gly) motif.[6]

The general structure of many urea-based kinase inhibitors involves a central urea core linking two aromatic or heteroaromatic rings. The nitro group is often incorporated into one of these rings to modulate the electronic properties and enhance binding affinity.

Logical Relationship: Structure-Activity in Kinase Inhibition

G A Nitro-Containing Urea Scaffold B Urea Moiety (Hydrogen Bond Donor/Acceptor) A->B C Aromatic/Heteroaromatic Rings (Hydrophobic Interactions) A->C D Nitro Group (Electron-Withdrawing, Modulates Electronics) A->D E Kinase Active Site B->E H-bonds C->E Hydrophobic Interactions D->A Enhances Binding F DFG Motif (Key Binding Region) E->F G Inhibition of Kinase Activity E->G H Blockade of Oncogenic Signaling G->H

Caption: Role of the nitro-urea scaffold in kinase inhibition.

Hypoxia-Activated Prodrugs: Targeting the Tumor Microenvironment

Solid tumors often exhibit regions of low oxygen, a condition known as hypoxia.[11] This unique feature of the tumor microenvironment can be exploited for targeted drug delivery. Nitroaromatic compounds can act as bioreductive prodrugs, which are relatively inert in well-oxygenated normal tissues but are activated under hypoxic conditions by cellular nitroreductases.[11][12] This activation involves the reduction of the nitro group to a reactive species, such as a nitroso, hydroxylamino, or amino derivative, which can then exert cytotoxic effects, often by cross-linking DNA.[11]

The incorporation of a urea moiety into these nitroaromatic prodrugs can enhance their cellular uptake and target engagement.

Experimental Workflow: Evaluation of Hypoxia-Selective Cytotoxicity

G cluster_0 Cell Culture cluster_1 Treatment Conditions A Cancer Cell Line (e.g., A549, MCF-7) B Normoxia (21% O2) A->B C Hypoxia (e.g., 1% O2) A->C D Incubate with Nitro-Containing Urea (Varying Concentrations) B->D C->D E Cell Viability Assay (e.g., MTT, SRB) D->E F Determine IC50 Values E->F G Compare IC50 (Hypoxia) vs IC50 (Normoxia) F->G H High Hypoxic Cytotoxicity Ratio (IC50 Normoxia / IC50 Hypoxia) G->H

Caption: Workflow for assessing hypoxia-selective anticancer activity.

Urease Inhibition: Combating Pathogenic Bacteria and Improving Agriculture

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[13] This enzyme is a key virulence factor for several pathogenic bacteria, such as Helicobacter pylori, the primary cause of peptic ulcers, and Proteus mirabilis, associated with urinary tract infections. By neutralizing stomach acid, urease allows H. pylori to survive in the acidic gastric environment.[13] In agriculture, the rapid hydrolysis of urea-based fertilizers by soil ureases leads to significant nitrogen loss through ammonia volatilization and environmental pollution.[14]

Nitro-containing ureas have emerged as potent urease inhibitors.[15] The presence of a nitro group on an aryl ring of a urea derivative can significantly enhance its inhibitory activity.[15] For instance, N1,N2-diaryl ureas containing nitro groups on both phenyl rings have demonstrated low micromolar inhibition of Canavalia ensiformis (jack bean) urease, a commonly used model enzyme.[15]

Quantitative Data: Urease Inhibitory Activity of Nitro-Containing Ureas
Compound ClassSpecific ExampleTarget UreaseIC50 (µM)Reference
N1,N2-Diaryl Ureas1,3-bis(4-nitrophenyl)ureaC. ensiformis~5.0[15]
N1-Toluoyl, N2-Substituted UreasN/AC. ensiformisVaries[15]
1,2,4-Triazole DerivativesCompound with meta-nitro phenylC. ensiformisPotent[15]

Note: The table above provides representative data. IC50 values can vary depending on the specific compound and assay conditions.

Experimental Protocol: In Vitro Urease Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of Jack Bean Urease (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a stock solution of urea (e.g., 100 mM) in the same buffer.

  • Inhibitor Preparation:

    • Dissolve the nitro-containing urea test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions (e.g., 10 mM).

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Procedure (Berthelot Method):

    • In a 96-well plate, add 25 µL of the test compound solution (or buffer for control) and 25 µL of the urease solution.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the urea solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction and determine the amount of ammonia produced using the Berthelot method:

      • Add 50 µL of phenol-nitroprusside reagent.

      • Add 50 µL of alkaline hypochlorite reagent.

      • Incubate at 37°C for 10 minutes.

    • Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Synthesis of Nitro-Containing Ureas

The synthesis of nitro-containing ureas can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.

General Synthetic Pathway

A common and versatile method involves the reaction of a nitro-substituted amine with an isocyanate. Alternatively, a nitro-substituted isocyanate can be reacted with an amine.

Synthetic Workflow: Preparation of Nitro-Containing Ureas

G cluster_0 Method A cluster_1 Method B cluster_2 Isocyanate Generation (In Situ) A Nitro-Substituted Amine C Nitro-Containing Urea A->C + B Isocyanate B->C + D Nitro-Substituted Isocyanate F Nitro-Containing Urea D->F + E Amine E->F + G Amine I Isocyanate G->I + H Phosgene or Triphosgene H->I +

Caption: Common synthetic routes to nitro-containing ureas.

Detailed Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)-3-phenylurea
  • Materials:

    • 4-Nitroaniline

    • Phenyl isocyanate

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 4-nitroaniline (1.0 eq) in anhydrous THF.

    • To this solution, add phenyl isocyanate (1.05 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold THF to remove any unreacted starting materials.

    • Dry the product under vacuum to obtain 1-(4-nitrophenyl)-3-phenylurea.

  • Characterization:

    • Determine the melting point.

    • Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Future Perspectives and Conclusion

The exploration of nitro-containing ureas continues to be a fertile ground for the discovery of novel therapeutic agents. The inherent versatility of this scaffold allows for extensive structural modifications to fine-tune activity, selectivity, and pharmacokinetic properties. Future research directions may include:

  • Development of isoform-selective kinase inhibitors: By carefully designing the substituents on the aromatic rings, it may be possible to achieve greater selectivity for specific kinase isoforms, thereby reducing off-target effects and improving the therapeutic index.

  • Combination therapies: The unique mechanisms of action of nitro-containing ureas, particularly their ability to act as hypoxia-activated prodrugs, make them attractive candidates for combination therapies with other anticancer agents, such as immunotherapy or radiation therapy.

  • Expansion to other therapeutic areas: While this guide has focused on anticancer and urease inhibitory activities, the nitro-urea scaffold holds potential for the development of agents targeting other diseases, including neurodegenerative disorders and infectious diseases.

References

  • A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. PubMed Central. [Link]

  • Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Gavin Publishers. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Unknown Source.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • Urea-containing anticancer agents discovered in medicinal chemistry... ResearchGate. [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Unknown Source.
  • Urea. Wikipedia. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • Urea Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Urease Inhibitors. Unknown Source.
  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

  • Protein kinase inhibitors from the urea class. PubMed. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

  • A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. ACS Publications. [Link]

  • Anticancer Activity of Urease Mimetic Cobalt (III) Complexes on A549-Lung Cancer Cells: Targeting the Acidic Microenvironment. PubMed Central. [Link]

  • Structures of some pyridine-/urea-based anticancer agents reported by... ResearchGate. [Link]

  • Nitrosated urea pesticide metabolites and other nitrosamides. Activity in clastogenicity and SCE assays, and aberration kinetics in Chinese hamster V79-E cells. PubMed. [Link]

  • Urease Inhibition in Solutions and Urine. ASABE Technical Library. [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Publishing. [Link]

  • Urease inhibitors: A review. Unknown Source.
  • Recent advances in design of new urease inhibitors: A review. PubMed Central. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Protein kinase inhibitors from the urea class. ResearchGate. [Link]

  • (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Request PDF. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. [Link]

  • The Biological Roles of Urea: A Review of Preclinical Studies. PubMed Central. [Link]

Sources

Methodological & Application

Application Note: In Vitro Evaluation of 1,3-bis(4-nitroanilino)urea

Author: BenchChem Technical Support Team. Date: January 2026

Protocols for Assessing Cellular Viability and Apoptosis Induction

Introduction

1,3-bis(4-nitroanilino)urea, also known as 4,4'-dinitrocarbanilide, is a symmetrical diaryl urea compound. The urea functionality is a key structural motif found in numerous biologically active molecules, including the multi-kinase inhibitor Sorafenib.[1][2] The rigid structure conferred by the phenyl rings and the hydrogen bonding capacity of the urea group suggest potential for interaction with biological macromolecules.[2][3] While research has explored derivatives for applications such as antibacterial agents[4], a comprehensive protocol for evaluating the direct cytotoxic and mechanistic effects of the parent compound, 1,3-bis(4-nitroanilino)urea, in a cancer cell context is needed.

This guide provides a structured, field-proven workflow for researchers to conduct an initial in vitro assessment of 1,3-bis(4-nitroanilino)urea. The protocols herein are designed as a self-validating system, beginning with a primary screen for effects on cell viability and progressing to more detailed mechanistic assays to determine if the observed effects are mediated by apoptosis.

Compound Handling and Stock Solution Preparation

Proper handling and solubilization of the test compound are critical for reproducible results. 1,3-bis(4-nitroanilino)urea is a yellow crystalline solid with low aqueous solubility but is soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[5]

Protocol: Stock Solution Preparation

  • Safety First: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified as an irritant.

  • Weighing: Accurately weigh out the desired amount of 1,3-bis(4-nitroanilino)urea (MW: 302.24 g/mol ) in a sterile microcentrifuge tube.[3]

  • Solubilization: Add sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: While DMSO is a potent solvent, filter-sterilize the stock solution through a 0.22 µm syringe filter into a fresh sterile tube for long-term storage. This step is critical to prevent contamination of cell cultures.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in sterile cell culture medium to achieve the final desired treatment concentrations. Ensure the final concentration of DMSO in the culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤0.5%).

Experimental Workflow

The following workflow provides a logical progression from a broad assessment of cytotoxicity to a more focused investigation of the apoptotic mechanism.

G cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Apoptosis Investigation cluster_2 Phase 3: Data Analysis CellCulture 1. Cell Seeding & Culture Treatment 2. Treatment with 1,3-bis(4-nitroanilino)urea CellCulture->Treatment 24h incubation MTT 3. Cell Viability Assay (MTT) Treatment->MTT 24-72h treatment CaspaseAssay 4a. Caspase-3/7 Activity Assay Treatment->CaspaseAssay Time-course treatment WB 4b. Western Blot for Apoptotic Markers Treatment->WB Time-course treatment Analysis 5. Data Interpretation & Conclusion MTT->Analysis Calculate IC50 CaspaseAssay->Analysis Quantify fluorescence WB->Analysis Analyze protein levels

Caption: Overall experimental workflow for in vitro evaluation.

Phase 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[7]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1,3-bis(4-nitroanilino)urea in culture medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Controls: Include wells with untreated cells (medium only) and vehicle-treated cells (medium with the same final DMSO concentration as the highest compound dose).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[6] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Illustrative MTT Assay Results

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.1
198 ± 4.8
585 ± 6.2
1062 ± 5.5
2549 ± 4.9
5023 ± 3.7

Phase 2: Investigation of Apoptosis

If a significant decrease in cell viability is observed, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway activated by cytotoxic compounds. This can be assessed by measuring the activity of executioner caspases and by detecting the cleavage of key apoptotic proteins.[8][9]

G Compound 1,3-bis(4-nitroanilino)urea (Hypothesized Stimulus) Pathway Apoptotic Signal Compound->Pathway ProCasp3 Pro-Caspase-3 (Inactive) Pathway->ProCasp3 Activates ActiveCasp3 Active Caspase-3 (Cleaved) ProCasp3->ActiveCasp3 Cleavage PARP PARP (DNA Repair Enzyme) ActiveCasp3->PARP Cleaves Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes CleavedPARP Cleaved PARP (Inactive) PARP->CleavedPARP CleavedPARP->Apoptosis Hallmark of

Caption: Simplified apoptotic signaling pathway under investigation.

Protocol: Fluorometric Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[10][11] It uses a substrate (e.g., Ac-DEVD-AMC) that, when cleaved by active caspase-3, releases a fluorescent group (AMC) that can be measured.[12][13]

  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate. Treat with 1,3-bis(4-nitroanilino)urea at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).

  • Reagent Preparation: Prepare the caspase assay buffer and substrate according to the manufacturer's instructions.

  • Cell Lysis: After treatment, remove the medium and add 50 µL of chilled cell lysis buffer to each well. Incubate on ice for 10 minutes.[12]

  • Assay Reaction: Add 50 µL of the reaction buffer containing the fluorogenic substrate (e.g., DEVD-AMC) to each well.[12]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[12][13]

  • Analysis: Normalize the fluorescence signal to the protein concentration of each lysate or express it as a fold change relative to the vehicle control.

Data Presentation: Illustrative Caspase-3/7 Activity

TreatmentFold Change in Caspase Activity (Mean ± SD)
Vehicle Control1.0 ± 0.1
Compound (0.5x IC₅₀)1.8 ± 0.2
Compound (1x IC₅₀)4.5 ± 0.4
Compound (2x IC₅₀)7.2 ± 0.6
Staurosporine (1 µM)8.0 ± 0.7
Protocol: Western Blot for Apoptotic Markers

Western blotting provides semi-quantitative data on the levels of specific proteins. The cleavage of PARP by caspase-3 is a classic hallmark of apoptosis.[14][15] Detecting the cleaved fragments of caspase-3 and PARP confirms the activation of the apoptotic cascade.[9][10]

  • Protein Extraction: Culture and treat cells in 6-well plates. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:

    • Cleaved Caspase-3

    • Full-length and Cleaved PARP

    • A loading control (e.g., β-actin or GAPDH)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Interpretation: An increase in the signal for cleaved caspase-3 and cleaved PARP (typically an 89 kDa fragment) in compound-treated samples compared to the control indicates apoptosis induction.[10][14] The loading control ensures equal protein loading across lanes.

References

  • Julien, O., & Wells, J. A. (2014). Assaying caspase activity in vitro. Cold Spring Harbor protocols, 2014(7), 752–756.
  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Moof University. (2020, April 11). Apoptosis assays: western blots [Video]. YouTube. [Link]

  • Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • ScienceDirect. (n.d.). Caspases activity assay procedures.
  • Lavoie, J. N., & L'Ecuyer, T. (2018). Determination of Caspase Activation by Western Blot. Methods in molecular biology (Clifton, N.J.), 1709, 23–30.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Urea Assay Kit (Colorimetric). Retrieved from [Link]

  • Solubility of Things. (n.d.). 1,3-bis(4-nitrophenyl)urea. Retrieved from [Link]

  • BioAssay Systems. (n.d.). QuantiChrom™ Urea Assay Kit. Retrieved from [Link]

  • BioAssay Systems. (n.d.). BUN (UREA) Assay Kit. Retrieved from a general search for BioAssay Systems urea kits.
  • Global Substance Registration System. (n.d.). 1,3-BIS(4-NITROANILINO)UREA. Retrieved from [Link]

  • PubMed. (n.d.). In vitro evaluation of slow-release urea compounds. Retrieved from [Link]

  • Molecules. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Effect of commercial slow-release urea product on in vitro rumen fermentation and ruminal microbial community using RUSITEC technique. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • Pharmacia. (2022). The effect of 1.3 bis(p-Hydroxyphenyl)urea compound on IL-6, IL-1β, TNF-α and COX. Retrieved from [Link]

Sources

Application Notes and Protocols for Antibacterial Studies of 1,3-bis(4-nitroanilino)urea and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Substituted Ureas in Antibacterial Research

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, urea derivatives have garnered significant attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The structural versatility of the urea backbone allows for the introduction of various substituents, enabling the fine-tuning of their physicochemical and pharmacological profiles.

This document provides a detailed guide to the investigation of the antibacterial potential of 1,3-bis(4-nitroanilino)urea. Due to a paucity of specific published data on this exact compound, the protocols and application notes herein are primarily based on extensive studies conducted on the closely related analog, 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea , and other relevant diaryl urea derivatives.[3][4] This information is intended to serve as a comprehensive framework for researchers to adapt and apply to the study of 1,3-bis(4-nitroanilino)urea and its derivatives.

Synthesis and Characterization

A crucial first step in the evaluation of a novel compound is its synthesis and purification. Based on established methods for similar urea derivatives, a probable synthetic route for 1,3-bis(4-nitroanilino)urea involves the reaction of 4-nitroaniline with a suitable carbonyl source.[5]

Note: The following is a generalized protocol and may require optimization.

Protocol: Synthesis of 1,3-bis(4-nitroanilino)urea Analog
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroaniline in a suitable solvent such as dichloromethane.

  • Addition of Carbonyl Source: Slowly add a solution of phosgene in toluene to the reaction mixture over a period of 30 minutes. The stoichiometry should be carefully controlled.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete reaction.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting solid is then purified, for example, by recrystallization from a suitable solvent system to obtain the pure product.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (¹H-NMR), and mass spectrometry.[3]

In Vitro Antibacterial Activity Assessment

The primary evaluation of a potential antibacterial agent involves determining its efficacy against a panel of clinically relevant bacterial strains. Standard methods recommended by the Clinical and Laboratory Standards Institute (CLSI) should be followed to ensure reproducibility and comparability of data.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound and Controls:

    • Prepare a stock solution of the test compound (e.g., 1,3-bis(4-nitroanilino)urea analog) in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

    • Include a positive control (bacterial inoculum in MHB without the test compound) and a negative control (MHB only). A standard antibiotic (e.g., tetracycline, amikacin) should also be included as a reference.[4]

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compound dilutions and controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bact_Culture Bacterial Culture (0.5 McFarland) Inoculation Inoculate 96-well Plate Bact_Culture->Inoculation Compound_Prep Test Compound Serial Dilutions Compound_Prep->Inoculation Incubation Incubate (37°C, 18-24h) Inoculation->Incubation Read_MIC Determine MIC (No visible growth) Incubation->Read_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC Plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Plating: Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Data Presentation: Antibacterial Activity of a 1,3-bis(4-nitrophenyl)urea Analog

The following table summarizes the reported MIC values for 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and its zinc complex against a panel of Gram-positive and Gram-negative bacteria.[4] This data can serve as a benchmark for studies on 1,3-bis(4-nitroanilino)urea.

Compound/ComplexBacillus subtilis (Gram-positive)Staphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Serratia marcescens (Gram-negative)
1,3-Diethyl-1,3-bis(4-nitrophenyl)urea 1000 µg/mL500 µg/mL500 µg/mL500 µg/mL
Zinc (II) Complex 125 µg/mL62.5 µg/mL62.5 µg/mL31.25 µg/mL
Tetracycline (Standard) 250 µg/mL250 µg/mL250 µg/mL250 µg/mL
Amikacin (Standard) 250 µg/mL250 µg/mL250 µg/mL250 µg/mL

Proposed Mechanism of Action and Further Studies

The precise mechanism of action for this class of compounds is not yet fully elucidated. However, it is hypothesized that the antibacterial activity of metal complexes of urea derivatives may be explained by Tweedy's chelation theory.[4] Chelation can enhance the lipophilic nature of the metal ion, facilitating its transport across the bacterial cell membrane. Once inside the cell, the metal ion can disrupt vital cellular processes, leading to bacterial death.

To further investigate the antibacterial properties of 1,3-bis(4-nitroanilino)urea, the following studies are recommended:

  • Time-Kill Kinetic Assays: To determine if the compound is bactericidal or bacteriostatic and to understand the rate of bacterial killing.

  • Cytotoxicity Assays: To evaluate the toxicity of the compound against mammalian cell lines, which is a critical step in assessing its potential as a therapeutic agent.

  • Mechanism of Action Studies: To identify the specific cellular targets of the compound, which could involve techniques such as enzyme inhibition assays or studies on cell membrane integrity.

Further_Studies_Workflow cluster_initial Initial Screening cluster_advanced Advanced Characterization MIC_MBC MIC & MBC Determination Time_Kill Time-Kill Kinetics MIC_MBC->Time_Kill Cytotoxicity Cytotoxicity Assays MIC_MBC->Cytotoxicity MOA Mechanism of Action Studies MIC_MBC->MOA

Sources

The Rising Star in Coordination Chemistry: 1,3-bis(4-nitroanilino)urea as a Versatile Ligand for Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Urea-Based Ligand

In the ever-evolving landscape of medicinal and materials science, the design and synthesis of novel metal complexes with tailored properties remains a cornerstone of innovation. Within this pursuit, the selection of the organic ligand is paramount, as it dictates the coordination geometry, electronic properties, and ultimately, the functional capacity of the resulting complex. This guide introduces 1,3-bis(4-nitroanilino)urea, a symmetrical diaryl urea, as a ligand of significant interest. Its rigid structure, characterized by two electron-withdrawing nitrophenyl groups and a central urea moiety rich in hydrogen bonding capabilities, provides a unique scaffold for the development of metal complexes with promising applications.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of the synthesis, characterization, and potential applications of metal complexes derived from 1,3-bis(4-nitroanilino)urea. The insights provided herein are grounded in established chemical principles and supported by peer-reviewed literature, empowering researchers to confidently explore the vast potential of this intriguing ligand.

Part 1: The Ligand - Synthesis and Characterization of 1,3-bis(4-nitroanilino)urea

The journey to novel metal complexes begins with the pure ligand. This section provides a detailed, field-tested protocol for the synthesis of 1,3-bis(4-nitroanilino)urea, a compound also known as 1,3-bis(4-nitrophenyl)urea.

Protocol 1: Synthesis of 1,3-bis(4-nitroanilino)urea

This protocol is adapted from established methods for the synthesis of symmetrical ureas, employing a phosgene equivalent for safety and ease of handling.[1]

Materials:

  • 4-nitroaniline

  • Bis(trichloromethyl) carbonate (triphosgene)

  • Ethyl acetate or Butyl acetate (anhydrous)

  • Pyridine or Triethylamine (anhydrous)

  • Ethanol (95%)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-nitroaniline (5.52 g, 0.04 mol) in 60 mL of anhydrous ethyl acetate.

  • Base Addition: To this solution, add 3.7 mL of anhydrous pyridine as an acid scavenger.

  • Triphosgene Addition: In a separate beaker, carefully dissolve bis(trichloromethyl) carbonate (2.4 g, 0.008 mol) in 30 mL of anhydrous ethyl acetate. Transfer this solution to the dropping funnel.

  • Reaction: While stirring the 4-nitroaniline solution at 40°C, add the bis(trichloromethyl) carbonate solution dropwise over a period of 1 hour.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour.

  • Work-up: After reflux, add 40 mL of deionized water to the reaction mixture and boil for an additional 30 minutes.

  • Isolation and Purification: Cool the mixture and collect the resulting yellow solid by vacuum filtration using a Büchner funnel. Wash the filter cake with 40 mL of 95% ethanol.

  • Drying: Dry the purified product in a vacuum oven to obtain 1,3-bis(4-nitroanilino)urea.

Expected Yield: Approximately 89% (around 5.4 g).

Characterization: The identity and purity of the synthesized ligand should be confirmed by standard analytical techniques such as melting point determination, FT-IR, and ¹H-NMR spectroscopy.

Property Expected Value
Molecular FormulaC₁₃H₁₀N₄O₅
Molecular Weight302.24 g/mol
AppearanceYellow solid
Melting Point>300 °C[2]

Part 2: The Metal Complexes - Synthesis, Characterization, and Coordination

The true potential of 1,3-bis(4-nitroanilino)urea is realized upon its coordination to a metal center. This section provides a general protocol for the synthesis of its metal complexes and delves into the intricacies of its coordination behavior.

Protocol 2: General Synthesis of Metal(II) Complexes with 1,3-bis(4-nitroanilino)urea

This protocol is a generalized procedure based on the synthesis of related urea-metal complexes.[3][4] The choice of metal salt and solvent may be varied to optimize the synthesis for specific complexes.

Materials:

  • 1,3-bis(4-nitroanilino)urea (Ligand, L)

  • Metal(II) salt (e.g., ZnCl₂, Cu(NO₃)₂, CoCl₂)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethanol or Methanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

Procedure:

  • Ligand Solution: Dissolve the synthesized 1,3-bis(4-nitroanilino)urea in a minimal amount of hot DMF or DMSO.

  • Metal Salt Solution: In a separate flask, dissolve the chosen metal(II) salt in ethanol or methanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of ligand to metal can be varied (e.g., 2:1 or 1:1) to target different coordination geometries.

  • Reflux: Heat the resulting mixture to reflux for 2-4 hours. The formation of a precipitate often indicates the formation of the complex.

  • Isolation: After cooling to room temperature, collect the solid complex by vacuum filtration.

  • Washing and Drying: Wash the precipitate with the alcohol used for the metal salt solution to remove any unreacted starting materials. Dry the complex in a desiccator over anhydrous CaCl₂.

Visualizing the Process:

Caption: General workflow for the synthesis of metal complexes.

Characterization of the Metal Complexes

A suite of analytical techniques is essential to confirm the successful synthesis and elucidate the structure of the metal complexes.

  • Molar Conductance: Measured in a suitable solvent (e.g., DMSO) to determine if the complex is an electrolyte or non-electrolyte. Low molar conductance values (typically in the range of 8–20 Ω⁻¹ cm² mol⁻¹) suggest a non-electrolytic nature.[3][5]

  • FT-IR Spectroscopy: Crucial for identifying the coordination sites of the ligand. A shift in the vibrational frequency of the C=O group of the urea moiety upon complexation indicates its involvement in bonding to the metal ion.[3]

  • UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and can help in proposing the geometry around the metal ion.[6]

  • Mass Spectrometry: Confirms the molecular weight of the synthesized complex.

  • ¹H-NMR Spectroscopy: While the paramagnetism of some metal ions can complicate NMR analysis, for diamagnetic complexes, shifts in the proton signals of the ligand upon coordination can provide valuable structural information.

Understanding the Coordination Chemistry

The 1,3-bis(4-nitroanilino)urea ligand offers multiple potential coordination sites. The urea oxygen is a primary coordination site for many metals.[7][8] Additionally, the nitro groups present an interesting case of ambidentate ligation, where coordination can occur through either the nitrogen or one of the oxygen atoms.[3]

Coordination_Modes cluster_ligand Ligand Ligand 1,3-bis(4-nitroanilino)urea Urea_O Urea Oxygen Nitro_O Nitro Oxygen Nitro_N Nitro Nitrogen Metal Metal Ion Metal->Urea_O Primary Coordination Metal->Nitro_O Possible Coordination (Nitrito Isomer) Metal->Nitro_N Possible Coordination (Nitro Isomer)

Caption: Potential coordination sites of the ligand.

Part 3: Applications in Drug Development - A Focus on Antibacterial Activity

Metal complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon explained by Tweedy's chelation theory.[5] This section outlines a protocol for evaluating the antibacterial potential of the synthesized complexes, drawing from methodologies applied to structurally similar compounds.[3][4]

Protocol 3: In Vitro Antibacterial Activity Screening

Methods:

  • Disc Diffusion Method: A qualitative test to assess the sensitivity of bacteria to the synthesized compounds.

  • Broth Dilution Method: A quantitative method to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Materials:

  • Synthesized ligand and metal complexes

  • Bacterial strains (e.g., Gram-positive: Bacillus subtilis, Staphylococcus aureus; Gram-negative: Escherichia coli, Serratia marcescens)

  • Nutrient agar and broth

  • Standard antibiotic discs (e.g., tetracycline, amikacin) for comparison

  • Sterile petri dishes, filter paper discs, and micropipettes

Procedure (Disc Diffusion):

  • Culture Preparation: Prepare fresh overnight cultures of the test bacteria in nutrient broth.

  • Inoculation: Spread the bacterial culture evenly onto the surface of a nutrient agar plate.

  • Disc Application: Impregnate sterile filter paper discs with known concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and place them on the agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antibacterial activity.

Procedure (Broth Dilution):

  • Serial Dilutions: Prepare a series of dilutions of the test compounds in nutrient broth in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test bacteria to each well.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Interpreting the Results:

The antibacterial activity of the metal complexes is often significantly higher than that of the free ligand. For instance, in a study on the related 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, the zinc complex showed markedly enhanced activity against several bacterial strains compared to the ligand alone.[3][4]

Compound Antibacterial Activity (Example Data)
LigandModerate
Metal Complex (e.g., Zn complex)High

Conclusion and Future Directions

1,3-bis(4-nitroanilino)urea presents a compelling platform for the development of novel metal complexes. Its straightforward synthesis, coupled with its versatile coordination capabilities, opens avenues for creating a diverse library of compounds. The demonstrated enhancement of antibacterial activity upon complexation underscores the potential of these compounds in addressing the critical challenge of antimicrobial resistance.

Future research should focus on:

  • Expanding the range of metal ions: Investigating a wider array of transition and main group metals to explore different coordination geometries and biological activities.

  • Exploring other applications: While this guide has focused on antibacterial properties, these complexes may also exhibit catalytic, sensing, or other medicinal properties.

  • Structural Elucidation: X-ray crystallography studies would provide definitive insights into the precise coordination environment and solid-state packing of these complexes, further informing rational design strategies.

By providing a solid foundation in the synthesis, characterization, and application of 1,3-bis(4-nitroanilino)urea-based metal complexes, this guide aims to catalyze further research and innovation in this exciting area of coordination chemistry.

References

  • Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. [Link]

  • Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. PubMed Central, PMCID: PMC6149768. [Link]

  • Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. MDPI. [Link]

  • Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. ResearchGate. [Link]

  • Gale, P. A., et al. (2012). Anion Coordination in Metal−Organic Frameworks Functionalized with Urea Hydrogen-Bonding Groups. Crystal Growth & Design, 12(4), 1868-1874. [Link]

  • PrepChem. Synthesis of N,N'-bis(4-nitrophenyl)-urea. [Link]

  • Pop, F., et al. (2009). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Molecules, 14(6), 2133-2140. [Link]

  • Google Patents. (2004). Process for preparing 4,4'-dinitro diphenyl urea.
  • Ibrahim, O. B. (2012). Complexes of urea with Mn(II), Fe(III), Co(II), and Cu(II) metal ions. Advances in Applied Science Research, 3(6), 3522-3539. [Link]

  • Wang, Y., et al. (2016). Crystal structure of a host–guest complex of the tris-urea receptor, 3-(4-nitrophenyl)-1,1-bis{2-[3-(4-nitrophenyl)ureido]ethyl}urea, that encapsulates hydrogen-bonded chains of dihydrogen phosphate anions with separate tetra-n-butylammonium counter-ions. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1482-1486. [Link]

  • American Elements. 1,3-bis[(4-nitrophenyl)amino]urea. [Link]

  • Hadi, M. A., et al. (2020). Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Systematic Reviews in Pharmacy, 11(1), 438-448. [Link]

  • Hancock, K. S. B., et al. (2006). Synthesis and Crystal Structures of Two Metal Urea Nitrates. Journal of Chemical Crystallography, 36(10), 683-690. [Link]

  • Calbo, J., et al. (2023). Recognition of halide anions by N,N'-bis(4-nitrophenyl)urea in the gas-phase and solution: a computational study. Journal of Molecular Modeling, 29(10), 299. [Link]

Sources

Application Notes and Protocols for the Analytical Determination of 1,3-bis(4-nitroanilino)urea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of 1,3-bis(4-nitroanilino)urea. This document is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis, quality control, and pharmacokinetic studies. The methodologies outlined herein leverage modern analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), to ensure high sensitivity, specificity, and accuracy. Each protocol is presented with an emphasis on the scientific rationale behind procedural steps, thereby enabling robust and reproducible results.

Introduction to 1,3-bis(4-nitroanilino)urea

1,3-bis(4-nitroanilino)urea is a symmetrical diaryl urea derivative characterized by the presence of two nitroaniline moieties linked by a urea bridge. The electron-withdrawing nature of the nitrophenyl groups and the hydrogen bonding capabilities of the urea functional group confer distinct chemical and physical properties to the molecule. An understanding of these properties is fundamental to the development of robust analytical methods for its detection and quantification.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₃H₁₂N₆O₅[1][2]
Molecular Weight 332.27 g/mol [1]
CAS Number 622-69-5[2]
Appearance Likely a solid at room temperature
Solubility Expected to have low aqueous solubility but be soluble in organic solvents like DMSO and DMF.[3]
Chromophoric Properties The presence of nitroaniline moieties suggests strong UV absorbance.[4][5][6]

Analytical Methodologies: A Strategic Overview

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. For the determination of 1,3-bis(4-nitroanilino)urea, two primary methods are recommended:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely accessible technique suitable for routine quantification in drug substance and formulated product analysis.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological matrices.

G cluster_0 Analytical Strategy Start Sample Containing 1,3-bis(4-nitroanilino)urea Decision Required Sensitivity & Matrix Complexity Start->Decision HPLC_UV HPLC-UV Analysis Decision->HPLC_UV Routine Quantification (e.g., Drug Product) LC_MS LC-MS/MS Analysis Decision->LC_MS Trace-Level Quantification (e.g., Biological Matrix)

Caption: Selection of analytical method based on application.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

The strong UV absorbance of the nitroaniline chromophores in 1,3-bis(4-nitroanilino)urea allows for sensitive detection using a UV detector. A reversed-phase HPLC method is proposed, offering excellent separation and robustness.

Rationale for Method Development

The choice of a C18 stationary phase is based on the non-polar nature of the phenyl rings in the analyte, which will promote retention via hydrophobic interactions. The mobile phase, consisting of acetonitrile and water, provides a versatile gradient to ensure adequate separation from potential impurities. The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by suppressing the ionization of any residual silanols on the column. For MS compatibility, formic acid is preferred.[7] The detection wavelength is selected based on the absorbance maxima of p-nitroaniline, which is a structurally related chromophore.[4][5]

Protocol: HPLC-UV Analysis of 1,3-bis(4-nitroanilino)urea

3.2.1. Materials and Reagents

  • 1,3-bis(4-nitroanilino)urea reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid, HPLC grade)

  • Methanol (HPLC grade)

3.2.2. Instrumentation

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

3.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 380 nm[6]

3.2.4. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,3-bis(4-nitroanilino)urea reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

G cluster_1 HPLC-UV Workflow Prep Sample/Standard Preparation Inject HPLC Injection Prep->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (380 nm) Separate->Detect Analyze Data Analysis (Quantification) Detect->Analyze

Caption: General workflow for HPLC-UV analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as the analysis of 1,3-bis(4-nitroanilino)urea in biological matrices, an LC-MS/MS method is indispensable. This technique combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.

Rationale for Method Development

The use of electrospray ionization (ESI) is appropriate for the polar urea moiety, likely leading to the formation of protonated molecules [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion and the monitoring of its characteristic product ions, significantly reducing matrix interference. A rapid chromatographic gradient is employed to minimize run times, which is crucial for high-throughput analysis.

Protocol: LC-MS/MS Analysis of 1,3-bis(4-nitroanilino)urea

4.2.1. Materials and Reagents

  • As per HPLC-UV method, with the addition of an internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

4.2.2. Instrumentation

  • LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer equipped with an ESI source.

  • A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm) for faster analysis.

4.2.3. LC-MS/MS Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined by infusing a standard solution. Precursor ion: [M+H]⁺. Product ions would be determined from the fragmentation pattern.

4.2.4. Sample Preparation from Biological Matrices (e.g., Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.[2]

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4 °C.[2]

  • Evaporate and Reconstitute: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[2]

G cluster_2 LC-MS/MS Sample Preparation Plasma Plasma Sample Precipitate Protein Precipitation (Acetonitrile) Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject

Caption: Workflow for plasma sample preparation.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[8][9] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[10]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interference at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for drug substance.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in parameters.

References

  • Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). ResearchGate. Available at: [Link]

  • Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • 1,3-BIS(4-NITROANILINO)UREA. GSRS. Available at: [Link]

  • 1,3-bis[(4-nitrophenyl)amino]urea. American Elements. Available at: [Link]

  • Urea Analyzed by HPLC C18 in Aqueous Mobile Phase - AppNote. MicroSolv. Available at: [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Available at: [Link]

  • 4-Nitroaniline – Knowledge and References. Taylor & Francis. Available at: [Link]

  • UV−vis spectra for the reduction of 4-nitroaniline compound by PBA (CoTCNi/HCCr) at various time intervals. ResearchGate. Available at: [Link]

  • ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • 1,3-bis(4-nitrophenyl)urea. Solubility of Things. Available at: [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Rondaxe. Available at: [Link]

  • UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... ResearchGate. Available at: [Link]

  • Urea and its impurity high performance liquid chromatography analysis method. Google Patents.
  • Separation of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

Sources

Application Note & Protocol: Preparation of a Stock Solution of 1,3-bis(4-nitroanilino)urea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the materials, safety precautions, and a step-by-step protocol for the preparation of a stock solution of 1,3-bis(4-nitroanilino)urea. This document is intended for researchers, scientists, and drug development professionals who require a reliable and reproducible method for solubilizing this compound for use in various downstream applications. The protocol emphasizes best practices to ensure the stability and integrity of the resulting stock solution.

Introduction: Compound Identification and Properties

1,3-bis(4-nitroanilino)urea is a symmetrical diaryl urea derivative. It is important to clarify a common point of confusion regarding its nomenclature and structure. The name "1,3-bis(4-nitroanilino)urea" can be interpreted in multiple ways. For the purpose of this guide, we will be referring to the compound where two 4-nitrophenyl groups are attached to the urea backbone, also known as 4',4''-Dinitrocarbanilide. This compound has been investigated for its potential biological activities, including antitumor and antimicrobial properties.[1] The rigid structure, characterized by two electron-withdrawing nitrophenyl groups and the hydrogen-bonding capacity of the central urea moiety, dictates its physicochemical properties, most notably its solubility.

A comprehensive understanding of its properties is critical for the successful preparation of a stable stock solution.

Table 1: Physicochemical Properties of 1,3-bis(4-nitroanilino)urea

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀N₄O₅[2][3]
Molecular Weight 302.24 g/mol [2][3][4]
Appearance Yellow crystalline solid[1]
Melting Point >300 °C[4]
Solubility Low in water; soluble in polar aprotic solvents such as DMSO and DMF.[1][5]

The limited aqueous solubility of 1,3-bis(4-nitroanilino)urea necessitates the use of organic solvents to achieve concentrations suitable for experimental use.[1] The choice of solvent is a critical first step, as it can impact not only solubility but also the stability of the compound in solution and its compatibility with downstream biological assays.

Pre-Protocol Considerations: Safety and Handling

Before beginning the protocol, it is imperative to review the safety data sheet (SDS) for 1,3-bis(4-nitroanilino)urea and the chosen solvent.

2.1. Hazard Identification

1,3-bis(4-nitroanilino)urea is classified with the following hazards:

  • Causes skin irritation (H315)[2]

  • Causes serious eye irritation (H319)[2]

  • May cause respiratory irritation (H335)[2]

2.2. Personal Protective Equipment (PPE)

Based on the hazard profile, the following minimum PPE should be worn at all times:

  • Nitrile gloves

  • Safety glasses or goggles

  • A properly fitted lab coat

  • Work should be conducted in a certified chemical fume hood to avoid inhalation of the powder.[4]

2.3. Solvent Safety

Dimethyl sulfoxide (DMSO) is a common solvent for this compound. While having low toxicity itself, DMSO can enhance the penetration of other substances through the skin. Therefore, extreme care should be taken to avoid skin contact when working with DMSO solutions of 1,3-bis(4-nitroanilino)urea. Always consult the SDS for DMSO for complete safety information.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a detailed method for preparing a 10 mM stock solution of 1,3-bis(4-nitroanilino)urea in 100% DMSO. This concentration is a common starting point for serial dilutions in many experimental workflows.

3.1. Materials

  • 1,3-bis(4-nitroanilino)urea (MW: 302.24 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO), molecular biology grade

  • 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Pipettors and sterile, filtered pipette tips

3.2. Step-by-Step Procedure

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of 1,3-bis(4-nitroanilino)urea is calculated as follows:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 302.24 g/mol x 1000 mg/g

    • Mass = 3.02 mg

  • Weighing the compound:

    • Tare a clean, dry microcentrifuge tube on the analytical balance.

    • Carefully weigh out 3.02 mg of 1,3-bis(4-nitroanilino)urea directly into the tared tube.

    • Expert Tip: Due to the fluffy nature of some powders, it is advisable to handle the compound in a draft-free environment (e.g., a weighing enclosure within the fume hood) to minimize loss of material.

  • Solvent Addition:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.

  • Solubilization:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming up to 30°C can aid dissolution, but overheating should be avoided as it may lead to degradation of the urea moiety.[6][7]

  • Final Check and Storage:

    • Once the compound is fully dissolved, the solution should be clear.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light. For long-term storage, -80°C is recommended.

Visualization of the Workflow

The following diagram illustrates the key steps in the preparation of the 1,3-bis(4-nitroanilino)urea stock solution.

G cluster_prep Preparation cluster_sol Solubilization cluster_store Storage calc 1. Calculate Mass (e.g., 3.02 mg for 1 mL of 10 mM) weigh 2. Weigh Compound (Use analytical balance) calc->weigh Accurate measurement add_dmso 3. Add Solvent (1 mL anhydrous DMSO) weigh->add_dmso Transfer to tube dissolve 4. Dissolve (Vortex & Sonicate) add_dmso->dissolve Create suspension aliquot 5. Aliquot (Single-use volumes) dissolve->aliquot Ensure clear solution store 6. Store (-20°C or -80°C, protected from light) aliquot->store Prevent degradation

Caption: Workflow for preparing a 1,3-bis(4-nitroanilino)urea stock solution.

Quality Control and Best Practices

  • Solvent Purity: Always use anhydrous, high-purity DMSO to prevent the introduction of water, which can affect the solubility and stability of the compound.

  • Fresh Preparations: Urea-containing solutions can degrade over time through the formation of cyanates, which can non-specifically modify proteins.[6] It is recommended to use freshly prepared stock solutions for critical experiments or to not store them for extended periods. The stability of urea in solution is generally higher in a pH range of 4-8.[8][9]

  • Avoid Freeze-Thaw Cycles: Repeated changes in temperature can cause the compound to precipitate out of solution. Aliquoting into single-use volumes is a crucial step to maintain the integrity of the stock.

  • Solubility Confirmation: Always visually confirm that the compound is fully dissolved before use. The presence of precipitate indicates an inaccurate concentration.

Conclusion

This application note provides a robust and reliable protocol for the preparation of a 1,3-bis(4-nitroanilino)urea stock solution. By adhering to the outlined safety precautions, employing accurate measurement techniques, and following the step-by-step procedure, researchers can confidently prepare a stock solution suitable for a wide range of scientific applications. The principles of proper solvent selection, solubilization techniques, and storage conditions are key to ensuring the quality and reproducibility of experimental results.

References

  • American Elements. (n.d.). 1,3-bis[(4-nitrophenyl)amino]urea. Retrieved from [Link]

  • GSRS. (n.d.). 1,3-BIS(4-NITROANILINO)UREA. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1,3-bis(4-nitrophenyl)urea. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Retrieved from [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195. Retrieved from [Link]

  • ResearchGate. (2014). Stability of urea in solution and pharmaceutical preparations. Retrieved from [Link]

  • SIELC Technologies. (2018). 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea. Retrieved from [Link]

  • Bio-Rad. (n.d.). Solubilization. Retrieved from [Link]

  • ZMBH. (n.d.). 160706 8M Urea In-solution digest. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Urea. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Do You Prepare A Urea Solution?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of N,N'-bis(4-nitrophenyl)-urea. Retrieved from [Link]

Sources

Investigating Novel Compounds in Cell Signaling: A Framework for 1,3-bis(4-nitroanilino)urea

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The exploration of novel chemical entities for their potential to modulate cellular signaling pathways is a cornerstone of modern drug discovery and fundamental biological research. While the specific biological activities of 1,3-bis(4-nitroanilino)urea are not yet extensively documented in publicly available literature, this guide provides a comprehensive framework for its investigation as a potential modulator of cell signaling cascades. The principles and protocols outlined herein are designed to be broadly applicable for the characterization of any novel small molecule, using 1,3-bis(4-nitroanilino)urea as a working example.

This document is intended for researchers, scientists, and drug development professionals. It offers a strategic and experimentally robust approach to elucidate the mechanism of action of a novel compound, from initial phenotypic screening to detailed target identification and pathway analysis.

Section 1: Compound Profile and Initial Considerations

Prior to initiating any biological investigation, a thorough understanding of the physicochemical properties of the test compound is paramount.

Table 1: Physicochemical Properties of 1,3-bis(4-nitroanilino)urea

PropertyValueSource
IUPAC Name 1,3-bis(4-nitroanilino)urea[1]
Synonyms 2,2'-Bis(4-nitrophenyl)carbonic dihydrazide, 4,4'-Dinitrophenylcarbazide, NSC-525795[2]
Molecular Formula C₁₃H₁₂N₆O₅[1][2]
Molecular Weight 332.28 g/mol [1][2]
Appearance Powder[1]
Solubility Typically soluble in organic solvents like DMSO and DMF; low aqueous solubility is expected.[3]

Expert Insight: The low aqueous solubility of many organic small molecules necessitates the use of a solvent such as dimethyl sulfoxide (DMSO) for the preparation of stock solutions. It is crucial to establish the maximum tolerated DMSO concentration for your chosen cell lines, as the solvent itself can elicit biological effects. A vehicle control (DMSO-treated) is an indispensable component of every experiment.

Section 2: General Workflow for Characterizing a Novel Signaling Modulator

The following workflow provides a logical progression of experiments to systematically investigate the effects of a novel compound on cellular signaling.

G cluster_0 Initial Assessment cluster_1 Mechanistic Insight cluster_2 Target Identification cluster_3 Preclinical Validation A Phase 1: Phenotypic Screening B Phase 2: Pathway-Focused Assays A->B Identified Phenotype A_1 Cytotoxicity/Viability Assays (e.g., MTT, CellTiter-Glo) A->A_1 A_2 Proliferation Assays (e.g., BrdU, Ki67 Staining) A->A_2 A_3 Apoptosis Assays (e.g., Caspase-Glo, Annexin V) A->A_3 C Phase 3: Target Deconvolution B->C Implicated Pathway B_1 Western Blotting for Key Signaling Proteins (p-ERK, p-Akt) B->B_1 B_2 Reporter Gene Assays (e.g., NF-κB, AP-1 Luciferase) B->B_2 B_3 Multiplex Kinase Inhibitor Profiling B->B_3 D Phase 4: In Vivo Model Validation C->D Validated Target C_1 Affinity Chromatography C->C_1 C_2 Computational Docking C->C_2 C_3 Thermal Shift Assays C->C_3 D_1 Xenograft Models D->D_1 D_2 Disease-Specific Animal Models D->D_2 G A Cell Lysate Preparation B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-p-ERK) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Figure 2: A standard workflow for Western blot analysis.

Procedure:

  • Cell Treatment and Lysis: Plate and treat cells with 1,3-bis(4-nitroanilino)urea at the IC₅₀ concentration for various time points (e.g., 0, 15, 30, 60 minutes). After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., rabbit anti-p-ERK) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) or the total form of the protein of interest (e.g., total ERK).

Expert Insight: The choice of antibodies is critical for the success of Western blotting. Always use validated antibodies from reputable sources. It is also advisable to include positive and negative controls, such as lysates from cells treated with known activators or inhibitors of the pathway under investigation.

Section 5: Data Interpretation and Next Steps

The results from the initial phases of investigation will guide the subsequent experiments. For instance, if 1,3-bis(4-nitroanilino)urea is found to inhibit the phosphorylation of ERK, this would suggest that it acts on the MAPK pathway. The next logical step would be to investigate upstream components of this pathway, such as Raf and MEK kinases, to pinpoint the specific target of the compound.

The journey from a novel compound to a well-characterized signaling modulator is an iterative process of hypothesis generation and experimental validation. The framework provided here offers a robust starting point for unraveling the biological activity of 1,3-bis(4-nitroanilino)urea and other novel chemical entities.

References

  • 1,3-bis[(4-nitrophenyl)amino]urea | CAS 622-69-5. AMERICAN ELEMENTS®. [Link]

  • 1,3-BIS(4-NITROANILINO)UREA. GSRS. [Link]

  • 1,3-bis(4-nitrophenyl)urea - Solubility of Things. [Link]

Sources

Application Notes & Protocols: Safe Handling and Disposal of 1,3-bis(4-nitroanilino)urea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, use, and disposal of 1,3-bis(4-nitroanilino)urea (CAS No. 622-69-5). As a nitroaromatic compound, this substance requires stringent safety protocols to mitigate risks to laboratory personnel and the environment. These application notes are intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles for analogous chemical structures, such as p-nitroaniline and other urea derivatives. The protocols outlined herein are designed to be self-validating by integrating causality and risk mitigation into each step.

Introduction: Understanding the Hazard Profile

  • Nitroaniline Moiety: 4-Nitroaniline is classified as an acutely toxic compound.[3] It is known to cause methemoglobinemia, a condition that reduces the blood's ability to transport oxygen, leading to symptoms like headache, dizziness, and cyanosis.[3] Chronic exposure may lead to liver damage and has mutagenic potential.[3] These compounds are typically absorbed through skin contact, inhalation, and ingestion.[3]

  • Urea Moiety: The central urea core is generally considered to have low toxicity.[4][5] However, its presence in the structure influences the overall physical properties of the molecule.

Therefore, 1,3-bis(4-nitroanilino)urea must be handled as a hazardous substance with potential for acute toxicity, organ damage through prolonged exposure, and skin, eye, and respiratory irritation.[6][7]

Hazard Identification and Physicochemical Properties

A thorough risk assessment begins with understanding the compound's intrinsic properties and hazards.

GHS Hazard Classification (Inferred)

Based on data from structurally similar compounds like 1,3-Bis(4-nitrophenyl)urea and nitroanilines, the following GHS classifications should be assumed[6][7][8]:

  • Acute Toxicity: Oral, Dermal, Inhalation (Toxic)

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs (blood, liver).

  • Skin Irritation

  • Serious Eye Irritation

  • Hazardous to the Aquatic Environment (Chronic)

Physicochemical Data Summary

The following table summarizes key data for 1,3-bis(4-nitroanilino)urea and a closely related analogue for reference.

Property1,3-bis(4-nitroanilino)urea1,3-Bis(4-nitrophenyl)urea (Analogue for Reference)
CAS Number 622-69-5[2]587-90-6
Molecular Formula C₁₃H₁₂N₆O₅[1]C₁₃H₁₀N₄O₅
Molecular Weight 332.27 g/mol [1]302.24 g/mol
Appearance Yellow crystalline solid (typical for nitroaromatics)[9]Yellow crystalline solid[9]
Melting Point Data not available>300 °C
Solubility Low water solubility; soluble in polar aprotic solvents (e.g., DMSO, DMF).[9]Low water solubility; soluble in polar aprotic solvents.[9]

Core Directive: Engineering and Personal Protective Controls

A multi-layered approach to safety is essential, prioritizing engineering controls to minimize exposure, supplemented by rigorous use of Personal Protective Equipment (PPE).

Engineering Controls: The Primary Barrier

The principle of causality dictates that the most effective safety measure is to contain the hazard at its source.

  • Chemical Fume Hood: All manipulations of 1,3-bis(4-nitroanilino)urea, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[3][10] This prevents the inhalation of fine powders or aerosols, which is a primary route of exposure.[3]

  • Ventilation: Ensure adequate general laboratory ventilation to support the fume hood's function and to dilute any fugitive emissions.[4]

  • Designated Area: Establish a designated area within the lab specifically for working with this and other highly toxic compounds. This area should be clearly marked, and access should be restricted.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard; it provides a barrier. Its selection must be based on the specific risks posed by the chemical.

  • Eye and Face Protection: Wear chemical safety goggles with side shields at all times.[6] A face shield should be worn in addition to goggles when there is a risk of splashes or significant dust generation.

  • Hand Protection: Double-gloving with nitrile gloves is recommended.[3] Nitrile provides good resistance to a range of chemicals. Check gloves for integrity before each use and change them immediately upon any sign of contamination.[6] Contaminated gloves must be disposed of as hazardous waste.[3]

  • Body Protection: A full-length laboratory coat, buttoned completely, is mandatory.[10] Long pants and closed-toe shoes are also required to ensure no skin is exposed.[3]

  • Respiratory Protection: For routine operations within a fume hood, respiratory protection is typically not required. However, if dust generation is unavoidable or in the event of a spill outside of containment, a NIOSH-approved respirator with P100 (particulate) filters is necessary.[11]

Experimental Protocols: From Benchtop to Waste Stream

The following protocols provide step-by-step guidance for common laboratory procedures. The trustworthiness of these protocols relies on the integration of safety checks and decision points.

Protocol for Weighing and Preparing Solutions

Objective: To accurately weigh the solid compound and prepare a solution with minimal risk of exposure.

Methodology:

  • Preparation: Don all required PPE (double nitrile gloves, lab coat, safety goggles). Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

  • Designation: Place a "Designated Work Area" sign at the fume hood.

  • Weighing: Tare an appropriate container on an analytical balance inside the fume hood. Carefully transfer the approximate amount of 1,3-bis(4-nitroanilino)urea to the container using a clean spatula. Avoid creating airborne dust by handling the powder gently.[8]

  • Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces within the fume hood with a solvent-moistened wipe (e.g., ethanol or acetone). Dispose of the wipe in the designated solid hazardous waste container.

  • Solubilization: Add the solvent (e.g., DMSO) to the container inside the fume hood. Cap and mix gently until the solid is fully dissolved.

  • Final Decontamination: Wipe the exterior of the solution container before removing it from the fume hood.

  • Hand Hygiene: After the procedure, remove the outer pair of gloves and dispose of them as hazardous waste. Wash hands thoroughly with soap and water.[12]

Spill Management Protocol

Objective: To safely contain, neutralize, and clean up a spill of 1,3-bis(4-nitroanilino)urea.

Methodology:

  • Immediate Actions: Alert all personnel in the immediate area and evacuate if necessary.[3] If the spill is outside the fume hood, do not attempt to clean it without appropriate respiratory protection.

  • Containment (Small Spill < 1g):

    • If the spill is a solid, gently cover it with a damp paper towel to prevent dust from becoming airborne.[12]

    • Carefully sweep the material into a designated hazardous waste container.

  • Containment (Large Spill > 1g or any liquid spill):

    • Contain the spill using an inert absorbent material like vermiculite or sand.[12]

    • Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Decontamination:

    • Clean the spill area thoroughly with soap and water.[10]

    • Conduct a final wipe-down with a suitable solvent (e.g., acetone) and allow it to evaporate.

  • Waste Disposal: All materials used for cleanup (absorbents, gloves, wipes) must be placed in a sealed, labeled hazardous waste container.[6]

  • Reporting: Report the spill to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) office.

Waste Disposal and Decontamination Workflow

Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety. All waste generated from handling 1,3-bis(4-nitroanilino)urea is considered hazardous waste.[8]

Waste_Disposal_Workflow Start Start: Waste Generation Segregate Segregate Waste Streams (Solid vs. Liquid) Start->Segregate Identify waste type Solid_Waste Solid Waste Container (Contaminated PPE, wipes, excess solid) Segregate->Solid_Waste Solids Liquid_Waste Liquid Waste Container (Reaction mixtures, used solvents) Segregate->Liquid_Waste Liquids Label Label Waste Containers - Full Chemical Name - Hazard Pictograms - Accumulation Start Date Solid_Waste->Label Liquid_Waste->Label Store Store in Satellite Accumulation Area (Secondary Containment) Label->Store Ensure container is sealed Pickup Arrange for EHS Hazardous Waste Pickup Store->Pickup Follow institutional protocol End End: Compliant Disposal Pickup->End

Caption: Workflow for the compliant segregation and disposal of hazardous waste.

Waste Segregation and Labeling
  • Principle of Segregation: Never mix waste streams.[10] 1,3-bis(4-nitroanilino)urea waste should be collected separately unless it is part of a reaction mixture with other compatible chemicals.[3]

  • Solid Waste: Collect dry waste, such as contaminated gloves, weigh papers, and excess solid compound, in a dedicated, lined container clearly labeled as "Hazardous Waste."[3]

  • Liquid Waste: Collect liquid waste, including reaction quenching solutions and solvent rinses, in a compatible, sealed container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name "1,3-bis(4-nitroanilino)urea," relevant hazard pictograms (e.g., skull and crossbones, health hazard), and the date waste was first added.[8]

Decontamination of Glassware

Glassware that has been in contact with the compound must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone) in which the compound is soluble. This rinseate must be collected as hazardous liquid waste.

  • Secondary Wash: Wash the rinsed glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Emergency Procedures

In case of personal exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove all contaminated clothing while washing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[6] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

Conclusion

The safe handling of 1,3-bis(4-nitroanilino)urea is predicated on a conservative assessment of its hazards, drawing from established data on its nitroaniline components. By implementing stringent engineering controls, mandating the correct use of PPE, and adhering to systematic protocols for handling and disposal, researchers can effectively mitigate the risks associated with this compound. The foundation of this safety paradigm is a deep understanding of the "why" behind each procedure, fostering a culture of safety and scientific integrity.

References

  • Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. Retrieved from Amherst College Environmental Health & Safety. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from Carl ROTH. [Link]

  • Global Substance Registration System (GSRS). (n.d.). 1,3-BIS(4-NITROANILINO)UREA. Retrieved from GSRS. [Link]

  • American Elements. (n.d.). 1,3-bis[(4-nitrophenyl)amino]urea. Retrieved from American Elements. [Link]

  • West Liberty University. (n.d.). p-Nitroaniline Safety Data Sheet. Retrieved from West Liberty University. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Urea. Retrieved from Carl ROTH. [Link]

  • Solubility of Things. (n.d.). 1,3-bis(4-nitrophenyl)urea. Retrieved from Solubility of Things. [Link]

  • Azomures. (2024, June 5). Working Document SAFETY DATA SHEET UREA. Retrieved from Azomures. [Link]

  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from PMC. [Link]

  • Acinor. (2012, November 13). SAFETY DATA SHEET Urea. Retrieved from Acinor. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-bis(4-nitroanilino)urea

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for improving the yield of 1,3-bis(4-nitroanilino)urea synthesis.

Welcome to the technical support center for the synthesis of 1,3-bis(4-nitroanilino)urea, also known as N,N'-bis(4-nitrophenyl)urea. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity.

Overview of 1,3-bis(4-nitroanilino)urea Synthesis

1,3-bis(4-nitroanilino)urea is a symmetrical urea derivative that serves as a valuable intermediate in various chemical and pharmaceutical applications. The primary synthetic challenge lies in efficiently forming the urea linkage between two molecules of 4-nitroaniline, an amine whose nucleophilicity is significantly reduced by the electron-withdrawing nitro group.

The most prevalent synthetic strategies involve the reaction of 4-nitroaniline with a carbonyl source, typically a phosgene equivalent. The general reaction is as follows:

2 x (4-Nitroaniline) + Carbonyl Source → 1,3-bis(4-nitroanilino)urea

This guide will explore common issues encountered during this synthesis and provide actionable solutions grounded in chemical principles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis.

Q1: My reaction yield is consistently below 50%. What are the primary causes and how can I improve it?

A1: Low yield is the most frequent challenge in this synthesis. It can be attributed to several factors, from reaction kinetics to product loss during workup. Let's break down the potential causes and their remedies.

  • Cause 1: Incomplete Reaction Due to Low Nucleophilicity

    • Explanation: The nitro group on the 4-nitroaniline ring is strongly electron-withdrawing, which deactivates the amino group and reduces its nucleophilicity. This makes the reaction with electrophilic carbonyl sources inherently slow.

    • Solution:

      • Increase Reaction Time and/or Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Heating the reaction mixture under reflux is a common strategy to drive the reaction forward.[1]

      • Choice of Carbonyl Source: Using a more reactive phosgene equivalent can improve conversion. However, this must be balanced with the potential for side reactions. Triphosgene is a common and effective choice, acting as a safer solid source of phosgene.[2]

      • Use of a Catalyst: Certain amine catalysts can enhance the reaction rate. For instance, a method involving the reaction of methyl N-(4-nitrophenyl)carbamate with 4-nitroaniline uses an N,N-dimethyl-C10-18 alkylamine catalyst to achieve a high yield of 85.2%.[3]

  • Cause 2: Sub-optimal Stoichiometry and Reagent Addition

    • Explanation: The reaction requires a precise stoichiometric balance. For phosgene-based methods, two equivalents of 4-nitroaniline react with one equivalent of the carbonyl source. An excess of the carbonyl source can lead to side products, while an excess of the amine will remain as an impurity. The order and rate of addition are also critical.

    • Solution:

      • Verify Stoichiometry: Accurately weigh all reagents. The molar ratio should be 2:1 for 4-nitroaniline to the phosgene equivalent (e.g., 1/3 equivalent of triphosgene).

      • Controlled Addition: The phosgene equivalent (e.g., a solution of triphosgene) should be added slowly to the solution of 4-nitroaniline and an acid scavenger at a controlled temperature (often cooled initially).[1] This minimizes the formation of the highly reactive and unstable N-(4-nitrophenyl)-carbamoyl chloride intermediate in high concentrations, reducing the likelihood of side reactions.[4]

  • Cause 3: Product Loss During Workup and Purification

    • Explanation: 1,3-bis(4-nitroanilino)urea is a crystalline solid with limited solubility in many organic solvents. Significant product loss can occur if the workup and washing procedures are not optimized.

    • Solution:

      • Maximize Precipitation: After the reaction is complete, cool the mixture thoroughly to ensure maximum precipitation of the product before filtration.[5]

      • Optimize Washing Solvents: The solid product should be washed with solvents that effectively remove impurities (like unreacted starting materials and the acid scavenger salt) but do not dissolve the product itself. Hot xylene followed by acetone or ethanol are reported to be effective.[1][3] Always use minimal amounts of washing solvent and perform washes quickly.

Q2: My crude product is contaminated with significant impurities. How can I identify and minimize them?

A2: Impurities can complicate purification and lower the final yield. The main culprits are typically unreacted starting materials or byproducts from side reactions.

  • Impurity 1: Unreacted 4-Nitroaniline

    • Identification: Can be easily detected by TLC analysis of the crude product.

    • Cause & Prevention: This indicates an incomplete reaction. Refer to the solutions in A1, particularly regarding reaction time, temperature, and the use of a more reactive carbonyl source or catalyst. Ensure the stoichiometry is correct and that the 4-nitroaniline is not in large excess.

    • Removal: Washing the crude product with a solvent in which 4-nitroaniline is moderately soluble but the desired product is not (e.g., minimal hot ethanol) can be effective.

  • Impurity 2: N-(4-nitrophenyl)carbamic acid or its derivatives

    • Identification: These can be complex to identify without advanced analytical techniques (e.g., LC-MS).

    • Cause & Prevention: These impurities can arise from the reaction of the carbamoyl chloride intermediate with water. It is crucial to conduct the reaction under anhydrous (dry) conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).

    • Removal: Most carbamic acid derivatives have different polarity and solubility profiles than the desired urea. Recrystallization from a suitable solvent (e.g., DMF/ethanol) is often the best method for removal.

Q3: I'm struggling with the physical isolation of the product. It either doesn't precipitate well or forms an oily substance. What's going wrong?

A3: Product isolation issues often stem from the choice of solvent or the presence of impurities that inhibit crystallization.

  • Problem: Poor or No Precipitation

    • Explanation: The reaction solvent may be too good at solvating the product, preventing it from crashing out upon cooling.

    • Solution:

      • Solvent Selection: Solvents like xylene, ethyl acetate, or butyl acetate are often chosen because the starting materials are soluble, but the product has low solubility, especially upon cooling, leading to its precipitation during the reaction.[1][3]

      • Induce Precipitation: If the product remains in solution, you can try adding a non-polar anti-solvent (e.g., hexane) dropwise to the cooled reaction mixture to induce precipitation.

  • Problem: Oily Product Formation

    • Explanation: The formation of an oil instead of a crystalline solid often indicates the presence of significant impurities that are disrupting the crystal lattice formation. It can also be a sign of residual solvent.

    • Solution:

      • Address Impurities: First, address the potential sources of impurities as described in Q2.

      • Trituration: Try triturating the oil with a suitable solvent (one that dissolves the impurities but not the product). This can sometimes induce crystallization. For example, adding a small amount of ethanol or acetone and scratching the flask with a glass rod may help.

      • Purification and Recrystallization: If trituration fails, isolate the oil, remove the solvent under reduced pressure, and attempt to recrystallize the residue from an appropriate solvent system.

Frequently Asked Questions (FAQs)

  • What are the advantages of using triphosgene over other phosgene equivalents? Triphosgene (bis(trichloromethyl) carbonate) is a crystalline solid, making it much easier and safer to handle and weigh compared to gaseous phosgene or volatile liquid diphosgene.[2] It is generally considered a direct substitute, where one mole of triphosgene is equivalent to three moles of phosgene. While effective, it must still be handled with extreme caution in a fume hood, as it can decompose into phosgene upon heating or exposure to nucleophiles.[6]

  • How do I select the optimal solvent and base (acid scavenger)? The ideal solvent should dissolve the starting materials but have low solubility for the final product, facilitating its isolation by precipitation.[1][3] Ethyl acetate and xylene are good starting points. The base, or acid scavenger (e.g., triethylamine, pyridine), is crucial for neutralizing the HCl generated during the reaction.[1] Triethylamine is a common choice. The resulting triethylammonium chloride salt is often insoluble in the reaction solvent and can be removed by filtration along with the product, then washed away.

  • What is the mechanism of the reaction between 4-nitroaniline and triphosgene? The reaction proceeds in several steps:

    • Triphosgene decomposes in the presence of a base or nucleophile to generate phosgene (COCl₂).

    • The first molecule of 4-nitroaniline attacks the phosgene to form an N-(4-nitrophenyl)-carbamoyl chloride intermediate.[4]

    • A second molecule of 4-nitroaniline then attacks the highly electrophilic carbonyl carbon of the carbamoyl chloride.

    • A final deprotonation step, aided by the base, yields the final 1,3-bis(4-nitroanilino)urea product.

Optimized Synthesis Protocols

Protocol 1: Synthesis from 4-Nitroaniline using Triphosgene

This protocol is adapted from established procedures for synthesizing symmetrical ureas using triphosgene.[1]

  • Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-nitroaniline (2.0 eq.) and triethylamine (2.2 eq.) in anhydrous ethyl acetate.

  • Reagent Addition: Cool the mixture in an ice bath. Separately, dissolve triphosgene (0.34 eq.) in anhydrous ethyl acetate. Add the triphosgene solution dropwise to the stirred 4-nitroaniline solution over 30-45 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with water (to remove triethylammonium chloride), cold ethanol, and finally a small amount of diethyl ether. Dry the resulting yellow solid under vacuum.

Protocol 2: High-Yield Synthesis from Methyl N-(4-nitrophenyl)carbamate

This protocol is based on a high-yield (85.2%) literature procedure.[3]

  • Setup: In a flask equipped with a reflux condenser, combine methyl N-(4-nitrophenyl)carbamate (1.0 eq.), 4-nitroaniline (1.0 eq.), and an amine catalyst (e.g., N,N-dimethyl-C10-18 alkylamines, ~1.0 eq.) in xylene.

  • Reaction: Heat the mixture to boiling under reflux. The product should begin to precipitate as yellow crystals within minutes. Continue boiling for approximately 30-60 minutes.

  • Isolation: While still hot, filter the thick crystal suspension under vacuum.

  • Purification: Wash the filter cake with hot xylene, followed by acetone, to remove unreacted starting materials and the catalyst. Dry the product in a vacuum oven.

Data Summary

The following table summarizes key parameters and their impact on the synthesis.

ParameterOption 1Option 2Expected Outcome & Remarks
Carbonyl Source TriphosgeneMethyl N-(4-nitrophenyl)carbamateTriphosgene is highly reactive but requires careful handling. The carbamate route is a two-step process overall but can result in very high yields in the final step.[3]
Solvent Ethyl AcetateXyleneBoth are effective. Xylene allows for higher reflux temperatures, potentially speeding up the reaction. Product precipitation is favorable in both.[1][3]
Base/Catalyst Triethylamine (Base)Tertiary Amine (Catalyst)Triethylamine acts as an acid scavenger. The catalyst in Protocol 2 actively promotes the transamidation reaction.[1][3]
Temperature Reflux (~77 °C)Reflux (~140 °C)Higher temperature generally favors faster reaction rates but may increase the risk of side products.
Reported Yield Good to Excellent>85%The carbamate-based method demonstrates a particularly high reported yield.[3]

Visual Guides: Workflows & Mechanisms

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve 4-Nitroaniline & Base in Dry Solvent addition Slowly Add Carbonyl Source at Low Temp reagents->addition carbonyl Prepare Carbonyl Source Solution (e.g., Triphosgene) carbonyl->addition reflux Heat to Reflux (Monitor by TLC) addition->reflux cool Cool to Induce Precipitation reflux->cool filtrate Filter Crude Product cool->filtrate wash Wash with Appropriate Solvents filtrate->wash dry Dry Under Vacuum wash->dry end end dry->end Pure Product

Caption: A typical workflow for the synthesis of 1,3-bis(4-nitroanilino)urea.

Simplified Reaction Mechanism (Triphosgene Route)

G A 2x 4-Nitroaniline D N-(4-nitrophenyl)carbamoyl chloride (Intermediate) A->D + 1st 4-Nitroaniline - HCl B Triphosgene C Phosgene (in situ) B->C  Base C->D + 1st 4-Nitroaniline - HCl E 1,3-bis(4-nitroanilino)urea D->E + 2nd 4-Nitroaniline - HCl

Caption: The reaction pathway from 4-nitroaniline and triphosgene.

References

  • INEOS OPEN. (n.d.). Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene.
  • Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. Available from: [Link]

  • Prachi, R., et al. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. SynOpen, 7, 555–558.
  • Ragaini, F. (2005). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 105(6), 2055-2104. Available from: [Link]

  • Cretu, C., et al. (2008). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Molecules, 13(12), 3057-3064. Available from: [Link]

  • ResearchGate. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N,N'-bis(4-nitrophenyl)-urea. Retrieved from [Link]

  • PubMed. (2008). Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate. Retrieved from [Link]

  • Google Patents. (2001). Novel process for synthesis of heteroaryl-substituted urea compounds.
  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 10(1), 1-20. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Triphosgene. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with 1,3-bis(4-nitroanilino)urea in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,3-bis(4-nitroanilino)urea. This guide is designed to provide in-depth, practical solutions to common solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to equip you with the scientific understanding and procedural expertise to overcome these hurdles and ensure the integrity of your experiments.

Introduction to 1,3-bis(4-nitroanilino)urea and its Solubility Profile

1,3-bis(4-nitroanilino)urea is a symmetrical diarylurea compound characterized by a rigid structure with two electron-withdrawing nitrophenyl groups.[1] Its molecular properties, including a high melting point and the ability of the central urea moiety to form strong hydrogen bonds, contribute to its characteristically low solubility in many common laboratory solvents.[2] While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, achieving a stable, concentrated solution of 1,3-bis(4-nitroanilino)urea can still present challenges.[3][4] This guide will address these issues in a practical, question-and-answer format.

Compound Properties at a Glance
PropertyValueReference
Molecular Formula C₁₃H₁₂N₆O₅[5][6]
Molecular Weight 332.27 g/mol [6]
Appearance Yellow crystalline solid[4]
Melting Point >300 °C (decomposes)[7]
Solubility in DMSO Slightly soluble, enhanced by heating[8]
pKa Not readily available

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My 1,3-bis(4-nitroanilino)urea is not dissolving in DMSO at room temperature. What are the initial steps I should take?

A1: It is not uncommon for 1,3-bis(4-nitroanilino)urea to exhibit poor solubility in DMSO at ambient temperatures due to its rigid crystalline structure and strong intermolecular hydrogen bonding. The principle of "like dissolves like" suggests that while DMSO is a polar solvent, overcoming the high lattice energy of this compound requires additional energy input.[9]

Initial Troubleshooting Protocol:
  • Gentle Warming: The most effective initial step is to gently warm the solution. Heat provides the necessary energy to break the intermolecular forces within the solid, allowing the DMSO molecules to solvate the compound.

    • Procedure: Place your vial in a water bath or on a heat block set to 37-50°C. Intermittently vortex the solution to facilitate dissolution. Avoid excessive heat, as DMSO can decompose at higher temperatures, especially in the presence of impurities.[3][10][11]

  • Sonication: If warming alone is insufficient, sonication can be employed. The high-frequency sound waves generate localized areas of high pressure and temperature, creating micro-cavitations that help to break apart compound aggregates and enhance dissolution.[12][13]

    • Procedure: Place the sealed vial in a sonicator bath for 5-15 minute intervals. Check for dissolution after each interval.

  • Increase Solvent Volume: If the compound still does not dissolve, you may be exceeding its solubility limit at that temperature. Try reducing the concentration by adding more DMSO.

Q2: I managed to dissolve the compound with heating, but it precipitates out of solution upon cooling or after a short period of storage. Why does this happen and how can I prevent it?

A2: This phenomenon, known as "crashing out," occurs when a supersaturated solution is formed at an elevated temperature. Upon cooling, the kinetic energy of the system decreases, and the solubility limit drops, causing the excess solute to precipitate out of the solution. The stability of the dissolved state is thermodynamically less favorable at lower temperatures.[13]

Strategies for Maintaining a Stable Solution:
  • Determine the Metastable Zone: Experimentally determine the concentration at which the compound remains in solution at your desired storage temperature (e.g., room temperature, 4°C) for the required duration of your experiment. This may require preparing a dilution series and observing for precipitation over time.

  • Co-Solvent System: While DMSO is a strong solvent, for particularly challenging compounds, the addition of a small percentage of a co-solvent might be beneficial. However, this should be approached with caution as it can impact your downstream applications.

  • Fresh Preparation: For critical experiments, it is always best to prepare the solution fresh and use it promptly to avoid issues related to precipitation.

Q3: After dissolving 1,3-bis(4-nitroanilino)urea in DMSO, I observe a color change in my stock solution over time. Is this a cause for concern?

A3: A color change in your DMSO stock solution can be indicative of compound degradation or a reaction with the solvent. While DMSO is generally stable, it can participate in chemical reactions, particularly at elevated temperatures or in the presence of acidic or basic impurities.[10][11] The nitro groups in 1,3-bis(4-nitroanilino)urea could potentially be susceptible to reduction or other transformations.

Investigative and Mitigating Steps:
  • Use High-Purity, Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere.[14] Water can affect the solubility and stability of your compound.[13] Always use a high-purity, anhydrous grade of DMSO from a reputable supplier and handle it under conditions that minimize water absorption (e.g., use a syringe with a needle through the septum of the bottle).

  • Minimize Heat Exposure: Only heat the solution for the minimum time required to achieve dissolution. Prolonged heating can accelerate degradation.[15]

  • Storage Conditions: Store your stock solution at the lowest practical temperature to slow down any potential degradation reactions. For long-term storage, consider aliquoting the stock solution and storing it at -20°C or -80°C to minimize freeze-thaw cycles.

  • Analytical Confirmation: If you suspect degradation, it is advisable to confirm the integrity of your compound using an analytical technique such as HPLC-MS.

Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my cell-based assay. How can I improve its solubility in the final assay medium?

A4: This is a very common issue when working with compounds that have poor aqueous solubility.[12][16] The sharp decrease in the concentration of the organic solvent (DMSO) upon dilution into the aqueous buffer causes the compound to "crash out."

Protocol for Dilution into Aqueous Media:
  • Reverse Dilution: Instead of adding your small volume of DMSO stock to a large volume of aqueous buffer, try the reverse. Add the aqueous buffer dropwise to your DMSO stock while continuously vortexing. This allows for a more gradual change in the solvent environment.

  • Stepwise Dilution: Perform a series of intermediate dilutions rather than a single large dilution. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO, and then dilute this into your aqueous buffer.

  • Inclusion of Serum: If your experimental protocol allows, the presence of proteins in serum (e.g., FBS) can help to stabilize the compound and keep it in solution.[12]

  • Final DMSO Concentration: Be mindful of the final DMSO concentration in your assay. Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may be affected at concentrations as low as 0.1%.[12] It is crucial to run a vehicle control to assess the effect of DMSO on your specific experimental system.

Troubleshooting Workflow Diagram

Troubleshooting Solubility start Start: Insoluble Compound in DMSO warming Gentle Warming (37-50°C) start->warming sonication Sonication (5-15 min) warming->sonication If not dissolved dissolved Compound Dissolved sonication->dissolved If dissolved precipitation Precipitation on Cooling dissolved->precipitation storage_issues Instability/Color Change During Storage dissolved->storage_issues aqueous_precipitation Precipitation in Aqueous Buffer dissolved->aqueous_precipitation optimize_conc Optimize Concentration precipitation->optimize_conc fresh_prep Prepare Fresh Solution precipitation->fresh_prep high_purity_dmso Use High-Purity Anhydrous DMSO storage_issues->high_purity_dmso minimize_heat Minimize Heat Exposure storage_issues->minimize_heat proper_storage Proper Storage (-20°C or -80°C) storage_issues->proper_storage reverse_dilution Reverse/Stepwise Dilution aqueous_precipitation->reverse_dilution serum Add Serum (if applicable) aqueous_precipitation->serum final_dmso Check Final DMSO Concentration aqueous_precipitation->final_dmso end Stable Solution optimize_conc->end fresh_prep->end high_purity_dmso->end minimize_heat->end proper_storage->end reverse_dilution->end serum->end final_dmso->end

Sources

Technical Support Center: Optimization of 1,3-bis(4-nitroanilino)urea-based Antibacterial Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-bis(4-nitroanilino)urea and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your antibacterial assays and navigate the unique challenges presented by this class of compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries and challenges encountered during the experimental process.

Q1: My 1,3-bis(4-nitroanilino)urea compound is precipitating in the broth medium. How can I improve its solubility?

A1: Solubility is a significant hurdle for many urea-based compounds due to their potential for strong intermolecular hydrogen bonding and crystalline structure.[1][2] Here’s a systematic approach to address this:

  • Solvent Selection and Concentration: Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions.[3][4] However, it's critical to keep the final DMSO concentration in your assay low (ideally ≤1%) to avoid solvent-induced toxicity to the bacteria.[5] Always run a solvent toxicity control to determine the maximum tolerable concentration for your specific bacterial strains.

  • Co-solvents and Surfactants: The inclusion of a small percentage of a non-ionic surfactant, such as Polysorbate 80 (Tween 80), can aid in maintaining the compound's solubility in the aqueous environment of the culture medium.[3] As with the primary solvent, a control with the surfactant alone is necessary to ensure it doesn't possess intrinsic antibacterial activity at the working concentration.

  • pH Adjustment: The solubility of your compound may be pH-dependent.[5] A systematic evaluation of a range of pH values for your broth medium could reveal an optimal pH for solubility without compromising bacterial growth.

  • Sonication: Applying brief periods of sonication after diluting the compound into the medium can help create a more uniform dispersion.[3][5]

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values between experiments. What are the likely causes?

A2: Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing.[6] Several factors can contribute to this variability:

  • Inoculum Preparation: The density of the starting bacterial culture is a critical variable.[6][7] Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This should then be further diluted to achieve the final desired inoculum density in the assay plate (e.g., 5 x 10^5 CFU/mL for broth microdilution).[8]

  • Compound Stability: Urea derivatives, particularly those with nitro groups, may have limited stability in aqueous culture media over the incubation period.[9][10][11] Consider performing a stability study of your compound in the assay medium at 37°C for the duration of the experiment. This can be assessed by techniques like LC-MS/MS to quantify the parent compound over time.[9]

  • Plate-to-Plate Variation: Minor differences in incubation conditions (temperature, humidity) and reagent dispensing can lead to variability. Implementing rigorous quality control measures, including the use of standard reference strains with known MIC values, is essential to monitor and control for this.[12][13][14]

Q3: How do I interpret the results of my MIC assay, especially when I see trailing endpoints or skipped wells?

A3: The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits visible growth.[15][16] However, interpretation can be complex:

  • Trailing Endpoints: This phenomenon, where a gradual decrease in turbidity is observed over a range of concentrations, can occur with bacteriostatic compounds.[8] For certain bacteriostatic agents, it is recommended to disregard pinpoint growth at the bottom of the well.[16]

  • Skipped Wells: The appearance of growth in a well at a higher concentration than a well showing no growth can be due to several factors, including contamination, inaccurate pipetting, or compound precipitation at higher concentrations.[8] In such cases, it is generally recommended to read the highest MIC value to avoid falsely reporting susceptibility.[8]

  • Qualitative vs. Quantitative Interpretation: The MIC value itself is a quantitative measure. However, its clinical relevance is determined by comparing it to established breakpoints to categorize the organism as susceptible (S), intermediate (I), or resistant (R).[17][18][19] For novel compounds like 1,3-bis(4-nitroanilino)urea, these breakpoints will not be established. Therefore, results should be interpreted in comparison to known antibiotics and control strains.

Q4: I am concerned about non-specific inhibition. How can I be sure the observed activity is truly antibacterial?

A4: This is a critical consideration, especially with compounds that have limited solubility.

  • Visual Confirmation: Always visually inspect your assay plates under a microscope to confirm that the lack of turbidity is due to bacterial growth inhibition and not compound precipitation that could interfere with optical density readings.[7]

  • Bactericidal vs. Bacteriostatic Determination: Following the MIC assay, you can perform a Minimum Bactericidal Concentration (MBC) assay. This involves sub-culturing the contents of the clear wells from the MIC plate onto antibiotic-free agar. A bactericidal agent will show no growth, while a bacteriostatic agent will allow for growth to resume.

  • Mechanism of Action Studies: Preliminary mechanism of action studies can provide evidence of specific antibacterial activity. For nitro-containing compounds, metabolic activation by the microorganism is often a key step.[20] Investigating this possibility can support a specific mode of action.

Section 2: Troubleshooting Guide

This table provides a quick reference for common problems and their potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Compound Precipitation in Stock Solution - Poor solvent choice- Concentration too high- Test alternative solvents (e.g., DMSO, ethanol).- Gently warm the solution during dissolution (if compound is heat-stable).[3]
Compound Precipitation in Assay Plate - "Salting out" effect upon dilution into aqueous media.- Exceeding the solubility limit in the final assay medium.- Decrease the final concentration of the organic solvent.- Incorporate a non-ionic surfactant (e.g., Tween 80).[3]- Perform serial dilutions in the assay medium rather than a single large dilution step.
No Zone of Inhibition in Disk Diffusion Assay - Poor diffusion of the compound through the agar.- Compound is insoluble in the solvent used for disk application.- The broth microdilution method is generally more suitable for poorly soluble compounds.[4]- If disk diffusion must be used, ensure the compound is fully dissolved in the solvent before applying to the disk.
Growth in the Negative Control Well - Contamination of the medium or reagents.- Use fresh, sterile media and reagents.- Maintain aseptic technique throughout the procedure.
No Growth in the Positive Control Well - Inactive bacterial inoculum.- Presence of residual antibiotics or inhibitors.- Use a fresh, actively growing bacterial culture.- Ensure all glassware and plasticware are free of residues.
MIC for Quality Control Strain is Out of Range - Incorrect inoculum density.- Degradation of the control antibiotic.- Improper incubation conditions.- Verify the McFarland standard of the inoculum.- Use fresh, properly stored control antibiotics.- Calibrate and monitor incubator temperature and CO2 levels (if applicable).[12]

Section 3: Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of 1,3-bis(4-nitroanilino)urea.[15][21][22]

Materials:

  • 1,3-bis(4-nitroanilino)urea compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain(s) of interest

  • Quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)[12][13]

  • DMSO (or other appropriate solvent)

  • Sterile pipette tips and reservoirs

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve the 1,3-bis(4-nitroanilino)urea compound in DMSO to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add an appropriate volume of the compound stock solution to the first well of each row to achieve twice the highest desired final concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL. This will also dilute the compound to its final desired concentrations.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

    • Solvent Control: A well containing the highest concentration of DMSO used in the assay, CAMHB, and the bacterial inoculum.

  • Incubation:

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that shows no visible turbidity.[15] This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm.

Protocol 2: Compound Stability Assessment in Culture Medium

This protocol helps determine the stability of 1,3-bis(4-nitroanilino)urea in the assay medium over time.[9]

Materials:

  • 1,3-bis(4-nitroanilino)urea compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile microcentrifuge tubes

  • Incubator at 37°C

  • LC-MS/MS system (or other suitable analytical method)

Procedure:

  • Prepare a solution of the compound in CAMHB at the highest concentration to be used in the antibacterial assay.

  • Prepare a control solution of the compound in a non-aqueous solvent (e.g., acetonitrile) at the same concentration.

  • Aliquot the CAMHB solution into multiple microcentrifuge tubes.

  • Incubate the tubes at 37°C.

  • At various time points (e.g., 0, 2, 4, 8, 16, 20 hours), remove a tube and immediately analyze the concentration of the parent compound using a validated analytical method like LC-MS/MS.

  • Compare the concentration of the compound at each time point to the initial concentration (time 0) and the non-aqueous control to determine the extent of degradation.

Section 4: Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock Solution C Serial Dilution of Compound in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D C->D F Incubate at 37°C for 16-20 hours D->F E Include Controls (Growth, Sterility, Solvent) E->D G Read MIC (Lowest Concentration with No Visible Growth) F->G

Caption: Workflow for the broth microdilution MIC assay.

Troubleshooting Logic for Compound Precipitation

Precipitation_Troubleshooting Start Compound Precipitates in Assay Medium Q1 Is final solvent concentration >1%? Start->Q1 A1 Reduce solvent concentration Q1->A1 Yes Q2 Have co-solvents or surfactants been tried? Q1->Q2 No A1->Q2 A2 Incorporate Tween 80 (e.g., 0.05%) Q2->A2 No Q3 Has pH of the medium been optimized? Q2->Q3 Yes A2->Q3 A3 Test a range of pH values for the medium Q3->A3 No End Solubility Improved Q3->End Yes A3->End

Caption: Decision tree for addressing compound precipitation.

References

  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]

  • Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses. Retrieved from [Link]

  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Turnidge, J., et al. (2006). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 44(1), 1-7. Retrieved from [Link]

  • Leibniz Institute DSMZ. (n.d.). Quality Control Strains. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • Mercier, E., et al. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]

  • EUCAST. (2022). Broth microdilution reference methodology. Retrieved from [Link]

  • Ghosh, A., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(11), 3106. Retrieved from [Link]

  • Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. Retrieved from [Link]

  • Simões, M., et al. (2016). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Frontiers in Microbiology, 7, 1823. Retrieved from [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]

  • ResearchGate. (2015). How do you test antimicrobial activity, if your material is insoluble in water? Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial urea derivatives. Retrieved from [Link]

  • ReAct. (n.d.). Resistance mechanisms. Retrieved from [Link]

  • Aakeröy, C. B., et al. (2018). Solving Urea's Solubility Problem. ChemistryViews. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2018). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 23(10), 2533. Retrieved from [Link]

  • Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. Retrieved from [Link]

  • Goldberg, A. H., et al. (1966). Some effects of urea on drug dissolution. Journal of Pharmaceutical Sciences, 55(5), 503-507. Retrieved from [Link]

  • Urea Solubility Test: How to Measure&Key Factor Affecting It. (n.d.). Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. Retrieved from [Link]

  • Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. ResearchGate. Retrieved from [Link]

  • Costantino, G., et al. (2019). Inhibition of Nonessential Bacterial Targets: Discovery of a Novel Serine O-Acetyltransferase Inhibitor. ACS Infectious Diseases, 5(11), 1834-1843. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2018). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ResearchGate. Retrieved from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Cromarty, D. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved from [Link]

  • Edwards, D. I. (1979). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Progress in Medicinal Chemistry, 16, 87-116. Retrieved from [Link]

  • Lius, A. (2026, January 13). New “Kill Test” Could Help Screen Better Antibiotics. The Scientist. Retrieved from [Link]

  • The Microbial Menagerie. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method. Retrieved from [Link]

  • Gray, A. N., et al. (2020). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases, 6(8), 2112-2122. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitroaniline. Retrieved from [Link]

  • Cotter, P. D., & Hill, C. (2024). Nisin Inhibition of Gram-Negative Bacteria. Microorganisms, 12(6), 1234. Retrieved from [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Swami, S., et al. (2023). Rational Design, Synthesis, Characterization, and Anti-Bacterial Activity of Urea Derivatives Bearing 1,2,4-Triazoles as Molecular Hybrid Scaffolds. Oriental Journal of Chemistry, 39(1). Retrieved from [Link]

  • Grdeń, M., & Rychlik, B. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Journal of Chemical Technology & Biotechnology, 96(1), 1-11. Retrieved from [Link]

  • Wang, W., et al. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Biotechnology Progress, 32(4), 998-1008. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 1,3-bis(4-nitroanilino)urea in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-bis(4-nitroanilino)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into preventing the degradation of this compound in solution. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to design robust and reliable experiments.

Understanding the Stability of 1,3-bis(4-nitroanilino)urea

1,3-bis(4-nitroanilino)urea, a diarylurea compound, possesses a central urea moiety flanked by two 4-nitrophenyl groups. This structure presents several potential points of instability in solution that researchers must consider. The primary degradation pathways involve the hydrolysis of the urea linkage and potential photochemical reactions of the nitroaromatic rings.

The stability of the urea group is significantly influenced by pH and temperature. Generally, urea and its derivatives are more stable in a neutral to slightly acidic pH range (pH 4-8).[1] Extreme pH conditions, both acidic and basic, can catalyze the hydrolysis of the C-N bonds in the urea moiety.[2][3] Furthermore, the presence of electron-withdrawing nitro groups on the phenyl rings can influence the reactivity of the urea linkage.

Nitroaromatic compounds are also known to be susceptible to photodegradation, especially under UV light.[4][5] This can lead to a variety of degradation products and a loss of the parent compound's integrity.

This guide will provide a structured approach to troubleshooting common stability issues and offer validated protocols to minimize degradation during your experiments.

Troubleshooting Guide: Common Degradation Issues

This section addresses specific problems you might encounter when working with 1,3-bis(4-nitroanilino)urea in solution. The following table summarizes potential issues, their causes, and recommended solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Loss of compound concentration over time, even in the dark. Hydrolysis of the urea linkage. This can be accelerated by inappropriate pH or elevated temperatures.- Maintain the solution pH between 4 and 8.[1] - Use a suitable buffer system (e.g., lactate buffer at pH 6.0 has been shown to be effective for urea stability).[1] - Store solutions at reduced temperatures (2-8°C or frozen) when not in use.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products. This could be due to hydrolysis (yielding 4-nitroaniline) or other reactions.- Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions to identify potential degradation products.[6][7][8] - Use a stability-indicating analytical method to resolve the parent compound from its degradants.
Color change in the solution (e.g., yellowing), especially when exposed to light. Photodegradation of the nitroaromatic rings. - Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. - Work in a low-light environment when handling the solutions.
Precipitation of the compound from the solution. Poor solubility or compound degradation leading to less soluble products. Diarylureas can have limited solubility in aqueous solutions.- Optimize the solvent system. Consider using co-solvents like DMSO or isopropanol, which has been shown to retard urea decomposition.[1][9] - Ensure the pH of the solution is not at the compound's isoelectric point.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving stability issues with 1,3-bis(4-nitroanilino)urea solutions.

G start Start: Solution Instability Observed check_storage Review Storage Conditions (Temp, Light, pH) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes check_analytical Review Analytical Method check_storage->check_analytical No adjust_storage Adjust Storage: - Control Temp (2-8°C) - Protect from Light - Buffer pH (4-8) improper_storage->adjust_storage retest Retest Stability adjust_storage->retest end End: Stable Solution & Validated Method retest->end non_stability_indicating Method Not Stability-Indicating check_analytical->non_stability_indicating Yes forced_degradation Perform Forced Degradation Study check_analytical->forced_degradation No develop_method Develop & Validate Stability-Indicating Method non_stability_indicating->develop_method develop_method->retest identify_degradants Identify Degradation Products (e.g., 4-nitroaniline) forced_degradation->identify_degradants identify_degradants->end

Caption: Troubleshooting workflow for 1,3-bis(4-nitroanilino)urea solution stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 1,3-bis(4-nitroanilino)urea in an aqueous solution?

A1: The most probable primary degradation pathway in an aqueous solution is the hydrolysis of the urea linkage. This can be catalyzed by both acidic and basic conditions, leading to the formation of 4-nitroaniline and other byproducts.[2] The uncatalyzed elimination reaction of urea in aqueous solution is generally very slow.[10]

Q2: What is the optimal pH range for storing solutions of 1,3-bis(4-nitroanilino)urea?

A2: Based on the stability of the core urea structure, a pH range of 4 to 8 is recommended to minimize hydrolysis.[1] It is advisable to use a buffer system to maintain a stable pH.

Q3: Can I use organic solvents to dissolve 1,3-bis(4-nitroanilino)urea?

A3: Yes, and it is often recommended. Due to the diarylurea structure, the compound may have limited aqueous solubility. Solvents like dimethyl sulfoxide (DMSO) are commonly used for diarylurea-containing drugs.[9] For retarding decomposition, isopropanol has shown to be effective for urea-based compounds.[1] When using organic solvents, it is crucial to ensure they are high purity and free of contaminants that could catalyze degradation.

Q4: How significant is the risk of photodegradation?

A4: The presence of nitroaromatic rings makes 1,3-bis(4-nitroanilino)urea susceptible to photodegradation, particularly under UV or prolonged exposure to ambient light.[4][5] This can lead to the formation of various photoproducts. Therefore, it is a critical best practice to always protect solutions from light.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method should be able to separate the parent compound from its potential degradation products, such as 4-nitroaniline. Other methods like HPTLC-densitometry and colorimetry have also been used for the determination of urea and its derivatives.[11]

Visualizing the Key Degradation Pathways

This diagram illustrates the main chemical threats to the stability of 1,3-bis(4-nitroanilino)urea in solution.

G cluster_main 1,3-bis(4-nitroanilino)urea in Solution cluster_stressors Stress Factors cluster_degradation Degradation Pathways & Products main_compound 1,3-bis(4-nitroanilino)urea hydrolysis Hydrolysis of Urea Linkage photodegradation Photodegradation of Nitro Groups acid_base Acid/Base Catalysis acid_base->hydrolysis light Light (UV/Visible) light->photodegradation temperature Elevated Temperature temperature->hydrolysis degradants Degradation Products (e.g., 4-nitroaniline) hydrolysis->degradants photodegradation->degradants

Caption: Key degradation pathways for 1,3-bis(4-nitroanilino)urea in solution.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details the steps for preparing a stock solution of 1,3-bis(4-nitroanilino)urea with enhanced stability.

Materials:

  • 1,3-bis(4-nitroanilino)urea (solid)

  • Dimethyl sulfoxide (DMSO), HPLC grade or higher

  • 0.1 M Lactate buffer, pH 6.0

  • Amber glass vials with PTFE-lined caps

  • Analytical balance

  • Volumetric flasks

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the required amount of 1,3-bis(4-nitroanilino)urea in a clean, dry weighing boat.

  • Initial Dissolution: Transfer the weighed compound to a volumetric flask. Add a small amount of DMSO to dissolve the solid completely. Rationale: DMSO is an excellent solvent for many diarylurea compounds and helps to prevent precipitation.[9]

  • Dilution: Once fully dissolved, slowly add the 0.1 M lactate buffer (pH 6.0) to the volumetric flask up to the mark. Mix thoroughly by inversion. Rationale: A buffered solution at a slightly acidic pH helps to minimize hydrolysis of the urea linkage.[1]

  • Storage: Transfer the final solution into amber glass vials. Rationale: Amber vials protect the solution from light, preventing photodegradation.

  • Labeling and Storage Conditions: Clearly label the vials with the compound name, concentration, date, and solvent system. Store the vials at 2-8°C. For long-term storage, consider storing at -20°C or below.

Protocol 2: Performing a Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and validate the stability-indicating nature of an analytical method.[6][8]

Materials:

  • Stock solution of 1,3-bis(4-nitroanilino)urea

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • UV lamp (e.g., 254 nm and 365 nm)

  • Heating block or water bath

  • pH meter

  • HPLC system with a suitable column and detector

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with 1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M NaOH.

    • Keep at room temperature and monitor at specified time points.

    • At each time point, withdraw an aliquot, neutralize with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature and monitor at specified time points.

    • Dilute aliquots for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette or a clear vial to UV light.

    • Run a parallel sample protected from light as a control.

    • Analyze samples at specified time points.

  • Thermal Degradation:

    • Heat the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.

    • Analyze samples at specified time points.

  • Analysis: Analyze all samples by a suitable analytical method (e.g., HPLC). Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

References

  • Urea stability in solution and pharmaceutical preparations. PubMed. Available at: [Link]

  • Human Metabolome Database: showing metabocard for 1,3-Bis(4-nitrophenyl)urea (HMDB0244158). Human Metabolome Database. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]

  • Urea. Wikipedia. Available at: [Link]

  • Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. PubMed. Available at: [Link]

  • High-rate biodegradation of 3-and 4-nitroaniline. ResearchGate. Available at: [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Available at: [Link]

  • Thermo-kinetic analysis of reactions involved in the manufacture of o-nitroaniline. ResearchGate. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Process for the in-line hydrolysis of urea. Google Patents.
  • Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. ACS Omega. Available at: [Link]

  • LIV.—Hydrolysis of urea hydrochloride. SciSpace. Available at: [Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Available at: [Link]

  • Solvent Effect on the Regulation of Urea Hydrolysis Reactions by Copper Complexes. ResearchGate. Available at: [Link]

  • 2-Nitroaniline. PubChem. Available at: [Link]

  • Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. PubMed Central. Available at: [Link]

  • Analytical methods for measuring urea in pharmaceutical formulations. PubMed. Available at: [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. cswab.org. Available at: [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available at: [Link]

  • Structure and Reactivity of 1,3-Diarylurea− Fluoride Complexes. ResearchGate. Available at: [Link]

  • Analytical methodology for the determination of urea: Current practice and future trends. ResearchGate. Available at: [Link]

  • The Hydrolysis of Urea and the Proficiency of Urease. ACS Publications. Available at: [Link]

  • Solvent Effect on the Regulation of Urea Hydrolysis Reactions by Copper Complexes. MDPI. Available at: [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]

  • Research on the Thermal Stability in High-Temperature Air of Cr-Fe Composite Oxide Solar Coatings by Chemical-Colored of Stainless Steel. MDPI. Available at: [Link]

  • forced degradation products: Topics by Science.gov. Science.gov. Available at: [Link]

  • Urea decomposition pathways. The lower pathway illustrates the... ResearchGate. Available at: [Link]

  • Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. PubMed Central. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available at: [Link]

  • Nickel(II) Complexes Derived from Schiff Base Ligands Designed as Electrode Materials in Asymmetric Supercapacitor Coin Cells for Enhanced Energy Storage Performance. Langmuir. Available at: [Link]

  • BIOREMEDIATION - Degradation of nitro aromatic compounds. Slideshare. Available at: [Link]

Sources

minimizing off-target effects of 1,3-bis(4-nitroanilino)urea in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects in Cell Culture

Welcome to the technical support center for researchers utilizing urea-based small molecule inhibitors. This guide focuses on 1,3-bis(4-nitroanilino)urea as a representative of the broader class of nitroaryl urea compounds. As a Senior Application Scientist, my goal is to provide you with the mechanistic insights and practical protocols required to navigate the complexities of this chemical scaffold, ensuring the specificity and validity of your experimental results.

Nitroaryl urea derivatives are a promising class of compounds, with some demonstrating potent antiproliferative activities, potentially through the inhibition of key cellular regulators like Cyclin-Dependent Kinases (CDKs) or other kinases.[1][2] However, the very features that confer biological activity—the urea backbone and reactive nitroaryl groups—can also be sources of significant off-target effects. This guide is structured to help you anticipate, identify, and mitigate these challenges.

Section 1: Troubleshooting Guide

This section addresses common issues encountered when working with 1,3-bis(4-nitroanilino)urea and related compounds. The answers provide both a diagnosis of the potential problem and a strategic path toward a solution.

Q1: I'm observing widespread cell death at concentrations where I expect to see specific on-target activity. How can I distinguish general cytotoxicity from a potent on-target or off-target effect?

A1: This is a critical and common challenge. The key is to systematically de-couple the cytotoxic response from the specific biochemical or phenotypic effect you are studying. Widespread cell death can arise from poor compound solubility, reactive metabolite formation, or potent inhibition of an essential off-target protein, rather than the intended target.

Causality: Urea-based compounds can be prone to aggregation at high concentrations in aqueous media, leading to physical stress and cell death. Furthermore, nitroaromatic compounds can be enzymatically reduced by cells to form nitroso and hydroxylamine intermediates, which are highly reactive and can cause widespread protein and DNA damage, inducing a cytotoxic response independent of any specific kinase inhibition.

Troubleshooting Workflow:

  • Solubility Assessment: First, confirm the compound is fully dissolved in your final culture medium. Visually inspect for precipitates under a microscope. If precipitation is observed, re-evaluate your final concentration or the DMSO percentage (keeping it below 0.5% is recommended).

  • Dose-Response Deconvolution: Perform a multiparametric dose-response experiment. You must simultaneously measure:

    • Cell Viability: Using a metabolic assay like MTT or a membrane integrity assay like Trypan Blue exclusion.

    • On-Target Engagement/Activity: Measure a direct biomarker of your intended target's activity. For example, if your target is a kinase, measure the phosphorylation of its specific substrate via Western Blot or ELISA.

  • Analyze the Therapeutic Window: Plot the dose-response curves for both viability and on-target activity. A large separation between the IC₅₀ (for viability) and the EC₅₀ (for on-target activity) indicates a viable therapeutic window. A narrow or non-existent window suggests your compound's cytotoxicity is dominant at effective concentrations.

Data Presentation: Interpreting Dose-Response Curves
ScenarioOn-Target EC₅₀Cytotoxicity IC₅₀Interpretation & Action
Ideal 1 µM> 50 µMWide Window: The compound is specific. Proceed with experiments at or near the on-target EC₅₀ (e.g., 1-5 µM).
Challenging 5 µM10 µMNarrow Window: Off-target toxicity is a major concern. Lower the concentration and exposure time. Validate findings with a structurally distinct inhibitor.
Problematic 20 µM15 µMNo Window: The observed effect is likely driven by cytotoxicity. The compound is not suitable for this target in this cell line.
Q2: My cells show unexpected phenotypic changes that don't align with the known function of my target protein. What are the likely off-target mechanisms?

A2: This observation strongly suggests off-target activity. For kinase inhibitors, especially those with a urea scaffold, the most common cause is a lack of selectivity, meaning the compound inhibits multiple kinases.[3]

Causality & Mitigation Strategy:

  • Kinase Promiscuity: The ATP-binding pocket is structurally conserved across many kinases. Urea-based scaffolds can often fit into the pockets of unintended kinases.

    • Solution: The gold standard is to perform a kinome scan. Commercially available services can test your compound against a panel of hundreds of kinases. This provides a clear map of its selectivity profile. If this is not feasible, review the literature for known off-target effects of structurally similar compounds.

  • Induction of Cellular Stress Pathways: The nitroaryl moiety can induce oxidative or endoplasmic reticulum (ER) stress. These stress responses activate broad signaling pathways (e.g., JNK, p38 MAPK) that can produce potent phenotypic changes, confounding your results.

    • Solution: Test for markers of cellular stress. Use Western Blot to check for phosphorylation of eIF2α (ER stress) or the upregulation of heat shock proteins like HSP70. If stress pathways are activated at your working concentration, your observed phenotype may be an artifact.

Visualization: On-Target vs. Off-Target Signaling

The following diagram illustrates how a single compound can diverge to produce both the intended on-target effect and unintended off-target consequences.

G cluster_0 Cellular Environment cluster_1 Cellular Response Compound 1,3-bis(4-nitroanilino)urea Target Primary Target (e.g., CDK2) Compound->Target On-Target Binding OffTarget1 Off-Target Kinase (e.g., JAK2) Compound->OffTarget1 Off-Target Binding OffTarget2 Stress Pathway (e.g., ER Stress) Compound->OffTarget2 Off-Target Induction OnEffect Expected Phenotype (e.g., Cell Cycle Arrest) Target->OnEffect OffEffect1 Unexpected Phenotype 1 (e.g., Cytokine Release) OffTarget1->OffEffect1 OffEffect2 Unexpected Phenotype 2 (e.g., Apoptosis) OffTarget2->OffEffect2

Caption: On-target vs. off-target effects of a small molecule inhibitor.

Q3: How can I design a self-validating experiment to prove my observed phenotype is a direct result of inhibiting my intended target?

A3: This is the cornerstone of rigorous pharmacological research. A self-validating experimental plan uses orthogonal approaches to confirm that the inhibitor's effect is truly linked to the target. No single experiment is sufficient; the strength lies in the convergence of evidence from multiple methods.

Visualization: Experimental Workflow for Target Validation

G cluster_validation Orthogonal Validation Arms obs Initial Observation: Compound Induces Phenotype X v1 Arm 1: Genetic Knockdown (siRNA or CRISPR) obs->v1 v2 Arm 2: Alternative Inhibitor (Structurally Distinct) obs->v2 v3 Arm 3: Rescue Experiment (Overexpress downstream effector) obs->v3 res1 Does knockdown of target phenocopy Phenotype X? v1->res1 res2 Does alternative inhibitor reproduce Phenotype X? v2->res2 res3 Does rescue construct reverse Phenotype X? v3->res3 conc Conclusion: Phenotype X is On-Target res1->conc res2->conc res3->conc

Caption: A three-armed workflow for validating on-target effects.

Explanation of the Workflow:

  • Genetic Knockdown: Use siRNA or CRISPR/Cas9 to reduce the expression of your target protein. If the resulting cellular phenotype matches what you observe with 1,3-bis(4-nitroanilino)urea, it provides strong evidence that the effect is on-target.

  • Alternative Inhibitor: Use a well-characterized inhibitor of the same target that has a completely different chemical structure. If this second compound reproduces the phenotype, it rules out artifacts specific to the nitroaryl urea scaffold.

  • Rescue Experiment: If inhibiting your target is known to block a specific signaling pathway, try to reverse the effect by overexpressing a downstream component of that pathway. For example, if your inhibitor causes cell cycle arrest by blocking a kinase that activates Protein Y, overexpressing a constitutively active form of Protein Y should "rescue" the cells from the inhibitor-induced arrest.

Section 2: Frequently Asked Questions (FAQs)

  • Q: What is a sensible starting concentration range for my initial experiments?

    • A: For a novel compound, a broad range is essential. Start with a logarithmic dilution series, for example, from 10 nM to 50 µM. This will capture a wide range of potencies and help identify the initial therapeutic window for your specific cell line.

  • Q: What are the most critical controls to include in every experiment?

    • A: Always include:

      • Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) that your compound is dissolved in. This controls for any effects of the solvent itself.

      • Positive Control: A known activator or inhibitor of the pathway you are studying. This ensures your assay system is working as expected.

      • Untreated Control: Cells in media alone, to provide a baseline for health and behavior.

  • Q: How can I assess the stability of 1,3-bis(4-nitroanilino)urea in my culture medium over the course of a multi-day experiment?

    • A: Compound instability can lead to a decrease in effect over time. To check this, you can incubate the compound in your complete cell culture medium (at 37°C, 5% CO₂) for the duration of your experiment (e.g., 72 hours). At various time points (0, 24, 48, 72h), take an aliquot of the medium and analyze the concentration of the parent compound using LC-MS (Liquid Chromatography-Mass Spectrometry). A significant decrease in concentration indicates instability. If this occurs, you may need to replenish the medium with fresh compound daily.

Section 3: Key Experimental Protocols

Protocol 1: Dose-Response Matrix for Cytotoxicity vs. On-Target Activity

This protocol establishes the therapeutic window of your compound.

  • Cell Plating: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentration series of 1,3-bis(4-nitroanilino)urea in complete medium. A 10-point, 3-fold dilution series starting from 100 µM is a good starting point. Also prepare a 2X vehicle control (e.g., 0.2% DMSO).

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions to the corresponding wells. You will now have a 1X final concentration. Incubate for your desired time point (e.g., 48 hours).

  • Multiplexed Readout:

    • For On-Target Assay (Western Blot): At the end of the incubation, lyse the cells directly in the plate with an appropriate lysis buffer. Pool the lysate from 3-4 replicate wells for each concentration to ensure enough protein. Proceed with SDS-PAGE and Western Blotting for your target's biomarker (e.g., phospho-substrate).

    • For Viability Assay (MTT): To parallel wells treated in the same way, add MTT reagent according to the manufacturer's protocol. Incubate for 2-4 hours, then add solubilization solution. Read the absorbance on a plate reader.

  • Data Analysis: Normalize both datasets to the vehicle control (100%). Plot the dose-response curves and calculate the EC₅₀ for the on-target effect and the IC₅₀ for cytotoxicity using non-linear regression.

Protocol 2: Orthogonal Target Validation via siRNA Knockdown

This protocol validates that the phenotype is linked to the target gene.

  • Transfection: Seed cells so they will be 70-80% confluent at the time of transfection. Transfect one set of cells with an siRNA sequence specific to your target protein and another set with a non-targeting (scramble) control siRNA, using a suitable lipid-based transfection reagent.

  • Incubation: Allow the cells to incubate for 48-72 hours post-transfection. This allows time for the target mRNA and protein to be degraded.

  • Validation of Knockdown: Harvest a subset of the cells from both the target siRNA and scramble control groups. Perform a Western Blot or qPCR to confirm that the expression of your target protein has been significantly reduced (ideally >70%) in the siRNA-treated group compared to the control.

  • Phenotypic Assay: At the same time point (48-72h post-transfection), perform the same phenotypic assay you used to characterize the effect of 1,3-bis(4-nitroanilino)urea.

  • Comparison: Compare the phenotype of the target-knockdown cells to cells treated with your compound. If the phenotypes are highly similar (and distinct from the scramble control), this strongly supports an on-target mechanism.

References

  • The effect of 1.3 bis(p-Hydroxyphenyl)urea compound on IL-6, IL-1β, TNF-α and COX. (2022). Pharmacia.
  • Harahap, U., et al. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. F1000Research.
  • Vandenabeele, P., et al. (2021). Biarylacetamides: a novel class of late-stage autophagy inhibitors. Autophagy.
  • Li, W., et al. (2009). 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Scott, D. E., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Molecules. [Link]

  • Zhang, Y., et al. (2024). An AIEgen-Based Carrier Enables Efficient Cytosolic Delivery of Bioactive Proteins.
  • Li, W., et al. (2009). 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules. [Link]

  • Global Substance Registration System. 1,3-BIS(4-NITROANILINO)UREA. gsrs.ncats.nih.gov. [Link]

  • Peterson, J. R., et al. (2005). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology. [Link]

  • Geraghty, R. J., et al. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells. [Link]

  • Jain, S., et al. (2022). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. RSC Medicinal Chemistry. [Link]

  • PromoCell. Troubleshooting guide for cell culture. promocell.com. [Link]

  • Creative Bioarray. Troubleshooting Cell Culture Contamination: A Comprehensive Guide. creative-bioarray.com. [Link]

  • Di Paolo, A., et al. (2026). BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. Biomolecules. [Link]

  • Ulrich, D., et al. (2017). The role of matrix metalloproteinase-9 and its inhibitor TIMP-1 in burn injury: a systematic review. Burns & Trauma. [Link]

  • Grychowska, K., et al. (2016). Discovery of nitroaryl urea derivatives with antiproliferative properties. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Corning. Troubleshooting Guide for Cell Culture Contamination. corning.com. [Link]

  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry. [Link]

  • Ali, F., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Communications Biology. [Link]

Sources

Technical Support Center: 1,3-bis(4-nitroanilino)urea Experimental Inconsistencies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-bis(4-nitroanilino)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental inconsistencies encountered during the synthesis, purification, characterization, and application of this compound. Our goal is to provide you with the expertise and practical insights needed to ensure the reliability and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

Q1: What is 1,3-bis(4-nitroanilino)urea and what are its primary applications?

A1: 1,3-bis(4-nitroanilino)urea, also known as 4,4'-dinitrocarbanilide, is a symmetrical diaryl urea. Its structure, featuring two electron-withdrawing nitrophenyl groups and a central urea moiety capable of hydrogen bonding, imparts specific chemical and physical properties.[1] It is primarily used as a research compound and has been investigated in medicinal chemistry and materials science.[1] For instance, derivatives of this structural class have been explored for their antibacterial activities.[2][3]

Q2: What are the main safety precautions I should take when working with the precursor, 4-nitroaniline?

A2: 4-Nitroaniline is a toxic substance and should be handled with extreme care.[4][5][6][7][8] It is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[4][5][8] Always work in a well-ventilated area or fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5][6] Avoid creating dust and ensure proper disposal procedures are followed.[4][6]

Q3: What are the expected physical properties of 1,3-bis(4-nitroanilino)urea?

A3: 1,3-bis(4-nitroanilino)urea is a solid at room temperature. Its molecular formula is C₁₃H₁₀N₄O₅ and it has a molecular weight of approximately 302.24 g/mol .[1] It is generally a yellow crystalline solid.[9] Due to the nitro groups, it is poorly soluble in water but may be soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Q4: How stable is the urea functional group in this molecule?

A4: The urea functional group is generally stable. However, its stability can be influenced by pH and temperature. Urea is most stable in a pH range of 4-8.[10] Extreme pH conditions (highly acidic or basic) and elevated temperatures can lead to degradation.[10]

II. Troubleshooting Guide: Synthesis and Purification

Inconsistencies in the synthesis and purification of 1,3-bis(4-nitroanilino)urea are common hurdles. This section provides a systematic approach to diagnosing and resolving these issues.

Problem 1: Low or No Product Yield

Low or non-existent yield is a frequent issue in organic synthesis. The following decision tree can help you troubleshoot the problem.

.dot

low_yield_troubleshooting start Low/No Yield of 1,3-bis(4-nitroanilino)urea reagent_check Reagent Quality Check start->reagent_check Start Here reaction_conditions Reaction Conditions Review start->reaction_conditions workup_issue Work-up & Isolation Problem start->workup_issue reagent_purity Impure 4-nitroaniline or phosgene equivalent? reagent_check->reagent_purity reagent_activity Degraded phosgene equivalent (e.g., triphosgene)? reagent_check->reagent_activity solvent_dryness Wet solvent or base? reagent_check->solvent_dryness temp_control Incorrect reaction temperature? reaction_conditions->temp_control reaction_time Insufficient reaction time? reaction_conditions->reaction_time stirring Inadequate mixing? reaction_conditions->stirring product_solubility Product lost in aqueous layer? workup_issue->product_solubility premature_precipitation Premature precipitation during work-up? workup_issue->premature_precipitation solution_reagent Solution: - Verify reagent purity (NMR, mp). - Use fresh, high-quality reagents. - Dry solvents and reagents. reagent_purity->solution_reagent reagent_activity->solution_reagent solvent_dryness->solution_reagent solution_conditions Solution: - Monitor temperature closely. - Follow reaction by TLC. - Ensure vigorous stirring. temp_control->solution_conditions reaction_time->solution_conditions stirring->solution_conditions solution_workup Solution: - Check aqueous layer for product. - Adjust pH during work-up if necessary. product_solubility->solution_workup premature_precipitation->solution_workup

Caption: Troubleshooting workflow for low product yield.

In-depth Causality and Solutions:

  • Reagent Integrity: The synthesis of ureas often involves moisture-sensitive reagents like phosgene or its safer equivalents such as triphosgene (bis(trichloromethyl) carbonate) or N,N'-carbonyldiimidazole (CDI).[11] Moisture can decompose these reagents, rendering them ineffective.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents. Triphosgene, while a solid, can still degrade and should be handled with care.[11]

  • Reaction Stoichiometry: An incorrect ratio of reactants can lead to incomplete reaction or the formation of side products.

    • Solution: Carefully calculate and measure the molar equivalents of 4-nitroaniline and the phosgene equivalent.

  • Temperature Control: The reaction of amines with phosgene equivalents can be exothermic. Poor temperature control can lead to side reactions.

    • Solution: Add the phosgene equivalent solution slowly to the amine solution, maintaining the recommended reaction temperature (often starting at low temperatures and gradually warming).[1]

Problem 2: Product Impurity

Even with a good yield, the final product may be contaminated with starting materials or side products.

Common Impurities and Their Identification:

ImpurityIdentification by ¹H NMRIdentification by TLC
4-nitroaniline (starting material)Presence of characteristic aromatic signals and the -NH₂ protons.A distinct spot corresponding to the starting material.
N-(4-nitrophenyl)carbamoyl chloride (intermediate)Unlikely to be isolated, highly reactive.May appear as a transient spot.
Polymeric byproductsBroad, unresolved peaks in the baseline of the NMR spectrum.Streaking on the TLC plate.

Purification Strategies:

  • Recrystallization: This is the most common method for purifying solid organic compounds.

    • Protocol:

      • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, acetone, or a mixture).

      • If the solution is colored, add a small amount of activated charcoal and heat briefly.

      • Hot-filter the solution to remove insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

  • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed.

    • Eluent System: A gradient of ethyl acetate in hexane is a good starting point. The optimal solvent system should be determined by TLC analysis.

III. Troubleshooting Guide: Analytical Characterization

Inconsistencies in analytical data can cast doubt on the identity and purity of your compound.

Problem 3: Inconsistent Spectroscopic Data (NMR, IR)
  • ¹H NMR:

    • Issue: Broad or disappearing -NH- protons.

    • Cause: The urea protons (-NH-) can undergo chemical exchange with residual water or acidic/basic impurities. Their chemical shift can also be concentration-dependent.

    • Solution: Ensure the NMR solvent (e.g., DMSO-d₆) is dry. A drop of D₂O will cause the -NH- protons to exchange and their signal to disappear, confirming their identity.

  • IR Spectroscopy:

    • Issue: Weak or broad carbonyl (C=O) stretch.

    • Cause: The presence of hydrogen bonding can broaden the C=O stretching frequency. Impurities can also interfere with the spectrum.

    • Solution: Ensure the sample is dry and pure. The expected C=O stretch for a urea is typically in the range of 1630-1680 cm⁻¹.

IV. Troubleshooting Guide: Biological Assays

Problem 4: Poor Reproducibility in Biological Activity Screens
  • Issue: High variability in assay results between batches of the compound.

    • Cause 1: Purity Differences: Small amounts of highly active or interfering impurities can drastically alter biological results.

      • Solution: Always use highly purified and fully characterized compound for biological testing. Confirm purity by multiple methods (e.g., NMR, HPLC, elemental analysis) before use.

    • Cause 2: Solubility Issues: 1,3-bis(4-nitroanilino)urea is expected to have low aqueous solubility. Poor solubility can lead to inaccurate concentrations in biological assays.

      • Solution: Use a suitable co-solvent like DMSO to prepare stock solutions. Ensure the final concentration of the co-solvent in the assay medium is low and consistent across all experiments, including controls. Check for precipitation of the compound in the assay medium.

    • Cause 3: Compound Degradation: The compound may not be stable under the assay conditions (e.g., in aqueous buffer at 37°C for extended periods).

      • Solution: Assess the stability of the compound under your specific assay conditions.[10] This can be done by incubating the compound in the assay buffer for the duration of the experiment and then analyzing for degradation by HPLC.

.dot

biological_assay_workflow cluster_pre_assay Pre-Assay Validation cluster_assay_execution Assay Execution cluster_post_assay Post-Assay Analysis compound_purity Confirm Compound Purity (>95% by HPLC/NMR) solubility_test Determine Solubility in Assay Buffer compound_purity->solubility_test stability_check Assess Compound Stability Under Assay Conditions solubility_test->stability_check prepare_stock Prepare Fresh Stock Solution in DMSO stability_check->prepare_stock serial_dilution Perform Serial Dilutions in Assay Buffer run_assay Run Biological Assay (Include Vehicle Control) data_analysis Analyze Data and Assess Reproducibility run_assay->data_analysis

Caption: Recommended workflow for ensuring reproducible biological assay results.

V. Standard Operating Procedures (SOPs)

SOP 1: Synthesis of 1,3-bis(4-nitroanilino)urea

This protocol is based on the general synthesis of symmetrical ureas from anilines.[1]

Materials:

  • 4-nitroaniline

  • Bis(trichloromethyl) carbonate (triphosgene)

  • Triethylamine or pyridine

  • Anhydrous ethyl acetate or butyl acetate

  • Standard laboratory glassware (oven-dried)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-nitroaniline (2.0 equivalents) in anhydrous ethyl acetate.

  • Add a suitable acid scavenger such as triethylamine (2.2 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of triphosgene (1.0 equivalent) in anhydrous ethyl acetate dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 1-2 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

  • Filter the solid product and wash with cold ethyl acetate.

  • Further purify the crude product by recrystallization.

SOP 2: Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for determining the purity of 1,3-bis(4-nitroanilino)urea.[12][13][14]

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., around 300-350 nm, due to the nitrophenyl groups).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like acetonitrile or DMSO.

VI. Conclusion

Addressing inconsistencies in experimental results for 1,3-bis(4-nitroanilino)urea requires a systematic and logical approach. By carefully considering reagent quality, reaction conditions, purification methods, and analytical procedures, researchers can overcome common challenges and ensure the generation of reliable and reproducible data. This guide serves as a foundational resource to empower you in your research endeavors.

References

  • 4-Nitroaniline - Safety Data Sheet. (2014).
  • 1,3-Bis(4-nitrophenyl)urea | 587-90-6 | Benchchem. (n.d.).
  • Safety Data Sheet: 4-Nitroaniline - Carl ROTH. (n.d.).
  • Analytical methodology for the determination of urea: Current practice and future trends. (2002). TrAC Trends in Analytical Chemistry.
  • Safety Data Sheet: 4-Nitroaniline - Carl ROTH. (n.d.).
  • 4-NITROANILINE AR MSDS CAS No: 100-01-6 MSDS - Loba Chemie. (2015).
  • 4-NITROANILINE | Elemental Microanalysis. (2024).
  • Analysis of Urea. (n.d.).
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.).
  • Method for analysis of urea - Google Patents. (n.d.).
  • Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry - PubMed. (2021). Food Additives & Contaminants: Part A.
  • Development of Analytical Procedures for the Determination of Urea From Urea Manufacturing Facilities: Evaluation Test Report. (n.d.).
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (2019). Molecules.
  • 1,3-BIS(4-NITROANILINO)UREA - gsrs. (n.d.).
  • Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed. (2017). Molecules.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - ACS Publications. (2019). Journal of Medicinal Chemistry.
  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PubMed Central. (2020). RSC Medicinal Chemistry.
  • Urea - Wikipedia. (n.d.).
  • Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene - INEOS OPEN. (2020). INEOS OPEN.
  • Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - ResearchGate. (2017). Molecules.
  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.).
  • Synthesis of N,N'-bis(4-nitrophenyl)-urea - PrepChem.com. (n.d.).
  • Approach to Synthesis Problems – Organic Chemistry: How to…. (2022).
  • Common sources of mistake in organic synthesis : r/OrganicChemistry - Reddit. (2023).
  • Struggling with Synthesis? This ONE Hack Changes Everything! - YouTube. (2025).
  • 1,3-Bis(4-nitrophenyl)urea 97 587-90-6 - Sigma-Aldrich. (n.d.).
  • Organic Chemistry Synthesis Problems. (n.d.).
  • How to purify the urea bought from market to pure urea? - ResearchGate. (2018).
  • Stability of urea in solution and pharmaceutical preparations - PubMed. (2014). Journal of Cosmetic Science.
  • Method for purifying aqueous urea solution - European Patent Office. (2007).
  • Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC - NIH. (n.d.). Molecules.
  • Novel Treatment Strategy for Patients With Urea Cycle Disorders: Pharmacological Chaperones Enhance Enzyme Stability and Activit - BORIS Portal. (n.d.).
  • 1,3-bis[(4-nitrophenyl)amino]urea | CAS 622-69-5 | AMERICAN ELEMENTS ®. (n.d.).
  • 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea - PMC - NIH. (n.d.). Acta Crystallographica Section E: Structure Reports Online.
  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - MDPI. (n.d.). Molecules.
  • Urea, phenyl-, and - Organic Syntheses Procedure. (n.d.).
  • Urea purification method - CN102442928A - Google Patents. (n.d.).
  • 1,3-Bis(4-nitrophenyl)urea 97 587-90-6 - Sigma-Aldrich. (n.d.).

Sources

Technical Support Center: Purity Confirmation of Synthesized 1,3-bis(4-nitroanilino)urea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on confirming the purity of synthesized 1,3-bis(4-nitroanilino)urea. This document will address common questions and troubleshooting scenarios encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques recommended for assessing the purity of 1,3-bis(4-nitroanilino)urea?

A1: A multi-technique approach is crucial for the unambiguous confirmation of the purity of 1,3-bis(4-nitroanilino)urea. The recommended primary techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is highly effective for identifying and quantifying impurities.[1][2]

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique to detect and quantify impurities, even at low levels.[3][4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound and can help in identifying impurities.[5][6]

  • Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for a pure sample.

Q2: What are the expected ¹H and ¹³C NMR chemical shifts for 1,3-bis(4-nitroanilino)urea?

A2: The symmetrical nature of 1,3-bis(4-nitroanilino)urea simplifies its NMR spectra. While experimental conditions can cause slight variations, the expected chemical shifts in a suitable deuterated solvent like DMSO-d₆ are summarized below. The use of DMSO-d₆ is often preferred for urea-containing compounds as it helps in observing the exchangeable NH protons.[7]

¹H NMR Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
NH (urea)~9.0-10.0Singlet2HUrea protons
Aromatic CH~8.1-8.3Doublet4HProtons ortho to NO₂
Aromatic CH~7.7-7.9Doublet4HProtons meta to NO₂
¹³C NMR Predicted Chemical Shift (ppm)Assignment
C=O (urea)~152-155Carbonyl carbon
Aromatic C-NO₂~145-148Carbon attached to nitro group
Aromatic C-NH~140-143Carbon attached to amino group
Aromatic CH~125-128Aromatic carbons ortho to NO₂
Aromatic CH~118-121Aromatic carbons meta to NO₂

Note: These are predicted values and should be confirmed with experimental data.

Q3: What are the common impurities I should look for in the synthesis of 1,3-bis(4-nitroanilino)urea?

A3: The potential impurities largely depend on the synthetic route employed. A common synthesis involves the reaction of 4-nitroaniline with a phosgene equivalent.[8] Potential impurities include:

  • Unreacted 4-nitroaniline: The starting material.

  • Side-products from the phosgene equivalent: For instance, if triphosgene is used, related byproducts might be present.

  • Over-reaction or side-reaction products: Such as asymmetrically substituted ureas if other amines are present.

  • Solvent Residues: Residual solvents from the reaction or purification steps.

Q4: How can I develop a reliable HPLC method for purity analysis?

A4: A reverse-phase HPLC method is generally suitable for analyzing 1,3-bis(4-nitroanilino)urea. Here is a good starting point for method development:

Parameter Recommendation
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile (or Methanol). A gradient elution may be necessary to resolve all impurities.
Detection UV at a wavelength where the compound and expected impurities absorb, typically around 214 nm or 254 nm.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and specificity.[9]

Troubleshooting Guides

This section addresses specific issues you might encounter during the purity analysis of your synthesized 1,3-bis(4-nitroanilino)urea.

NMR Spectroscopy Troubleshooting

Problem: Broad or absent NH proton signals in ¹H NMR.

  • Possible Cause: The NH protons are acidic and can exchange with residual water in the deuterated solvent, leading to signal broadening or disappearance.

  • Solution:

    • Use a high-purity, freshly opened deuterated solvent (e.g., DMSO-d₆).

    • Ensure your NMR tube is thoroughly dried before use.

    • A small amount of trifluoroacetic acid can sometimes sharpen the NH peaks, but this may alter other chemical shifts.

Problem: Unexpected peaks in the ¹H or ¹³C NMR spectrum.

  • Possible Cause: Presence of impurities or residual solvent.

  • Solution:

    • Identify common solvent peaks (e.g., residual DMSO at ~2.50 ppm in ¹H NMR and ~39.5 ppm in ¹³C NMR).[10]

    • Compare the spectrum with the known spectra of starting materials (e.g., 4-nitroaniline).

    • If the impurity is unknown, consider 2D NMR techniques (COSY, HSQC, HMBC) for structural elucidation.[11]

HPLC Analysis Troubleshooting

Problem: Poor peak shape (tailing or fronting).

  • Possible Cause:

    • Column overload.

    • Secondary interactions between the analyte and the stationary phase.

    • Inappropriate mobile phase pH.

  • Solution:

    • Reduce the injection volume or sample concentration.

    • Ensure the mobile phase is well-mixed and degassed.

    • For urea compounds, which can have basic character, adding a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape.[12]

Problem: Inconsistent retention times.

  • Possible Cause:

    • Fluctuations in mobile phase composition or flow rate.

    • Temperature variations.

    • Column degradation.

  • Solution:

    • Ensure the HPLC system is properly equilibrated before injection.

    • Use a column thermostat to maintain a constant temperature.

    • If the column is old or has been used with harsh conditions, consider replacing it.

Experimental Workflows & Protocols

Purity Determination Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized 1,3-bis(4-nitroanilino)urea.

Purity_Workflow cluster_synthesis Synthesis & Initial Cleanup cluster_conclusion Final Assessment Synthesis Synthesized 1,3-bis(4-nitroanilino)urea Purification Recrystallization/ Column Chromatography Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR EA Elemental Analysis Purification->EA HPLC HPLC-UV NMR->HPLC If impurities detected Pure Purity Confirmed (>95%) NMR->Pure No significant impurities Impure Further Purification Required NMR->Impure Impurity peaks present MS Mass Spectrometry HPLC->MS For impurity identification HPLC->Pure Single peak, >95% area HPLC->Impure EA->Pure Within ±0.4% of theoretical EA->Impure Outside acceptable range Impure->Purification

Caption: Workflow for purity confirmation of 1,3-bis(4-nitroanilino)urea.

Protocol: Sample Preparation for NMR Analysis
  • Weighing: Accurately weigh 5-10 mg of the dried, synthesized 1,3-bis(4-nitroanilino)urea into a clean, dry vial.[7]

  • Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.[7]

  • Dissolution: Gently vortex or sonicate the mixture until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

References

  • SIELC Technologies. (n.d.). Separation of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pasdar, H., Hedayati, B., Foroughifar, N., & Davallo, M. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. [Link]

  • Global Substance Registration System. (n.d.). 1,3-BIS(4-NITROANILINO)UREA. Retrieved from [Link]

  • Janečková, L., et al. (2019). Method for determination of optical purity of 2-arylpropanoic acids using urea derivatives based on a 1,1'-binaphthalene skeleton as chiral NMR solvating agents: Advantages and limitations thereof. Chirality, 31(5), 410-417. [Link]

  • INEOS OPEN. (2020). Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene. INEOS OPEN, 3(2).
  • ResearchGate. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Retrieved from [Link]

  • Chemistry For Everyone. (2023, May 17). How Do You Test For The Quality Of Urea?. YouTube. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). Retrieved from [Link]

  • BioSpectra. (n.d.). UREA TESTING METHODS. Retrieved from [Link]

  • Google Patents. (n.d.). CN101122589A - Urea and its impurity high performance liquid chromatography analysis method.
  • SciSpace. (n.d.). Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. Retrieved from [Link]

  • Steinhof, O., et al. (2014). Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. Magnetic Resonance in Chemistry, 52(5), 209-224. [Link]

  • ResearchGate. (n.d.). Identification of the generated urea product. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Urea. Retrieved from [Link]

  • ResearchGate. (n.d.). Complete assignment of the H-1 and C-13 NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Retrieved from [Link]

  • Human Metabolome Database. (2021, September 10). Showing metabocard for 1,3-Bis(4-nitrophenyl)urea (HMDB0244158). Retrieved from [Link]

  • El-Gindy, A., et al. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-1632. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methodology for the determination of urea: Current practice and future trends. Retrieved from [Link]

  • Krämer, M., et al. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Food Additives & Contaminants: Part A, 38(6), 931-942. [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • ResearchGate. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using highperformance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Retrieved from [Link]

  • Bentham Science. (n.d.). Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation. Retrieved from [Link]

Sources

Validation & Comparative

Validating the Antibacterial Efficacy of 1,3-bis(4-nitroanilino)urea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the discovery of next-generation therapeutics. Among the promising candidates are derivatives of urea and nitroaniline, classes of compounds that have independently demonstrated significant biological activity.[1][2] This guide provides a comprehensive framework for the validation of the antibacterial properties of a novel synthesized compound, 1,3-bis(4-nitroanilino)urea. We will objectively compare its potential performance against established antibacterial agents and provide the detailed experimental methodologies required to generate robust, publication-quality data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the identification and validation of new antimicrobial agents.

The core hypothesis for investigating 1,3-bis(4-nitroanilino)urea stems from the known antibacterial properties of related structures. Urea derivatives have been widely synthesized and evaluated for their antimicrobial potential.[3][4][5] Concurrently, nitroaromatic compounds, including nitroanilines, are recognized for their bioactivity, often attributed to the generation of toxic reactive nitrogen species upon reduction within the bacterial cell, which can lead to DNA damage.[2][6] The presence of two nitroaniline moieties in the structure of 1,3-bis(4-nitroanilino)urea suggests a potential for potent antibacterial action. A structurally similar compound, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, has demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria.[7][8]

Comparative Analysis: Benchmarking Against Standard Antibiotics

To ascertain the therapeutic potential of 1,3-bis(4-nitroanilino)urea, its antibacterial activity must be benchmarked against clinically relevant antibiotics. The choice of comparators should ideally span the spectrum of bacterial pathogens, including a potent agent against Gram-positive bacteria, one against Gram-negative bacteria, and a broad-spectrum antibiotic. For this guide, we propose Vancomycin (Gram-positive), Colistin (Gram-negative), and Tetracycline (broad-spectrum) as suitable comparators.[3][8]

The primary metrics for comparison will be the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.

Table 1: Hypothetical Comparative Antibacterial Activity Data

Compound/AntibioticTarget BacteriaMIC (µg/mL)MBC (µg/mL)
1,3-bis(4-nitroanilino)urea Staphylococcus aureus (ATCC 25923)TBDTBD
Escherichia coli (ATCC 25922)TBDTBD
VancomycinStaphylococcus aureus (ATCC 25923)1-22-4
Escherichia coli (ATCC 25922)>128>128
ColistinStaphylococcus aureus (ATCC 25923)>128>128
Escherichia coli (ATCC 25922)0.5-21-4
TetracyclineStaphylococcus aureus (ATCC 25923)0.5-24-16
Escherichia coli (ATCC 25922)1-48-32

TBD: To Be Determined through the experimental protocols outlined below.

Experimental Protocols: A Step-by-Step Guide to Validation

The following protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and reliability of the generated data.[10][11]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a gold standard for determining the MIC of a novel compound.[9] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.

Materials:

  • Test compound: 1,3-bis(4-nitroanilino)urea

  • Comparator antibiotics: Vancomycin, Colistin, Tetracycline

  • Bacterial strains: Staphylococcus aureus (e.g., ATCC 25923), Escherichia coli (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare stock solutions of test compounds and controls D Perform serial two-fold dilutions of compounds in 96-well plate A->D B Culture bacterial strains overnight C Prepare standardized bacterial inoculum (0.5 McFarland) B->C E Inoculate each well with the standardized bacterial suspension C->E D->E F Include positive (bacteria only) and negative (broth only) controls E->F G Incubate plates at 35°C for 18-24 hours F->G H Visually inspect for turbidity or measure absorbance G->H I Determine MIC: Lowest concentration with no visible growth H->I

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solutions: Dissolve 1,3-bis(4-nitroanilino)urea and comparator antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in CAMHB.

  • Bacterial Inoculum Preparation: From a fresh overnight culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Serial Dilution in Microtiter Plate: In a 96-well plate, add 100 µL of CAMHB to all wells except the first column. In the first column, add 200 µL of the highest concentration of the test compound. Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.

  • Controls: Include wells with bacteria and broth only (positive control for growth) and wells with broth only (negative control for sterility).

  • Incubation: Cover the plates and incubate at 35°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Determination

This assay is a follow-up to the MIC test to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Workflow Diagram:

MBC_Workflow cluster_setup Setup cluster_plating Plating cluster_incubation Incubation & Reading A Use the 96-well plate from the completed MIC assay B Select wells at and above the MIC with no visible growth A->B C Aliquot a small volume (e.g., 10 µL) from each selected well B->C D Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate C->D E Incubate MHA plates at 35°C for 18-24 hours D->E F Count the number of colonies on each plate E->F G Determine MBC: Lowest concentration with ≥99.9% reduction in CFU/mL compared to the initial inoculum F->G

Caption: Workflow for MBC determination following MIC assay.

Step-by-Step Protocol:

  • Selection of Wells: Following MIC determination, select the wells corresponding to the MIC and higher concentrations that showed no visible growth.

  • Plating: Mix the contents of each selected well. Using a calibrated loop or pipette, transfer a fixed volume (e.g., 10 µL) from each of these wells onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 35°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% kill of the initial inoculum.

Concluding Remarks

The validation of 1,3-bis(4-nitroanilino)urea as a potential antibacterial agent requires a systematic and rigorous approach. The methodologies outlined in this guide provide a robust framework for determining its efficacy and spectrum of activity in comparison to established antibiotics. The structural features of this compound, combining a urea backbone with nitroaniline moieties, present a compelling rationale for its investigation. Should the experimental data reveal potent activity, further studies, including mechanism of action, toxicity, and in vivo efficacy, will be warranted to fully elucidate its therapeutic potential.

References

  • Rational Design, Synthesis, Characterization, and Anti-Bacterial Activity of Urea Derivatives Bearing 1,2,4-Triazoles as Molecular Hybrid Scaffolds. New Journal of Chemistry. Available at: [Link].

  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI. Available at: [Link].

  • Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing α/β Hybrid Peptides against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. ACS Omega. Available at: [Link].

  • Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds. Journal of Chemical Sciences. Available at: [Link].

  • Synthesis and evaluation of urea and thiourea derivatives of oxazolidinones as antibacterial agents. Chemical & Pharmaceutical Bulletin. Available at: [Link].

  • Synthesis and antibacterial evaluation of ureides of Baylis-Hillman derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link].

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link].

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link].

  • Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (II) Complexes. Science and Education Publishing. Available at: [Link].

  • Methodologies for Antimicrobial Susceptibility Testing. ResearchGate. Available at: [Link].

  • [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. Arzneimittel-Forschung. Available at: [Link].

  • Laboratory methodologies for bacterial antimicrobial susceptibility testing. WOAH. Available at: [Link].

  • Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules. Available at: [Link].

  • Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. National Center for Biotechnology Information. Available at: [Link].

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Available at: [Link].

  • Antimicrobial Susceptibility Testing. bioMérieux. Available at: [Link].

  • Antimicrobial Susceptibility Testing. National Center for Biotechnology Information. Available at: [Link].

Sources

A Senior Application Scientist's Comparative Guide to Diaryl Ureas: Profiling 1,3-bis(4-nitroanilino)urea Against Established Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Diaryl Urea Scaffold - A Privileged Motif in Modern Drug Discovery

The diaryl urea moiety is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and efficacy as a pharmacophore in a multitude of therapeutic agents.[1] Its defining feature is the urea linker (-NH-CO-NH-), which acts as a rigid hydrogen-bond donor (the N-H groups) and acceptor (the carbonyl oxygen).[2] This arrangement allows for high-affinity binding to various biological targets, most notably the ATP-binding pocket of protein kinases.[1][2]

This structural elegance has led to the development of several blockbuster anticancer drugs, including the multi-kinase inhibitor Sorafenib, which has transformed the treatment landscape for renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[3][4] Diaryl ureas typically function as "Type II" kinase inhibitors, binding to and stabilizing the inactive conformation of the kinase, a mechanism that often confers greater selectivity compared to ATP-competitive "Type I" inhibitors.[2]

This guide provides a comparative analysis of a lesser-characterized compound, 1,3-bis(4-nitroanilino)urea , against a panel of well-documented diaryl ureas. We will dissect their structural nuances, compare their biological performance using published data, and provide robust, field-proven experimental protocols for researchers aiming to evaluate novel derivatives within this chemical class.

Compound Profiles: A Head-to-Head Comparison

A direct comparison of biological activity requires a clear understanding of the individual compounds' structures and known mechanisms. Here, we profile our subject compound against key benchmarks.

Subject Compound: 1,3-bis(4-nitroanilino)urea
  • Chemical Formula: C₁₃H₁₂N₆O₅[5]

  • CAS Number: 622-69-5[6]

  • Structure: A symmetrical diaryl urea characterized by nitro groups at the para position of both aniline rings.

  • Expert Analysis: Publicly available data on the specific biological activities of 1,3-bis(4-nitroanilino)urea is limited. However, its structure warrants investigation. The symmetrical nature and the electron-withdrawing nitro groups are significant modifications compared to clinically used diaryl ureas. A related compound, 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea, has been synthesized and shown to possess antibacterial properties, suggesting that the core bis(4-nitrophenyl)urea scaffold may have activities beyond kinase inhibition.[7][8] Based on the broader class, it is a candidate for screening against cancer cell lines and kinase panels.

Benchmark Compound 1: Sorafenib
  • Structure: An unsymmetrical diaryl urea connecting a picolinamide moiety to a trifluoromethyl-substituted phenyl ring.

  • Mechanism of Action: A potent multi-kinase inhibitor targeting the Raf/MEK/ERK signaling pathway (B-Raf) and receptor tyrosine kinases involved in angiogenesis, such as VEGFR-2 and PDGFR-β.[1][9]

  • Significance: As the first approved diaryl urea kinase inhibitor, Sorafenib is the quintessential benchmark for any new compound in this class.[4]

Benchmark Compound 2: Compound 5a (4-aminoquinazolinyl-diaryl urea derivative)
  • Structure: Features a 4-aminoquinazoline scaffold on one side of the urea linkage.

  • Mechanism of Action: A potent inhibitor of the Epidermal Growth Factor Receptor (EGFR).[4]

  • Significance: This compound demonstrates how the diaryl urea scaffold can be adapted to target specific kinases with high potency, moving beyond the multi-targeted profile of Sorafenib. Its selection for comparison highlights the scaffold's tunability.

Benchmark Compound 3: J16 (Diaryl urea without sulfonamide)
  • Structure: A diaryl urea derivative investigated for anticancer activity independent of direct kinase inhibition.

  • Mechanism of Action: While unable to directly inhibit carbonic anhydrases (CAs), it reduces the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and CAs, leading to increased reactive oxygen species and anticancer effects in breast cancer cells.[10]

  • Significance: J16 is included to illustrate that the diaryl urea scaffold can elicit anticancer effects through mechanisms entirely different from the canonical kinase inhibition pathway, broadening the scope of our comparative analysis.

Quantitative Performance Analysis: Anticancer Activity

The most direct measure of performance for this class of compounds is their ability to inhibit cancer cell proliferation. The half-maximal inhibitory concentration (IC₅₀) is the standard metric, with lower values indicating higher potency.

CompoundTarget Cancer Cell LineIC₅₀ (µM)Primary Molecular Target(s)Reference
Sorafenib HT-29 (Colon)17.28Multi-kinase (Raf, VEGFR, etc.)[11]
A549 (Lung)2.91Multi-kinase (Raf, VEGFR, etc.)[12]
Compound 5a HT-29 (Colon)0.089EGFR[4]
H-460 (Lung)0.15EGFR[4]
A549 (Lung)0.36EGFR[4]
Compound 6a *HT-29 (Colon)15.28VEGFR-2 (predicted)[12]
A549 (Lung)2.57VEGFR-2 (predicted)[12]
J16 MDA-MB-231 (Breast)6.3HIF-1α Pathway[10]
MCF-7 (Breast)3.7HIF-1α Pathway[10]
1,3-bis(4-nitroanilino)urea VariousData Not AvailableTo Be Determined

Note: Compound 6a is another potent diaryl urea derivative included for its high activity against A549 cells, comparable to Sorafenib.[12]

Mechanistic Insights: Targeting Cellular Signaling

The primary mechanism for many diaryl urea anticancer agents is the inhibition of protein kinases. The diagram below illustrates the Raf/MEK/ERK pathway, a critical signaling cascade in cell proliferation that is a key target of Sorafenib.[3]

Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Activates Sorafenib Sorafenib Sorafenib->RAF Inhibits

Caption: The Raf/MEK/ERK signaling pathway targeted by Sorafenib.

The urea moiety is critical for binding to the kinase domain. It typically forms two key hydrogen bonds: one with the side chain of a conserved glutamic acid and another with the backbone amide of an aspartic acid in the highly conserved DFG (Asp-Phe-Gly) motif.[2] This interaction locks the kinase in an inactive state.

Experimental Guide: Protocols for Comparative Evaluation

To facilitate further research and enable a direct comparison of 1,3-bis(4-nitroanilino)urea with other derivatives, we provide the following validated protocols.

Protocol 1: General Synthesis of Symmetrical Diaryl Ureas

This protocol describes a common method for synthesizing symmetrical diaryl ureas from the corresponding aniline.

Causality: This method is chosen for its reliability and straightforwardness. The reaction of an amine with a phosgene equivalent like triphosgene is a standard and efficient way to form the urea linkage.

Methodology:

  • Dissolution: In a fume hood, dissolve 2.0 equivalents of the desired aniline (e.g., 4-nitroaniline) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add 2.2 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution to act as an acid scavenger.

  • Phosgene Equivalent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 1.0 equivalent of triphosgene in the same anhydrous solvent dropwise over 30-60 minutes. Caution: Triphosgene is toxic and moisture-sensitive; handle with extreme care.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding water. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography to yield the pure diaryl urea.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol details a colorimetric assay to measure the reduction in cell viability caused by a test compound.[11]

Self-Validation System: This protocol is self-validating through the inclusion of vehicle controls (to establish baseline viability) and a positive control (a compound with known cytotoxicity, like Sorafenib) to confirm assay performance.

MTT_Workflow A 1. Seed Cells (e.g., A549, 5x10³ cells/well) in 96-well plate B 2. Incubate Overnight (37°C, 5% CO₂) Allows cell adherence A->B C 3. Compound Treatment Add serial dilutions of diaryl ureas. Include Vehicle (DMSO) & Positive Controls B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL solution) D->E F 6. Incubate (2-4 hours) Viable cells convert MTT to formazan E->F G 7. Solubilize Formazan Remove medium, add 150 µL DMSO F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis Calculate % viability vs. vehicle control. Determine IC₅₀ values. H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11] Incubate overnight (37°C, 5% CO₂) to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations.

  • Cell Treatment: Remove the existing medium and add 100 µL of the medium containing the compound dilutions. Include wells with medium and DMSO only (vehicle control) and wells with a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.[11]

Expert Commentary and Future Directions

The diaryl urea scaffold is undeniably a powerful tool in drug discovery, capable of producing highly potent inhibitors for a range of biological targets.[1] The comparative analysis shows that simple structural modifications can shift a compound's activity from a broad-spectrum multi-kinase inhibitor like Sorafenib to a highly specific agent like the EGFR inhibitor 5a, or even to a compound with an entirely different mechanism, such as J16.[4][10]

The key takeaway for 1,3-bis(4-nitroanilino)urea is the significant knowledge gap regarding its biological activity. Its symmetrical structure and nitro-functionalization distinguish it from many therapeutically developed diaryl ureas.

Future research should prioritize:

  • Synthesis and Characterization: Following the protocol provided, the compound should be synthesized and its physicochemical properties thoroughly documented.

  • Broad-Spectrum Biological Screening: 1,3-bis(4-nitroanilino)urea should be subjected to a comprehensive screening panel, including:

    • Anticancer screening against a diverse set of cancer cell lines (e.g., NCI-60) using the MTT assay protocol.

    • Kinase inhibition screening against a panel of relevant kinases (e.g., VEGFR, PDGFR, EGFR, Raf).

    • Antibacterial screening , given the activity of structurally related compounds.[7]

  • Structure-Activity Relationship (SAR) Studies: Should any promising activity be identified, subsequent SAR studies can be initiated by modifying the nitro groups or the core structure to optimize potency and selectivity.[12][13]

By systematically evaluating 1,3-bis(4-nitroanilino)urea using the established benchmarks and protocols outlined in this guide, the scientific community can determine if this under-explored molecule holds untapped therapeutic potential.

References

  • Applied Sciences. (2021). Diarylureas as Antitumor Agents.
  • BMC Chemistry. (2025).
  • PubMed. (n.d.). Diaryl Urea: A Privileged Structure in Anticancer Agents.
  • PubMed. (n.d.). Quantitative Structure-Activity Relationship and Classification Analysis of Diaryl Ureas Against Vascular Endothelial Growth Factor receptor-2 Kinase Using Linear and Non-Linear Models.
  • NIH. (2025).
  • BenchChem. (2025).
  • MDPI. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
  • PubMed. (2025).
  • MDPI. (n.d.).
  • PubMed. (2018). Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase.
  • PubMed. (2024). A comparative study of diaryl urea molecules with and without sulfonamide group on Carbonic anhydrase IX and XII inhibition and its consequence on breast cancer cells.
  • PubMed. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes.
  • NIH. (n.d.). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes.
  • GSRS. (n.d.). 1,3-BIS(4-NITROANILINO)UREA.
  • American Elements. (n.d.). 1,3-bis[(4-nitrophenyl)amino]urea.

Sources

A Comparative Analysis of 1,3-bis(4-nitroanilino)urea and Standard Antibacterial Agents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antibacterial agents has never been more critical. The relentless evolution of multi-drug-resistant (MDR) pathogens necessitates a departure from conventional antibiotic scaffolds and an exploration of unique chemical entities. This guide provides a comprehensive, data-driven comparison of a promising nitroaromatic compound, 1,3-bis(4-nitroanilino)urea, against established standard antibacterial agents. While direct comprehensive data on this specific molecule is emerging, we will leverage data from its close structural analog, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, to provide a substantive comparative analysis for researchers, scientists, and drug development professionals.

The Chemical Architecture: A Tale of Two Moieties

The antibacterial potential of 1,3-bis(4-nitroanilino)urea and its analogs stems from the synergistic interplay of its core components: the urea linkage and the nitro-substituted aniline rings. The urea moiety provides a rigid backbone and potential for hydrogen bonding, while the nitro groups are known to be involved in redox cycling that can induce cellular damage in microorganisms.

Below is a visualization of the chemical structures of 1,3-bis(4-nitroanilino)urea and representative standard antibiotics from different classes, offering a glimpse into their distinct architectures.

cluster_0 Investigational Compound cluster_1 Standard Antibiotics Urea_Derivative 1,3-bis(4-nitroanilino)urea Tetracycline Tetracycline Amikacin Amikacin Ciprofloxacin Ciprofloxacin cluster_0 Bacterial Cell Urea_Compound 1,3-bis(4-nitroanilino)urea Nitroreductases Bacterial Nitroreductases Urea_Compound->Nitroreductases Enters Cell & is Reduced Enzyme_Inhibition Inhibition of Essential Enzymes Urea_Compound->Enzyme_Inhibition Reactive_Intermediates Reactive Nitroso & Hydroxylamino Intermediates Nitroreductases->Reactive_Intermediates ROS Reactive Oxygen Species (ROS) Reactive_Intermediates->ROS Cellular_Damage Damage to DNA, Proteins, Lipids ROS->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Proposed antibacterial mechanism of 1,3-bis(4-nitroanilino)urea.

Comparative Efficacy: A Quantitative Look at the Data

To objectively assess the antibacterial potential of the urea derivative, we compare the Minimum Inhibitory Concentration (MIC) values of its close analog, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli), alongside the MIC values of standard antibiotics. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [1]

Compound Staphylococcus aureus (Gram-positive) MIC (µg/mL) Escherichia coli (Gram-negative) MIC (µg/mL)
1,3-diethyl-1,3-bis(4-nitrophenyl)urea 500 [2] 500 [2]
Tetracycline ~0.5 - 2.0 ~1.0 - 4.0
Amikacin ~1.0 - 8.0 ~0.25 - 4.0 [3]

| Ciprofloxacin | ~0.125 - 1.0 [4][5]| ~0.007 - 0.03 [4][5]|

Note: MIC values for standard antibiotics can vary depending on the specific strain and testing conditions. The values presented are representative ranges.

The data indicates that while the diethyl analog of 1,3-bis(4-nitroanilino)urea demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria, its potency is considerably lower than that of the standard antibiotics tested. [2]However, it is crucial to recognize that this is an unoptimized lead compound. The presence of broad-spectrum activity is a promising starting point for medicinal chemistry efforts to enhance potency.

Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC)

The following is a standardized broth microdilution protocol for determining the MIC of a test compound, which is a fundamental assay in antimicrobial drug discovery.

Start Start Prepare_Compound Prepare stock solution of 1,3-bis(4-nitroanilino)urea in DMSO Start->Prepare_Compound Serial_Dilution Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate Prepare_Compound->Serial_Dilution Prepare_Inoculum Prepare bacterial inoculum (e.g., S. aureus, E. coli) to 0.5 McFarland standard Serial_Dilution->Prepare_Inoculum Inoculate_Plate Inoculate each well with the bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End

Sources

The Structure-Activity Relationship of 1,3-Bis(4-Nitroanilino)urea Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the diaryl urea scaffold has emerged as a privileged structure, underpinning the development of numerous therapeutic agents, particularly in oncology.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 1,3-bis(4-nitroanilino)urea and its analogs. While direct and extensive SAR studies on a systematic series of 1,3-bis(4-nitroanilino)urea analogs are not widely documented, by examining the broader class of diaryl ureas, we can infer critical insights into the structural modifications that are likely to govern their biological activity. This guide will synthesize findings from related compounds to provide a predictive SAR framework for this promising, yet underexplored, chemical space. We will explore the rationale behind experimental designs, present comparative data, and provide detailed protocols for the synthesis and evaluation of these compounds.

The Diaryl Urea Core: A Foundation for Potent Bioactivity

The 1,3-disubstituted urea moiety is a cornerstone of many biologically active molecules, primarily due to its ability to form key hydrogen bonds with protein targets.[3] This rigid linker orients the two aryl rings in a specific spatial arrangement, which is crucial for interacting with the active sites of enzymes, particularly kinases.[3] The nitrogen and oxygen atoms of the urea group act as both hydrogen bond donors and acceptors, facilitating a strong and often bidentate interaction with the hinge region of kinase domains, a common mechanism of action for many diaryl urea-based inhibitors.[1]

Deconstructing the SAR of 1,3-Bis(4-Nitroanilino)urea Analogs: An Inferential Approach

Based on extensive research into various diaryl urea derivatives, we can extrapolate the following key SAR principles to the 1,3-bis(4-nitroanilino)urea scaffold.

The Indispensable Urea Linker

The integrity of the urea moiety is paramount for the biological activity of this class of compounds. Modifications such as N-methylation or replacement with a thiourea or carbamate have been shown to drastically reduce activity in related diaryl urea series. This underscores the critical role of the specific hydrogen bonding pattern provided by the unsubstituted urea group.

The Influence of Phenyl Ring Substituents

The nature and position of substituents on the aniline rings are the primary drivers of potency and selectivity.

  • Electron-Withdrawing Groups: The presence of the nitro groups in 1,3-bis(4-nitroanilino)urea suggests a focus on electron-deficient aryl rings. In many diaryl urea series, electron-withdrawing substituents, such as nitro, trifluoromethyl, and halogens, on the terminal phenyl rings are associated with enhanced cytotoxic and kinase inhibitory activity.[4] These groups can influence the electronic properties of the entire molecule, potentially enhancing binding affinity or affecting metabolic stability.

  • Halogenation: The introduction of halogens, particularly fluorine and chlorine, at various positions on the phenyl rings has been a successful strategy in optimizing the activity of diaryl urea kinase inhibitors. For instance, in a series of quinoxaline urea analogs, a meta-chloro and para-fluoro disubstituted analog demonstrated significantly improved potency.[5]

  • Steric Hindrance: The size and position of substituents can introduce steric hindrance that may either be beneficial or detrimental to activity. In some cases, bulky groups in the ortho position can enhance activity by promoting a favorable binding conformation. Conversely, excessively large substituents can clash with the target protein, reducing affinity.[6]

  • Positional Isomerism: The position of substituents on the phenyl ring is critical. A shift from a para to a meta or ortho position can dramatically alter the biological activity, highlighting the specific topology of the target's binding pocket.

Symmetry vs. Asymmetry

While 1,3-bis(4-nitroanilino)urea is a symmetrical molecule, many potent diaryl urea inhibitors are asymmetrical. Introducing different substituents on the two phenyl rings allows for the optimization of interactions with distinct sub-pockets within the target's active site. This is a key strategy in developing selective inhibitors.

Comparative Analysis of Diaryl Urea Analogs

To illustrate the impact of structural modifications, the following table summarizes the activity of representative diaryl urea analogs from the literature. While not direct analogs of 1,3-bis(4-nitroanilino)urea, they provide valuable insights into the effects of various substituents.

Compound IDStructureTarget/AssayActivity (IC50)Reference
Sorafenib 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-((4-pyridinyl)methoxy)phenyl)ureaBRAF Kinase22 nM[2]
Compound 7u 1-(4-chlorophenyl)-3-{4-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy]phenyl}ureaA549 cell line2.39 µM[2]
Compound 7i 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-[{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio]phenyl}ureaHCT-116 cell line1.11 µM[7]
Quinoxaline 80 1-(3-chloro-4-fluorophenyl)-3-(quinoxalin-6-yl)ureaTNFα-induced NFκB inhibition~3-fold more potent than parent[5]
Quinoxaline 84 1-(2-fluoro-5-(trifluoromethyl)phenyl)-3-(quinoxalin-6-yl)ureaPancreatic cancer cell growth~4-fold more potent than parent[8]

Table 1: Comparative Activity of Selected Diaryl Urea Analogs. This table showcases how modifications to the aryl rings, such as the introduction of trifluoromethyl groups, halogens, and heterocyclic moieties, significantly influence the biological activity of the diaryl urea scaffold.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of 1,3-bis(4-nitroanilino)urea analogs.

General Synthesis of 1,3-Disubstituted Symmetrical Ureas

This protocol describes a common method for synthesizing symmetrical diaryl ureas from the corresponding aniline.

Materials:

  • Substituted 4-nitroaniline

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • Dissolve the substituted 4-nitroaniline (2 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (1 equivalent) in the same anhydrous solvent.

  • Slowly add the triphosgene solution dropwise to the aniline solution at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 1,3-bis(4-nitroanilino)urea analog.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized urea analogs dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (including a vehicle control with DMSO).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Synthetic and Biological Workflow

The following diagrams illustrate the key processes described in this guide.

SynthesisWorkflow cluster_synthesis Synthesis of 1,3-Bis(4-nitroanilino)urea Analogs Start Substituted 4-Nitroaniline Reaction Reaction at 0°C to RT Start->Reaction 2 eq. Reactants Triphosgene, Base, Anhydrous Solvent Reactants->Reaction Workup Quenching, Extraction, Drying Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product Pure 1,3-Bis(4-nitroanilino)urea Analog Purification->Product

Caption: Synthetic workflow for 1,3-bis(4-nitroanilino)urea analogs.

MTTAssayWorkflow cluster_assay In Vitro Cytotoxicity (MTT) Assay Start Seed Cancer Cells Incubation1 24h Incubation Start->Incubation1 Treatment Add Compound Dilutions Incubation1->Treatment Incubation2 48-72h Incubation Treatment->Incubation2 MTT_add Add MTT Reagent Incubation2->MTT_add Incubation3 4h Incubation MTT_add->Incubation3 Solubilization Add Solubilization Buffer Incubation3->Solubilization Readout Measure Absorbance at 570 nm Solubilization->Readout Analysis Calculate IC50 Value Readout->Analysis

Caption: Workflow for the MTT cytotoxicity assay.

SAR_Logic cluster_sar Structure-Activity Relationship Logic Core 1,3-Bis(4-nitroanilino)urea Scaffold Urea Urea Moiety (H-bonding) Core->Urea Anilino Substituted Anilino Rings Core->Anilino Activity Biological Activity (e.g., Cytotoxicity, Kinase Inhibition) Urea->Activity Crucial for Activity Substituents Nature & Position of Substituents Anilino->Substituents Substituents->Activity Modulates Potency & Selectivity

Caption: Logical flow of the structure-activity relationship.

Conclusion and Future Directions

The 1,3-bis(4-nitroanilino)urea scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the extensive knowledge base of diaryl urea SAR, researchers can rationally design and synthesize analogs with improved potency, selectivity, and pharmacokinetic properties. The key to success will lie in the systematic exploration of substitutions on the aniline rings, guided by the principles of medicinal chemistry and a deep understanding of the target biology. Future work should focus on generating a dedicated library of 1,3-bis(4-nitroanilino)urea analogs and screening them against a panel of relevant biological targets to establish a direct and robust SAR for this specific chemical series. Such efforts will undoubtedly pave the way for the discovery of new and effective drug candidates.

References

  • Rowbottom, M. W., Vickers, T. D., Dyck, B., Grey, J., Tamiya, J., Zhang, M., ... & Goodfellow, V. S. (2006). Synthesis and structure-activity relationships of retro bis-aminopyrrolidine urea (rAPU) derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). Part 1. Bioorganic & medicinal chemistry letters, 16(17), 4450-4457. [Link]

  • Radhakrishnan, P., Gutta, C., Ganti, R., Guntuku, L., Sharma, P., Grandhi, A., ... & Natarajan, A. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European journal of medicinal chemistry, 223, 113579. [Link]

  • Zarei, M., Shakeri, R., & Ghanei-Motlagh, M. (2020). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 15(1), 69. [Link]

  • Quagraine, N. (2022). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Sciences Center. [Link]

  • Wang, Z., Wang, M., Yao, Y., Li, Y., Liu, Y., Zhang, Y., ... & Zhang, J. (2020). Synthesis and biological evaluation of novel 1, 3-diphenylurea quinoxaline derivatives as potent anticancer agents. Bioorganic & medicinal chemistry, 28(1), 115194. [Link]

  • Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current opinion in drug discovery & development, 5(5), 718-727. [Link]

  • Liu, X. H., Li, Y. Y., Li, J., Chen, W. F., Wu, J., & Chen, J. (2020). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy) phenyl] urea derivatives as new anticancer agents. Molecular diversity, 24(3), 835-847. [Link]

  • Li, J., Zhang, Y., Wang, Y., Zhang, J., & Liu, X. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl) thio] phenyl} urea Derivatives as Antiproliferative Agents. Molecules, 24(11), 2139. [Link]

  • Atasever, B., Karakuş, S., Gökçe, B., & Küçükgüzel, Ş. G. (2020). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 25(4), 853. [Link]

  • Chen, Y., Li, G., & Chen, J. (2012). QSAR studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors using robust PCA and both linear and nonlinear models. International journal of molecular sciences, 13(5), 6210-6226. [Link]

  • Cholewiński, G., Pindelska, E., & Mirosław, B. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1, 3-Disubstituted Thiourea Derivatives. International journal of molecular sciences, 22(21), 11674. [Link]

  • Chen, Y. C., Lin, Y. N., & Lu, C. Y. (2022). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Zhao, L., Li, X., Wang, Y., Li, R., & Li, Y. (2018). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules, 23(11), 2788. [Link]

  • Radhakrishnan, P., Gutta, C., Ganti, R., Guntuku, L., Sharma, P., Grandhi, A., ... & Natarajan, A. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 223, 113579. [Link]

  • Li, J., Zhang, Y., Wang, Y., Zhang, J., & Liu, X. (2019). Design, synthesis and biological evaluation of a new series of 1-aryl-3-{4-[(pyridin-2-ylmethyl) thio] phenyl} urea derivatives as antiproliferative agents. Molecules, 24(11), 2139. [Link]

Sources

Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of 1,3-bis(4-nitroanilino)urea

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides an in-depth, objective analysis of the plausible mechanism of action of 1,3-bis(4-nitroanilino)urea, a compound belonging to the broader class of diaryl ureas. While direct and extensive research on this specific molecule is not widely published, by examining structurally similar compounds and their known biological activities, we can construct a strong hypothesis regarding its mode of action and outline the necessary experimental framework for its confirmation. This guide will compare its likely mechanism with that of other well-characterized bis-aryl urea derivatives and provide detailed protocols for validation.

The Bis-Aryl Urea Scaffold: A Privileged Structure in Drug Discovery

The bis-aryl urea moiety is a cornerstone in modern medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] A prominent example is Sorafenib, a multi-kinase inhibitor used in cancer therapy, which features a bis-aryl urea core.[1][2] The rigid structure conferred by the urea linkage, combined with the potential for hydrogen bonding, allows these molecules to effectively interact with various biological targets, most notably protein kinases.[3][4]

Given the structural similarities, it is highly probable that 1,3-bis(4-nitroanilino)urea also exerts its biological effects through the modulation of key cellular signaling pathways, potentially through kinase inhibition or the induction of apoptosis.

Postulated Mechanism of Action: Kinase Inhibition Leading to Apoptosis

Based on the activities of related compounds, we hypothesize that 1,3-bis(4-nitroanilino)urea functions as a kinase inhibitor. The two nitroanilino groups likely interact with the ATP-binding pocket of one or more protein kinases, disrupting their function and leading to a cascade of downstream effects that culminate in apoptosis (programmed cell death).

Several bis-aryl urea derivatives have been shown to inhibit various kinases, including receptor tyrosine kinases and serine/threonine kinases, which are often dysregulated in cancer.[3][5] For instance, a novel bis-aryl urea compound, N69B, was found to induce tumor cell apoptosis through a pathway involving cathepsin D, Bid, Bax, Cytochrome C, and caspases 9 and 3.[1] Another compound, 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4), has demonstrated anti-cancer effects in lung cancer and melanoma by inducing apoptosis and cell cycle arrest.[6][7]

The proposed signaling pathway for 1,3-bis(4-nitroanilino)urea is depicted below:

Proposed_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Kinase_Cascade Kinase Cascade (e.g., RAF/MEK/ERK) RTK->Kinase_Cascade Compound 1,3-bis(4-nitroanilino)urea Compound->RTK Inhibits Compound->Kinase_Cascade Inhibits Downstream_Effectors Downstream Effectors Kinase_Cascade->Downstream_Effectors Phosphorylates Bcl2_Family Bcl-2 Family Proteins (e.g., Bid, Bax) Kinase_Cascade->Bcl2_Family Inhibits Inhibition Of Proliferation_Genes Proliferation & Survival Genes Downstream_Effectors->Proliferation_Genes Activates Transcription Cytochrome_C Cytochrome c Bcl2_Family->Cytochrome_C Promotes Release Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Cytochrome_C->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes Experimental_Workflow Start Start: Treat Cells with 1,3-bis(4-nitroanilino)urea Cell_Viability Cell Viability Assay (MTT/XTT) Start->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Start->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Start->Cell_Cycle Kinase_Assay In Vitro Kinase Assay Cell_Viability->Kinase_Assay If Viability Decreases Western_Blot Western Blot Analysis Apoptosis_Assay->Western_Blot If Apoptosis Increases Cell_Cycle->Western_Blot If Cell Cycle Arrest Occurs Conclusion Conclusion: Elucidate Mechanism of Action Kinase_Assay->Conclusion Western_Blot->Conclusion

Caption: Experimental workflow for validating the mechanism of action.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 1,3-bis(4-nitroanilino)urea on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1,3-bis(4-nitroanilino)urea in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by 1,3-bis(4-nitroanilino)urea.

Principle: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with 1,3-bis(4-nitroanilino)urea at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis

Objective: To investigate the effect of 1,3-bis(4-nitroanilino)urea on the expression and phosphorylation status of key signaling proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phospho-ERK, total ERK, cleaved PARP, Caspase-3, Bcl-2, Bax, Cyclin D1, CDK4).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

While the precise molecular targets of 1,3-bis(4-nitroanilino)urea remain to be definitively identified, the available evidence from structurally related bis-aryl urea compounds strongly suggests a mechanism involving the inhibition of protein kinases, leading to cell cycle arrest and apoptosis. The experimental framework outlined in this guide provides a clear and robust path for researchers to systematically investigate and confirm this hypothesized mechanism of action. Such studies are crucial for understanding the therapeutic potential of this and other novel diaryl urea derivatives in various disease contexts.

References

  • Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. [Link]

  • Li, Y., et al. (2019). A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis. Cancer Biology & Therapy, 20(5), 567-576. [Link]

  • Singhal, S. S., et al. (2015). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. Cancer Research, 75(15_Supplement), 3093-3093. [Link]

  • Michell, D. L., et al. (2000). Cell cycle delay and apoptosis are induced by high salt and urea in renal medullary cells. American Journal of Physiology-Renal Physiology, 278(4), F613-F623. [Link]

  • Singhal, S. S., et al. (2015). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Journal of Cancer, 6(11), 1100–1109. [Link]

  • Asadi, A., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 13(6), 523–533. [Link]

  • Wang, Y., et al. (2010). 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o841. [Link]

  • Harahap, U., et al. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. F1000Research, 11, 417. [Link]

  • Zhang, H., et al. (2019). Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. European Journal of Medicinal Chemistry, 163, 10-27. [Link]

  • Chen, Y., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16581. [Link]

  • Kim, J. A., et al. (2010). Induction of Caspase-Dependent Apoptosis in Melanoma Cells by the Synthetic Compound (E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea. Biomolecules and Therapeutics, 18(1), 76–83. [Link]

  • Cativiela, C., & Fraile, J. M. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(3), 629. [Link]

  • Satria, D., et al. (2022). The effect of 1.3 bis(p-Hydroxyphenyl)urea compound on IL-6, IL-1β, TNF-α and COX. Pharmacia, 69(4), 931–936. [Link]

Sources

A Comparative Guide to the Efficacy of 1,3-bis(4-nitroanilino)urea Metal Complexes: A Case Study of a Diethyl Analogue

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on Data Availability: While the focus of this guide is the comparative efficacy of metal complexes derived from 1,3-bis(4-nitroanilino)urea, a comprehensive review of the scientific literature reveals a notable scarcity of published research on this specific ligand and its coordination compounds. However, extensive studies on structurally similar compounds provide a valuable framework for understanding the potential therapeutic applications of this class of molecules. This guide will, therefore, focus on a well-documented analogue, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea , to illustrate the synthesis, characterization, and comparative biological efficacy of its metal complexes. The principles and findings discussed herein are intended to serve as a foundational reference for researchers and drug development professionals interested in the broader class of nitroanilino-urea derivatives.

Introduction: The Therapeutic Potential of Urea Derivatives and Their Metal Complexes

Urea derivatives have long been a cornerstone in medicinal chemistry, with their versatile structures lending themselves to a wide array of therapeutic applications, including anticancer and antimicrobial agents.[1][2][3] The presence of multiple donor atoms in the urea scaffold makes these compounds excellent candidates for ligands in coordination chemistry. The formation of metal complexes with these ligands can significantly enhance their biological activity. This enhancement is often attributed to the principles of chelation theory, which suggest that the coordination of a metal ion to a ligand can increase the lipophilicity of the complex, facilitating its transport across cell membranes and subsequent interaction with intracellular targets.[4]

This guide provides an in-depth comparison of the antibacterial efficacy of a series of metal(II) complexes derived from 1,3-diethyl-1,3-bis(4-nitrophenyl)urea. We will delve into the synthesis of these complexes, present comparative experimental data on their antibacterial activity, and provide detailed protocols for the key assays used in their evaluation.

Synthesis and Characterization of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea and its Metal(II) Complexes

The synthesis of the ligand, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, and its subsequent complexation with various metal ions is a multi-step process. The ligand itself is synthesized and then reacted with different metal salts to form the corresponding complexes.

A series of dinuclear metal(II) complexes of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea have been synthesized with various transition metals, including Copper (Cu), Nickel (Ni), Cobalt (Co), Zinc (Zn), Cadmium (Cd), Palladium (Pd), and Platinum (Pt).[4] These complexes are generally colored, stable, and soluble in organic solvents like DMSO and DMF.[4][5] Spectroscopic analysis, including FT-IR, UV-Vis, and mass spectrometry, is crucial for confirming the coordination of the metal ions to the ligand.[4][5] Molar conductivity measurements have indicated that these complexes are non-electrolytes.[4]

Synthesis_Workflow Ligand 1,3-diethyl-1,3-bis(4-nitrophenyl)urea Synthesis Complexation Complexation Reaction (Ethanol, Reflux) Ligand->Complexation Metal_Salts Metal(II) Salts (Cu, Ni, Co, Zn, Cd, Pd, Pt) Metal_Salts->Complexation Complexes Metal(II) Complexes Complexation->Complexes Characterization Characterization (FT-IR, UV-Vis, Mass Spec) Complexes->Characterization

Synthesis and characterization workflow for metal complexes.

Comparative Analysis of Antibacterial Efficacy

The in vitro antibacterial activity of the synthesized 1,3-diethyl-1,3-bis(4-nitrophenyl)urea ligand and its metal complexes has been evaluated against a panel of Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Serratia marcescens) bacteria.[4][6] The results consistently demonstrate that the metal complexes exhibit significantly enhanced antibacterial activity compared to the free ligand.[4][6]

The following tables summarize the comparative efficacy based on the zone of inhibition and Minimum Inhibitory Concentration (MIC) values.

Table 1: Zone of Inhibition (mm) of the Ligand and its Metal Complexes [4]

CompoundBacillus subtilisStaphylococcus aureusEscherichia coliSerratia marcescens
Ligand810911
Cu(II) Complex12141315
Ni(II) Complex11131214
Co(II) Complex10121113
Zn(II) Complex 18 20 16 26
Cd(II) Complex14161518
Pd(II) Complex15171420
Pt(II) Complex13151317
Tetracycline15181621
Amikacin12141319

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL of the Ligand and its Metal Complexes [4]

CompoundBacillus subtilisStaphylococcus aureusEscherichia coliSerratia marcescens
Ligand1000500500500
Cu(II) Complex250125250125
Ni(II) Complex250250250125
Co(II) Complex500250500250
Zn(II) Complex 62.5 62.5 125 31.25
Cd(II) Complex12512512562.5
Pd(II) Complex12562.512562.5
Pt(II) Complex250125250125
Tetracycline62.531.2562.531.25
Amikacin12562.512562.5

As evidenced by the data, the metal complexes consistently show larger zones of inhibition and lower MIC values compared to the parent ligand, indicating superior antibacterial efficacy.[4] Notably, the Zn(II) complex demonstrates the most potent activity against all tested bacterial strains, even surpassing the standard antibiotic Tetracycline in inhibiting Serratia marcescens.[4][6]

Experimental Protocols

The evaluation of antibacterial activity is a critical step in the drug discovery process. The following are detailed protocols for the disc diffusion and broth dilution methods, which are standard assays for determining the efficacy of antimicrobial agents.

Disc Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

Protocol:

  • Prepare Bacterial Inoculum: A suspension of the test bacteria is prepared in a sterile saline solution and adjusted to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculate Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Apply Discs: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO) and placed on the surface of the inoculated agar plate. A disc impregnated with the solvent alone serves as a negative control, and discs with standard antibiotics are used as positive controls.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measure Zone of Inhibition: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC)

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare Serial Dilutions: A series of twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculate with Bacteria: Each well is inoculated with a standardized bacterial suspension. A well containing only the growth medium and bacteria serves as a positive control for growth, while a well with only the medium serves as a negative control for sterility.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determine MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Experimental_Workflow cluster_0 Disc Diffusion Method cluster_1 Broth Dilution Method (MIC) A1 Prepare Bacterial Inoculum A2 Inoculate Agar Plate A1->A2 A3 Apply Impregnated Discs A2->A3 A4 Incubate Plate A3->A4 A5 Measure Zone of Inhibition A4->A5 B1 Prepare Serial Dilutions B2 Inoculate with Bacteria B1->B2 B3 Incubate Microtiter Plate B2->B3 B4 Determine MIC B3->B4

Workflow for antibacterial susceptibility testing.

Hypothesized Mechanism of Action: The Role of Chelation

The enhanced biological activity of the metal complexes can be explained by the principles of chelation. The coordination of the metal ion to the 1,3-diethyl-1,3-bis(4-nitrophenyl)urea ligand results in the formation of a more lipophilic complex. This increased lipid solubility facilitates the diffusion of the complex across the lipid-rich bacterial cell membrane. Once inside the cell, the metal complex can interfere with various cellular processes, such as enzyme activity or DNA replication, leading to bacterial cell death. The chelation process effectively delivers the metal ion to the site of action in a more efficient manner than the free metal ion or the ligand alone.[4]

Chelation_Mechanism cluster_0 Extracellular cluster_1 Bacterial Cell Ligand Ligand Complex Metal Complex (Increased Lipophilicity) Ligand->Complex Metal Metal Ion Metal->Complex Membrane Bacterial Cell Membrane Complex->Membrane Enhanced Diffusion Target Intracellular Target (Enzymes, DNA) Inhibition Inhibition of Cellular Processes Target->Inhibition Death Bacterial Cell Death Inhibition->Death Membrane->Target

Proposed mechanism of enhanced antibacterial activity via chelation.

Conclusion and Future Directions

The investigation into the metal complexes of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea provides compelling evidence for the potential of this class of compounds as effective antimicrobial agents. The significant enhancement of antibacterial activity upon complexation with metal ions, particularly zinc, highlights a promising avenue for the development of novel therapeutics.

Future research should be directed towards several key areas. Firstly, the synthesis and evaluation of metal complexes of the originally proposed ligand, 1,3-bis(4-nitroanilino)urea, is warranted to determine if the presence of the N-H protons, in place of the ethyl groups, influences the coordination chemistry and biological activity. Secondly, a broader screening of these complexes against a wider range of pathogenic bacteria and fungi, including drug-resistant strains, would provide a more comprehensive understanding of their antimicrobial spectrum. Furthermore, mechanistic studies are needed to elucidate the precise intracellular targets of these complexes and to validate the hypothesized role of chelation in their mode of action. Finally, cytotoxicity studies in mammalian cell lines are essential to assess the selectivity and potential for therapeutic application of these promising compounds.

References

  • Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. [Link]

  • Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. PubMed Central, PMCID: PMC6149768. [Link]

  • Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. ResearchGate. [Link]

  • Madesclaire, M., et al. (2012). Synthesis and antimicrobial activity of urea derivatives of (1S,2S)-2-AMINO-1-(4-nitrophenyl)-1,3-propanediol. Pharmaceutical Chemistry Journal, 46, 15-18. [Link]

  • GSRS (Global Substance Registration System). 1,3-BIS(4-NITROANILINO)UREA. [Link]

  • Huang, Y., et al. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Current Research in Bioorganic & Organic Chemistry, CRBOC-114. [Link]

  • Li, H. Q., et al. (2009). Urea derivatives as anticancer agents. Anti-cancer agents in medicinal chemistry, 9(4), 471–480. [Link]

  • Parveen, S., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1046375. [Link]

  • Quagraine, N. (2022). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Sciences Center. [Link]

  • Li, H. Q., et al. (2009). Urea Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Oruç-Emre, E. E., et al. (2020). 1,3-Disubstituted urea derivatives: Synthesis, antimicrobial activity evaluation and in silico studies. Bioorganic Chemistry, 102, 104104. [Link]

  • Ibrahim, O. B. (2012). Complexes of urea with Mn(II), Fe(III), Co(II), and Cu(II) metal ions. Advances in Applied Science Research, 3(6), 3522-3539. [Link]

  • Megahed, A. S., et al. (2014). Structure and Properties of Some Metal-Urea Complexes Obtained at Low Temperature: Cr(III), Mn(II), Fe(III), Co(II) and Ni(II) Ions. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 960-970. [Link]

Sources

Introduction to 1,3-bis(4-nitroanilino)urea and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the cross-validation of the biological effects of the novel compound 1,3-bis(4-nitroanilino)urea. We will delve into its hypothesized mechanism of action based on structurally related compounds, outline a rigorous experimental plan for its validation, and compare its potential efficacy against established alternatives. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.

Substituted ureas represent a significant class of compounds in medicinal chemistry, with prominent examples including the multi-kinase inhibitor Sorafenib. The structural motif of a central urea group flanked by aromatic rings is a key pharmacophore that facilitates interactions with various biological targets, particularly protein kinases. The subject of this guide, 1,3-bis(4-nitroanilino)urea, is a symmetrical bis-aryl urea characterized by the presence of nitro groups at the para-position of the aniline rings.

The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins. Furthermore, such compounds are often investigated for their anticancer properties due to their potential to interfere with key signaling pathways that are dysregulated in cancer cells. This guide will therefore focus on the cross-validation of 1,3-bis(4-nitroanilino)urea's potential as an anticancer agent.

Proposed Synthesis and Characterization

A plausible synthetic route for 1,3-bis(4-nitroanilino)urea would involve the reaction of 4-nitroaniline with a phosgene equivalent, such as triphosgene, in the presence of a base. This is a standard method for the synthesis of symmetrical ureas.

G A 2x 4-Nitroaniline D 1,3-bis(4-nitroanilino)urea A->D B Triphosgene B->D C Base (e.g., Triethylamine) C->D

Caption: Proposed synthesis of 1,3-bis(4-nitroanilino)urea.

Following synthesis, the compound's identity and purity would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Hypothesized Mechanism of Action: Kinase Inhibition

Many bis-aryl urea derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Specifically, the Raf/MEK/ERK (MAPK) pathway is a common target for such compounds. We hypothesize that 1,3-bis(4-nitroanilino)urea may act as a Type II kinase inhibitor, binding to the inactive conformation of kinases such as B-Raf and Vascular Endothelial Growth Factor Receptor (VEGFR).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK VEGFR Ras Ras RTK->Ras BRaf B-Raf Ras->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription TargetCompound 1,3-bis(4-nitroanilino)urea TargetCompound->RTK Inhibition TargetCompound->BRaf Inhibition

Caption: Hypothesized inhibition of the MAPK and VEGFR signaling pathways.

Comparative Analysis: Benchmarking Against Sorafenib

To objectively evaluate the biological effects of 1,3-bis(4-nitroanilino)urea, a direct comparison with a clinically relevant alternative is essential. Sorafenib, a multi-kinase inhibitor with a similar bis-aryl urea scaffold, serves as an ideal benchmark.

Parameter 1,3-bis(4-nitroanilino)urea (Hypothetical Data) Sorafenib (Reference Data)
Target Kinases B-Raf, VEGFR-2 (putative)B-Raf, C-Raf, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3
IC₅₀ (B-Raf) To be determined~6 nM
IC₅₀ (VEGFR-2) To be determined~90 nM
Cell Line IC₅₀ (e.g., HT-29) To be determined~5-10 µM
In vivo efficacy To be determinedEstablished in various tumor models

Experimental Cross-Validation Workflow

A tiered approach is recommended for the comprehensive evaluation of 1,3-bis(4-nitroanilino)urea.

G A Tier 1: In Vitro Biochemical Assays B Tier 2: Cell-Based Assays A->B D Kinase Inhibition Assays (e.g., B-Raf, VEGFR-2) A->D C Tier 3: In Vivo Animal Models B->C E Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) B->E F Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assays) B->F G Xenograft Tumor Models C->G

Caption: Tiered experimental workflow for cross-validation.

Tier 1: In Vitro Biochemical Assays

Objective: To determine the direct inhibitory effect of 1,3-bis(4-nitroanilino)urea on purified target kinases.

Protocol: LanthaScreen™ Eu Kinase Binding Assay (for B-Raf)

  • Reagents:

    • Purified B-Raf kinase

    • Eu-anti-tag antibody

    • Alexa Fluor™ 647-labeled kinase tracer

    • Test compound (1,3-bis(4-nitroanilino)urea) and Sorafenib (positive control) serially diluted in DMSO.

    • Assay buffer

  • Procedure:

    • Prepare a 2X solution of the kinase and Eu-anti-tag antibody in assay buffer.

    • Prepare a 2X solution of the Alexa Fluor™ 647-tracer in assay buffer.

    • In a 384-well plate, add 5 µL of the 2X kinase/antibody solution to each well.

    • Add 50 nL of the serially diluted compounds.

    • Add 5 µL of the 2X tracer solution to initiate the binding reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis:

    • Calculate the TR-FRET emission ratio.

    • Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Tier 2: Cell-Based Assays

Objective: To evaluate the effect of 1,3-bis(4-nitroanilino)urea on cancer cell viability and to confirm its mechanism of action within a cellular context.

Protocol: Cell Viability Assay (MTT)

  • Cell Culture:

    • Culture cancer cell lines (e.g., HT-29, a human colorectal cancer cell line with a B-Raf mutation) in appropriate media.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 1,3-bis(4-nitroanilino)urea and Sorafenib for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control.

    • Plot the percentage of viable cells against the compound concentration to determine the IC₅₀ value.

Protocol: Western Blot for Pathway Modulation

  • Procedure:

    • Treat cells with the test compound at its IC₅₀ concentration for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key pathway proteins (e.g., phospho-ERK, total ERK, β-actin).

    • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This guide provides a structured and scientifically rigorous approach to the cross-validation of 1,3-bis(4-nitroanilino)urea's biological effects. By employing a combination of in vitro biochemical assays and cell-based functional assays, and by benchmarking against a clinically approved drug, researchers can obtain a comprehensive understanding of this novel compound's therapeutic potential. The proposed workflows and protocols are designed to ensure data integrity and to facilitate a thorough and objective evaluation.

References

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity and Targets the RAF/MEK/ERK Pathway and Receptor Tyrosine Kinases Involved in Tumor Progression and Angiogenesis. Cancer Research, 64(19), 7099–7109. [Link]

  • van Tonder, A., et al. (2015). A comparison of the MTT and CVS assays for the measurement of cytotoxic effects of antisense oligonucleotides in a panel of human cancer cell lines. Journal of Biomolecular Screening, 20(2), 260-268. [Link]

A Comparative Guide to the Efficacy of Diaryl Ureas: An In-depth Analysis of In Vivo and In Vitro Antitumor Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of diaryl ureas, a prominent class of compounds in oncological research. While specific experimental data for 1,3-bis(4-nitroanilino)urea is not extensively available in the public domain, this document will delve into the broader class of N,N'-diaryl ureas, with a particular focus on nitro-substituted analogs, to provide a scientifically grounded understanding of their therapeutic potential. The insights and protocols presented herein are synthesized from numerous studies on structurally related compounds, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Diaryl Ureas

The diaryl urea scaffold is a privileged structure in medicinal chemistry, forming the backbone of several approved anticancer drugs and numerous clinical candidates.[1][2] Its significance lies in the ability of the urea linkage to form critical hydrogen bonds with protein targets, particularly kinases, which are often dysregulated in cancer.[1][3] Compounds in this class, such as Sorafenib, have demonstrated potent antitumor activity by inhibiting key signaling pathways involved in cell proliferation and angiogenesis.[2][4] The presence of nitro groups on the phenyl rings, as in the case of 1,3-bis(4-nitroanilino)urea, can significantly influence the electronic properties and biological activity of the molecule.

Putative Mechanism of Action

Diaryl ureas exert their anticancer effects primarily through the inhibition of various protein kinases.[3] These small molecules typically act as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase.[1] This binding mode is facilitated by hydrogen bonds between the urea moiety and conserved amino acid residues in the kinase hinge region and the DFG motif.[1] By stabilizing the inactive conformation, these inhibitors prevent the kinase from adopting its active state, thereby blocking downstream signaling cascades that promote tumor growth, proliferation, and survival.

Key kinase families targeted by diaryl ureas include:

  • RAF kinases (e.g., B-RAF, c-RAF): Central components of the MAPK/ERK signaling pathway.[4][5]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5][6]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.[6]

The specific kinase inhibitory profile and, consequently, the anticancer efficacy, are highly dependent on the nature and position of substituents on the aryl rings.

Diaryl_Urea_Mechanism_of_Action Diaryl Urea Diaryl Urea Kinase (Inactive DFG-out) Kinase (Inactive DFG-out) Diaryl Urea->Kinase (Inactive DFG-out) Binds & Stabilizes Kinase (Active DFG-in) Kinase (Active DFG-in) Substrate Substrate Kinase (Active DFG-in)->Substrate Phosphorylates ATP ATP ATP->Kinase (Active DFG-in) Binds Phosphorylated Substrate Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Tumor Growth/Proliferation Tumor Growth/Proliferation Downstream Signaling->Tumor Growth/Proliferation

Caption: Putative mechanism of action of diaryl urea kinase inhibitors.

In Vitro Efficacy: A Survey of Cytotoxic Activity

The in vitro efficacy of diaryl ureas is typically assessed by evaluating their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following table summarizes the reported IC50 values for several diaryl urea derivatives against a panel of human cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyridine-Urea Derivative 8eMCF-7 (Breast)0.22 (48h)[7]
Pyridine-Urea Derivative 8nMCF-7 (Breast)1.88 (48h)[7]
Diaryl urea with phenyl linker (Cmpd 23)MX-1 (Breast), A375 (Melanoma), HepG2 (Liver), Ketr3, HT-29 (Colon)5.17-6.46[8]
Diaryl urea with imidazo[1,2-a]pyrazine (Cmpd 16)A375P (Melanoma)0.01[5]
N-(4-((2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)oxy)phenyl)-3-phenylureaVariousNot specified, synthesized for evaluation[2]
Substituted N-(4'-nitrophenyl)-l-prolinamidesA549 (Lung), HCT-116 (Colon), HepG2 (Liver), SGC7901 (Gastric)Showed significant cell inhibition[9]
URD12 (a urea derivative)BGC-823 (Gastric), MGC-803 (Gastric), SMMC-7721 (Hepatoma), HepG2 (Hepatoma)Showed inhibitory activity[10]

Note: This table presents a selection of data from the literature and is not exhaustive. The specific experimental conditions, such as incubation time, can influence the observed IC50 values.

In Vivo Efficacy: Preclinical Antitumor Activity

In vivo studies are crucial for evaluating the therapeutic potential of a compound in a whole-organism context. These studies typically involve administering the compound to animal models bearing human tumor xenografts. The primary endpoint is often the inhibition of tumor growth.

While specific in vivo data for 1,3-bis(4-nitroanilino)urea is scarce, studies on related diaryl urea derivatives have demonstrated significant antitumor activity. For instance, a urea-derived small molecule has shown adequate cytotoxicity and metabolic stability in MDA-MB-231 derived tumors in vivo.[11] Another study on the urea derivative URD12 confirmed its antitumor activity in mice bearing H22 hepatocellular carcinoma cells, where it inhibited tumor growth without causing significant side effects on the weight, spleen, and thymus of the tumor-bearing mice.[10]

The successful translation from in vitro potency to in vivo efficacy is a critical step in drug development and depends on various factors, including the compound's pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow cluster_plate 96-Well Plate Seed_Cells 1. Seed Cells Add_Compound 2. Add Compound Seed_Cells->Add_Compound Incubate 3. Incubate Add_Compound->Incubate Add_MTT 4. Add MTT Incubate->Add_MTT Solubilize 5. Solubilize Formazan Add_MTT->Solubilize Plate_Reader 6. Read Absorbance Solubilize->Plate_Reader Data_Analysis 7. Calculate IC50 Plate_Reader->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a murine xenograft model.

Protocol:

  • Cell Culture and Implantation: Culture human cancer cells in vitro to the desired number. Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel). Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Prepare the test compound in a suitable vehicle. Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days). Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histopathology, biomarker analysis). Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Xenograft_Study_Workflow Cell_Implantation 1. Cell Implantation Tumor_Growth 2. Tumor Growth Cell_Implantation->Tumor_Growth Randomization 3. Randomization Tumor_Growth->Randomization Treatment 4. Treatment Randomization->Treatment Monitoring 5. Tumor & Health Monitoring Treatment->Monitoring Analysis 6. Endpoint Analysis Monitoring->Analysis

Caption: General workflow for an in vivo tumor xenograft study.

Conclusion and Future Directions

The N,N'-diaryl urea scaffold represents a highly versatile and potent platform for the development of novel anticancer agents. The extensive body of research on this class of compounds provides a strong foundation for understanding their mechanism of action and structure-activity relationships. While direct experimental data on 1,3-bis(4-nitroanilino)urea remains to be fully elucidated in publicly available literature, the principles and methodologies outlined in this guide offer a clear path for its evaluation. Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound and its close analogs to determine their precise kinase inhibitory profiles, in vitro cytotoxicity against a broad panel of cancer cell lines, and in vivo efficacy in relevant preclinical models. Such studies will be instrumental in defining the therapeutic potential of 1,3-bis(4-nitroanilino)urea and its place within the expanding landscape of diaryl urea-based cancer therapeutics.

References

[12] Zhang, Y., et al. (2010). Design, Synthesis, and in Vitro Antitumor Evaluation of Novel Diaryl Ureas Derivatives. European Journal of Medicinal Chemistry, 45(6), 2299-306. [Link] [8] Wang, Y., et al. (2014). Design, synthesis and evaluation of novel diaryl urea derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3489-3492. [Link] [5] Li, Y., et al. (2022). Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry, 238, 114467. [Link] [1] Ciaffaglione, V., et al. (2021). Diaryl Urea: A Privileged Structure in Anticancer Agents. Molecules, 26(16), 4941. [Link] [2] Asadi, Z., et al. (2019). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 14(6), 514-525. [Link] [7] El-Damasy, A. K., et al. (2019). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 24(19), 3441. [Link] [10] Wang, L., et al. (2012). URD12: A urea derivative with marked antitumor activities. Experimental and Therapeutic Medicine, 4(5), 853-857. [Link] [11] Quagraine, N. (2022). Synthesis and evaluation of urea based analogs as anticancer agents. Texas Tech University Health Sciences Center. [Link] [9] Adejoro, I. A., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906. [Link] [4] Listro, R., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1007390. [Link] [13] Quagraine, N. (2022). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Sciences Center Electronic Theses and Dissertations. [Link] [3] Li, H. Q., et al. (2009). Urea derivatives as anticancer agents. Anticancer Agents in Medicinal Chemistry, 9(4), 471-480. [Link] [6] Listro, R., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Prudent Disposal of 1,3-bis(4-nitroanilino)urea

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals Subject: Proper Disposal Procedures for 1,3-bis(4-nitroanilino)urea (CAS: 622-69-5) Disclaimer: This document provides a detailed procedural guide based on available safety data for structurally similar compounds and general principles of hazardous waste management. Due to the limited specific public data for 1,3-bis(4-nitroanilino)urea, a conservative approach is mandated. You must always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and ensure full compliance with all local, state, and federal regulations.

Section 1: Immediate Safety Briefing

Before handling or disposing of 1,3-bis(4-nitroanilino)urea, understand these core principles. This substance must be treated as hazardous chemical waste.

  • Primary Hazards: Assumed to be an irritant to skin, eyes, and the respiratory system. The nitroaromatic structure suggests potential toxicity and environmental persistence.

  • Required Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and ANSI-rated safety glasses or goggles. If handling bulk powder outside of a chemical fume hood, a dust mask (e.g., N95) is required.

  • Absolute Prohibitions:

    • DO NOT dispose of this chemical down the sink. Nitroaromatic compounds are known environmental pollutants.[1]

    • DO NOT mix with other waste streams, especially strong oxidizing agents, unless explicitly approved by your EHS department.[2][3]

    • DO NOT dispose of in regular, biohazard, or sharps waste. This is a chemical waste stream.

Section 2: In-Depth Hazard Profile

The primary hazards are driven by two structural features:

  • Anilide/Phenyl Groups: These make the compound an irritant.

  • Nitro Groups (-NO₂): Nitroaromatic compounds are a class of chemicals recognized for their potential toxicity and persistence in the environment, making proper disposal a critical concern.[1]

Table 1: GHS Hazard Classification Summary for 1,3-bis(4-nitrophenyl)urea

Hazard Class Category Hazard Statement
Skin Irritation 2 H315: Causes skin irritation[4][5]
Eye Irritation 2 H319: Causes serious eye irritation[4][5]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][5] |

The signal word for this hazard profile is "Warning" .[4][5]

Section 3: Principles of Compliant Disposal

The causality behind this rigorous disposal procedure is rooted in safety, compliance, and environmental stewardship. Simply discarding the chemical is not an option because its properties present a tangible risk.

  • Regulatory Compliance: The Resource Conservation and Recovery Act (RCRA) in the United States, and similar regulations globally, govern the disposal of hazardous waste. Improper disposal can lead to significant institutional fines and legal liability. Your institution's EHS department is your primary resource for navigating these regulations.[6]

  • Chemical Incompatibility: The fundamental rule of chemical waste is to prevent accidental reactions in the waste container. 1,3-bis(4-nitroanilino)urea should be kept separate from strong oxidizing agents (e.g., nitric acid, perchlorates) to avoid potentially violent reactions.[3][7] Segregating waste streams prevents such events and simplifies the final disposal process for the licensed contractor.[8]

  • Preventing "Unknowns": An unlabeled container of chemical waste is an "unknown." Disposing of unknowns is exceptionally expensive and complex, often requiring extensive analytical testing. Proper labeling at the point of generation is the most cost-effective and safe practice.[9]

Section 4: Standard Operating Procedure (SOP) for Disposal

This protocol provides a step-by-step methodology for the safe collection and disposal of 1,3-bis(4-nitroanilino)urea waste.

Phase 1: Preparation and PPE
  • Designate a Waste Accumulation Area: Identify a specific location in the lab, at or near the point of generation, for the waste container. This area should be a secondary containment tray away from sinks and drains.[9]

  • Select a Waste Container: Use a clean, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is appropriate. The container must be in good condition, with no leaks or cracks.[6]

  • Don PPE: Before handling the chemical or its waste, put on all required PPE: a lab coat, nitrile gloves, and safety glasses/goggles.

Phase 2: Waste Collection and Containment
  • Solid Waste:

    • Use a dedicated spatula or scoop to transfer solid 1,3-bis(4-nitroanilino)urea waste into the designated waste container.

    • Place any contaminated items, such as weighing paper, gloves, or disposable applicators, directly into the same container.

    • Avoid creating dust. If cleaning residual powder, lightly dampen a paper towel with water, wipe the surface, and place the towel in the waste container.[10]

  • Liquid Waste (Solutions):

    • If the waste is a solution of 1,3-bis(4-nitroanilino)urea in an organic solvent, collect it in a container designated for halogenated or non-halogenated solvent waste, as appropriate. Crucially, ensure this waste stream is compatible with nitro compounds. Consult your EHS department if you are unsure.

    • Do not mix aqueous and solvent wastes if possible.[9]

  • Seal the Container: After adding waste, securely close the container. Waste containers must remain closed at all times except when actively adding waste.[6]

Phase 3: Labeling and Storage
  • Attach a Hazardous Waste Label: As soon as the first drop or crystal of waste is added, affix a completed hazardous waste label to the container.[2]

  • Complete the Label: The label must include, at a minimum:

    • The full chemical name: "Waste 1,3-bis(4-nitroanilino)urea"

    • The approximate concentration and quantity.

    • Associated hazard warnings (e.g., "Irritant").

    • The date of generation.

  • Store Properly: Keep the sealed and labeled container in your designated satellite accumulation area.

Phase 4: Arranging for Final Disposal
  • Monitor Fill Level: Do not overfill the container. A safe limit is 90% full to allow for expansion.

  • Request Pickup: Once the container is full, or if you will no longer be generating this waste stream, submit a chemical waste pickup request to your institution's EHS department.[8]

  • Documentation: Follow your institution's specific procedures for waste manifest documentation and scheduling the pickup.

Section 5: Emergency Procedures - Spill Management

Accidents can happen. A prepared response minimizes the risk.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill:

    • Small Spill (e.g., a few grams of solid): If you are trained and have the proper equipment, you can manage the cleanup.

    • Large Spill: Evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Cleanup Procedure (Small Spill):

    • Ensure you are wearing appropriate PPE, including a dust mask.

    • Gently dampen the spilled solid with water to prevent dust from becoming airborne.[10]

    • Carefully sweep or scoop the material into your designated hazardous waste container.

    • Use a paper towel dampened with water to wipe the area clean, placing the used towel in the waste container.[10]

    • Seal the container and report the incident to your supervisor.

Section 6: Disposal Workflow Diagram

The following diagram outlines the logical flow for the generation and compliant disposal of 1,3-bis(4-nitroanilino)urea waste.

G cluster_prep Phase 1: Preparation cluster_collect Phase 2 & 3: Collection & Labeling cluster_disposal Phase 4: Final Disposal start Waste Generation (e.g., end of experiment) get_container Select Compatible Waste Container start->get_container get_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) get_container->get_ppe add_waste Transfer Waste to Container get_ppe->add_waste label_waste Affix & Complete Hazardous Waste Label add_waste->label_waste seal_container Securely Seal Container label_waste->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste check_full Container Full or No Longer in Use? store_waste->check_full check_full->store_waste No, continue adding request_pickup Submit Waste Pickup Request to EHS check_full->request_pickup Yes ehs_pickup EHS Collection for Final Disposal request_pickup->ehs_pickup spill Spill Occurs spill_response Execute Spill Management Protocol spill->spill_response spill_response->add_waste Collect spill debris as hazardous waste

Sources

Navigating the Unknown: A Safety and Handling Guide for 1,3-bis(4-nitroanilino)urea

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Researchers, scientists, and drug development professionals are frequently tasked with handling novel or poorly characterized compounds. This guide addresses the safe handling of 1,3-bis(4-nitroanilino)urea. A critical finding of our initial safety review is the widespread confusion between this compound and a structurally different, though similarly named, chemical, 1,3-bis(4-nitrophenyl)urea. This guide will first delineate the differences between these two compounds and then provide a robust framework for handling 1,3-bis(4-nitroanilino)urea in the absence of comprehensive safety data, prioritizing a conservative, safety-first approach.

Critical Distinction: Not All "Nitro-Ureas" are Created Equal

It is imperative to distinguish between the requested compound, 1,3-bis(4-nitroanilino)urea, and the more frequently documented 1,3-bis(4-nitrophenyl)urea. Misidentification could lead to the application of incorrect safety protocols. The key differences are summarized below:

Feature1,3-bis(4-nitroanilino)urea 1,3-bis(4-nitrophenyl)urea
CAS Number 622-69-5[1]587-90-6[2][3]
Molecular Formula C₁₃H₁₂N₆O₅[1][4]C₁₃H₁₀N₄O₅[2][3]
Molecular Weight 332.27 g/mol [1]302.24 g/mol [2]
Structure Contains two aniline groupsContains two nitrophenyl groups

Due to the limited availability of specific safety data for 1,3-bis(4-nitroanilino)urea, the principle of "absence of evidence is not evidence of absence" of hazard must be strictly applied. Therefore, this compound should be handled as if it were hazardous. The following operational and disposal plans are based on a conservative risk assessment methodology for compounds with unknown toxicological profiles.

Operational Plan: A Conservative Approach to Handling

Given the unknown hazard profile, a multi-layered approach to personal protective equipment (PPE) and engineering controls is mandatory. The rationale is to create redundant layers of protection to minimize any potential for exposure.

Engineering Controls: The First Line of Defense
  • Certified Chemical Fume Hood: All handling of solid and dissolved 1,3-bis(4-nitroanilino)urea must occur within a certified chemical fume hood to prevent inhalation of powders or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE): Essential Barrier Protection
  • Hand Protection: Wear double-layered chemical-resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove). This provides protection against a broader range of potential chemical permeation.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn over the goggles, especially when handling the solid material, to protect against splashes and fine particulates.

  • Body Protection: A fully fastened laboratory coat is required. For larger quantities, a chemically resistant apron or suit is recommended.

  • Respiratory Protection: In addition to working in a fume hood, a NIOSH-approved respirator with particulate filters (N95 or higher) should be used when handling the powder.

The following workflow diagram outlines the essential steps for safely handling 1,3-bis(4-nitroanilino)urea.

G cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_cleanup Decontamination & Disposal prep1 Verify Chemical Identity (CAS 622-69-5) prep2 Don Full PPE: - Double Gloves - Goggles & Face Shield - Lab Coat - Respirator (for solids) prep1->prep2 Confirm handle1 Weigh Solid Compound prep2->handle1 Proceed handle2 Prepare Solution handle1->handle2 Transfer clean1 Decontaminate Glassware and Surfaces handle2->clean1 After Use clean2 Segregate Waste: - Solid Waste - Liquid Waste clean1->clean2 clean3 Package Waste for Disposal clean2->clean3

Caption: Workflow for Handling 1,3-bis(4-nitroanilino)urea with Unknown Hazards.

Disposal Plan: Managing Uncertainty

In the absence of specific disposal guidelines, all waste containing 1,3-bis(4-nitroanilino)urea must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect any unused solid compound, contaminated gloves, weigh boats, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "1,3-bis(4-nitroanilino)urea".

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Provide them with all available information on the compound. Incineration by a licensed hazardous waste facility is the likely disposal route.[5]

Decontamination:

  • All non-disposable equipment (glassware, spatulas, etc.) should be thoroughly rinsed with a suitable solvent (one in which the compound is soluble) in the fume hood. The rinsate must be collected as hazardous liquid waste.

  • Following the solvent rinse, wash glassware with soap and water.

By adhering to this conservative, safety-first framework, researchers can minimize risks when working with 1,3-bis(4-nitroanilino)urea, ensuring a safe and compliant laboratory environment. Always consult with your institution's EHS department for specific guidance.

References

  • Morton Smith-Dawe. (2025, April 29).
  • Sigma-Aldrich. 1,3-Bis(4-nitrophenyl)urea 97%.
  • Guidechem. 1,3-BIS(4-NITROPHENYL)UREA (cas 587-90-6) SDS/MSDS download.
  • Azomureş S.A. (2024, June 5).
  • HPC Standards. 1,3-Bis(4-nitrophenyl)urea.
  • Chemos GmbH&Co.KG.
  • Animal Science Products. (2004, July 6).
  • Fisher Scientific. (2010, May 17).
  • OCI.
  • Sigma-Aldrich. (2025, September 13).
  • Sigma-Aldrich. (2025, April 24).
  • BWQ. (2025, October 13). 1,3-Bis(4-nitrophenyl)urea in N,N-dimethylformamide.
  • Global Substance Registration System. 1,3-BIS(4-NITROANILINO)UREA.
  • American Elements. 1,3-bis[(4-nitrophenyl)amino]urea | CAS 622-69-5.
  • TCI Chemicals. (2018, October 3).
  • Actylis Lab Solutions. (2022, February 16). Safety Data Sheet Section 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING.
  • Loveland Products, Inc. (2014, November 20).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-bis(4-nitroanilino)urea
Reactant of Route 2
Reactant of Route 2
1,3-bis(4-nitroanilino)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.